molecular formula C11H14FN B12983926 (R)-Cyclobutyl(3-fluorophenyl)methanamine

(R)-Cyclobutyl(3-fluorophenyl)methanamine

Cat. No.: B12983926
M. Wt: 179.23 g/mol
InChI Key: WYAWCLOFRPRETF-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Cyclobutyl(3-fluorophenyl)methanamine (CAS 1335683-31-2) is a chiral amine building block of significant interest in medicinal chemistry and neuroscience research. This compound features a stereogenic center where a cyclobutyl ring and a 3-fluorophenyl group are attached to a methanamine core, giving it a molecular formula of C11H14FN and a molecular weight of 179.23 g/mol . Its structure, a primary amine with fluorinated aromatic and alicyclic components, makes it a valuable intermediate for constructing more complex molecules that interact with central nervous system targets. The primary research application of this chiral amine is as a key synthetic intermediate in the discovery and development of novel pharmacologically active compounds. Specifically, its (R)-enantiomer is utilized in the structural optimization of nucleoside-based ligands for Class A G protein-coupled receptors (GPCRs) . Research indicates that derivatives of this amine, when incorporated into (N)-methanocarba adenosine scaffolds, can exhibit high binding affinity and functional antagonism at serotonin receptors, particularly the 5-HT2B subtype . One such derivative, a potent 5-HT2B receptor antagonist identified in scientific literature, demonstrated an affinity (Ki) of 17 nM and functional selectivity, suggesting potential for anti-fibrotic therapy and pain management research . This chemical is offered exclusively for research and development purposes in laboratory settings. (R)-Cyclobutyl(3-fluorophenyl)methanamine is NOT intended for diagnostic, therapeutic, or veterinary uses, or for administration to humans or animals.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(R)-cyclobutyl-(3-fluorophenyl)methanamine

InChI

InChI=1S/C11H14FN/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8,11H,1,3-4,13H2/t11-/m1/s1

InChI Key

WYAWCLOFRPRETF-LLVKDONJSA-N

Isomeric SMILES

C1CC(C1)[C@H](C2=CC(=CC=C2)F)N

Canonical SMILES

C1CC(C1)C(C2=CC(=CC=C2)F)N

Origin of Product

United States
Foundational & Exploratory

The Strategic Impact of Fluorination on the Physicochemical Properties of Cyclobutyl Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutyl amine scaffold is an increasingly important motif in medicinal chemistry, offering a unique three-dimensional profile that can enhance binding to biological targets. The strategic incorporation of fluorine into this scaffold can profoundly modulate key physicochemical properties, including basicity (pKa), lipophilicity (logP/logD), and metabolic stability. These modulations are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of the effects of fluorination on cyclobutyl amines, offering insights into the underlying chemical principles and providing practical, field-proven experimental protocols for their characterization.

Introduction: The Rising Prominence of Fluorinated Cyclobutyl Amines in Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3][4] Its unique properties—high electronegativity, small steric footprint similar to hydrogen, and the strength of the C-F bond—allow for the fine-tuning of molecular properties to overcome common drug development hurdles.[2][4][5] When applied to the cyclobutyl amine moiety, a bioisosteric replacement for more flexible alkyl chains or other cyclic systems, fluorination offers a powerful tool to navigate the complex landscape of drug design.[6][7] The rigid, puckered nature of the cyclobutane ring, combined with the electronic effects of fluorine, can lead to favorable conformational pre-organization for target binding and improved metabolic stability.[6][8][9] This guide will delve into the critical physicochemical parameters affected by fluorination in cyclobutyl amines and provide robust methodologies for their assessment.

The Influence of Fluorination on the Basicity (pKa) of Cyclobutyl Amines

The basicity of the amine group is a critical determinant of a drug's solubility, absorption, and potential for off-target effects such as hERG inhibition.[10][11] Fluorination provides a predictable and powerful means of modulating the pKa of cyclobutyl amines.

The Inductive Effect: A Quantitative Reduction in pKa

The primary mechanism by which fluorine influences the pKa of a neighboring amine is through its strong electron-withdrawing inductive effect.[4][10][12] This effect stabilizes the neutral form of the amine relative to its protonated (cationic) form, thereby lowering its pKa and reducing its basicity. The magnitude of this pKa shift is dependent on the number of fluorine atoms and their proximity to the amine. For cyclic amines, the effect of fluorination is often more pronounced than in their acyclic counterparts due to the transmission of the inductive effect through the ring structure.[13]

A systematic decrease in the pKa of cyclic amines upon fluorination has been observed, with shifts ranging from 1.1 to 3.3 pKa units.[10][12] For 3-fluorocyclobutylamines, a pKa reduction of approximately 0.8 units has been reported, irrespective of the stereochemistry (cis or trans).[7] This suggests that the through-bond inductive effect is the dominant factor in this specific scaffold.[7]

Impact of Stereochemistry on pKa

While the through-bond inductive effect is paramount, the stereochemical orientation of the fluorine atom (axial vs. equatorial) can also play a role, particularly in conformationally restricted systems.[10][11] However, in the case of 3-fluorocyclobutylamines, studies have shown that the pKa difference between cis and trans isomers is marginal, indicating a lack of significant through-space interactions between the fluorine and the amino group.[7]

Table 1: Illustrative pKa Values of Fluorinated vs. Non-fluorinated Cyclic Amines

CompoundpKaChange in pKa (ΔpKa)Reference
Piperidine11.1-[13]
2-Fluoropiperidine9.3-1.8[13]
Cyclobutylamine~10.5 (estimated)--
3-Fluorocyclobutylamine (cis/trans)~9.7~-0.8[7]
Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of amines.[14]

Methodology:

  • Sample Preparation: Prepare a solution of the fluorinated cyclobutyl amine hydrochloride salt of known concentration (e.g., 0.01 M) in deionized water.

  • Titration Setup: Use a calibrated pH meter and an automated titrator for precise addition of a standardized titrant (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments to the amine solution while continuously monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.[14]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve amine HCl salt in DI water B Calibrate pH meter A->B C Titrate with standardized NaOH B->C D Record pH vs. volume of titrant C->D E Plot titration curve D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD): A Delicate Balance Influenced by Fluorine

Lipophilicity is a key parameter influencing a drug's permeability, solubility, and metabolic clearance.[15] The effect of fluorination on the lipophilicity of cyclobutyl amines is nuanced and highly dependent on the degree of fluorination and the stereochemistry of the substituents.

The "Fluorine Gauche Effect" and Conformational Impact

While the replacement of hydrogen with fluorine generally increases lipophilicity, the effect in fluorinated cyclobutanes can be more complex due to conformational factors.[6][16] Computational and experimental studies have shown that the relative orientation of the C-F bond and adjacent C-H bonds can influence the molecular surface polarization and, consequently, its lipophilicity.[6] For instance, cis-1,2-disubstituted cyclobutanes with trifluoromethyl (CF3) and pentafluoroethyl (C2F5) groups have been found to be significantly less lipophilic than their trans counterparts.[6] This has been attributed to the anti-periplanar orientation of a C-F and an adjacent C-H bond in the cis isomers, leading to a more polarized molecular surface and reduced lipophilicity.[6]

Quantifying Lipophilicity: logP and logD
  • logP (Partition Coefficient): Measures the lipophilicity of the neutral form of a molecule.

  • logD (Distribution Coefficient): Measures the lipophilicity of a molecule at a specific pH, taking into account all ionic and neutral species. For amines, logD is pH-dependent.

For 3-fluorocyclobutylamines, it has been observed that fluorinated trans-isomers are more lipophilic (ΔlogP ≈ 1) compared to their non-fluorinated analogs, while the difference is marginal for the cis-isomers.[7] This highlights the critical role of stereochemistry in determining the lipophilic character of these scaffolds.

Table 2: Lipophilicity of Representative Fluorinated Cyclobutanes

CompoundlogPCommentsReference
cis-CF3-substituted cyclobutane derivative2.31Lower than expected[6]
trans-CF3-substituted cyclobutane derivative3.00Significantly higher than cis-isomer[6]
trans-3-Aryl-3-fluorocyclobutylamine derivativeMore lipophilicΔlogP ≈ 1 vs. non-fluorinated[7]
cis-3-Aryl-3-fluorocyclobutylamine derivativeMarginally differentvs. non-fluorinated[7]
Experimental Protocol: Shake-Flask Method for logP/logD Determination

The shake-flask method is the gold standard for experimental logP and logD determination.[17][18]

Methodology:

  • Phase Preparation: Pre-saturate 1-octanol with water (or a buffer of specific pH for logD) and vice versa.

  • Partitioning: Dissolve a known amount of the fluorinated cyclobutyl amine in one of the phases. Add a known volume of the other phase and shake vigorously to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation:

    • logP = log ([Compound]octanol / [Compound]aqueous) for the neutral species.

    • logD = log ([Compound]octanol / [Compound]aqueous) at a specific pH.

G A Pre-saturate octanol and aqueous phases B Dissolve compound and partition A->B C Separate phases by centrifugation B->C D Quantify compound in each phase (HPLC) C->D E Calculate logP or logD D->E

Caption: Workflow for logP/logD determination by the shake-flask method.

Metabolic Stability: The C-F Bond as a Metabolic Shield

Improving metabolic stability is a primary driver for incorporating fluorine into drug candidates.[4][19][20] The high bond dissociation energy of the C-F bond compared to the C-H bond makes it significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][20]

Blocking Metabolic Hotspots

By replacing a metabolically labile hydrogen atom on the cyclobutane ring with fluorine, the metabolic stability of the compound can be substantially enhanced.[4] This "metabolic shielding" can lead to a longer half-life and improved oral bioavailability.[4] However, it is crucial to consider the possibility of "metabolic switching," where blocking one metabolic site may lead to metabolism at a different position on the molecule.[21]

In Vitro Assessment of Metabolic Stability

The metabolic stability of fluorinated cyclobutyl amines is typically assessed in vitro using human liver microsomes (HLM) or hepatocytes.[22][23][24][25] These assays measure the rate of disappearance of the parent compound over time.

Table 3: Key Parameters in In Vitro Metabolic Stability Assays

ParameterDescription
t1/2 (Half-life) The time taken for the concentration of the compound to decrease by half.
CLint (Intrinsic Clearance) The inherent ability of the liver to metabolize a drug.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay provides a robust and high-throughput method for evaluating the metabolic stability of drug candidates.[22][23][26]

Methodology:

  • Incubation Mixture Preparation: Prepare a solution containing the fluorinated cyclobutyl amine (typically at 1 µM), pooled human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4).[26]

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the cofactor NADPH.[22][26]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[22][26]

  • Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is used to calculate the half-life (t1/2) and intrinsic clearance (CLint).

G cluster_incubation Incubation at 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare incubation mixture: Compound + HLM + Buffer B Initiate reaction with NADPH A->B C Take aliquots at time points B->C D Quench with cold acetonitrile C->D E Centrifuge and collect supernatant D->E F Analyze parent compound by LC-MS/MS E->F G Calculate t1/2 and CLint F->G

Caption: Workflow for in vitro metabolic stability assay using HLM.

Conformational Preferences of Fluorinated Cyclobutyl Rings

The cyclobutane ring is not planar and exists in a puckered conformation.[8][9][27] The introduction of a fluorine atom can influence this puckering and the preferred orientation of substituents (axial vs. equatorial).[8] Studies on fluorocyclobutane have shown that the equatorial conformer is more stable than the axial form.[8] In more complex substituted fluorinated cyclobutyl amines, the interplay of steric and electronic effects will dictate the conformational landscape, which in turn can significantly impact binding affinity to the target protein. X-ray crystallography and NMR spectroscopy are powerful techniques for elucidating these conformational preferences.[9]

Conclusion and Future Perspectives

The strategic fluorination of cyclobutyl amines is a powerful approach in modern drug discovery to modulate key physicochemical properties. By understanding the interplay between the inductive effects of fluorine, stereochemistry, and conformational preferences, medicinal chemists can rationally design molecules with improved ADME profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these important scaffolds. As our understanding of the subtle effects of fluorination continues to grow, we can anticipate the development of even more sophisticated strategies for the design of novel, highly effective therapeutics based on the fluorinated cyclobutyl amine motif.

References

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Med. Chem., 2018.
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They M
  • Tuning basicity. Cambridge MedChem Consulting.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. PubMed.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed.
  • Fluorine in drug discovery: Role, design and case studies.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
  • Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes.
  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints.
  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Pl
  • Tuning the basicity of amines. Cambridge MedChem Consulting.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candid
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • metabolic stability in liver microsomes. Mercell.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method)..
  • Microsomal Stability - In Vitro Assay. Charnwood Discovery.
  • In vitro drug metabolism: for the selection of your lead compounds. Fidelta.
  • Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1. Journal of the American Chemical Society.
  • Metabolic Stability Assays. Merck Millipore.
  • Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. ScienceDirect.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine.
  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Rel
  • Simple Method for the Estim
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln.
  • Lipophilicity Modulations by Fluorination Correl
  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). MDPI.

Sources

Molecular weight and formula of (R)-Cyclobutyl(3-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (R)-Cyclobutyl(3-fluorophenyl)methanamine Classification: Chiral


-Branched Benzylamine Scaffold
Document ID:  TCM-2026-CFM-R
Date:  March 4, 2026

Chemical Identity & Physicochemical Core

This section establishes the fundamental chemical constitution of the target analyte. The compound is a chiral building block characterized by a benzylic amine motif where the


-carbon is constrained by a cyclobutyl ring and electronically modulated by a meta-fluorine substitution.
PropertySpecification
IUPAC Name (R)-1-cyclobutyl-1-(3-fluorophenyl)methanamine
Molecular Formula

Molecular Weight 179.238 g/mol
Monoisotopic Mass 179.111 g/mol
Chiral Center (R)-Configuration at

-methine position
Appearance Colorless oil (free base) or White solid (HCl salt)
Predicted pKa ~9.5 (Conjugate acid)
LogP (Predicted) 2.5 – 2.8 (Lipophilic amine)
H-Bond Donors/Acceptors 1 / 2
Structural Visualization

The following diagram outlines the functional architecture of the molecule, highlighting the steric bulk of the cyclobutyl group and the electronic influence of the fluorine atom.

ChemicalStructure Core Chiral Center (α-Carbon) Amine Primary Amine (-NH2) Handle for coupling Core->Amine Functional Cyclobutyl Cyclobutyl Ring (C4H7) Steric Constraint Core->Cyclobutyl Steric Bulk Phenyl 3-Fluorophenyl (C6H4F) Electronic Modulation Core->Phenyl Pi-System

Figure 1: Functional decomposition of (R)-Cyclobutyl(3-fluorophenyl)methanamine.

Synthetic Architecture: The Ellman Protocol

To ensure high enantiomeric excess (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) of the (R)-isomer, a standard reductive amination is insufficient due to lack of stereocontrol. The industry-standard methodology for this scaffold utilizes Ellman’s Sulfinamide Auxiliary . This approach relies on the diastereoselective addition of a Grignard reagent to a chiral 

-sulfinyl imine.
Retrosynthetic Logic
  • Bond Formed: C–C bond between the cyclobutyl ring and the imine carbon.

  • Chiral Source: (R)- or (S)-tert-butanesulfinamide (t-BSA).

  • Stereocontrol: The bulky tert-butyl group on the sulfinyl auxiliary directs the Grignard reagent to attack from the less hindered face (Six-membered chair-like transition state).

Step-by-Step Protocol

Step 1: Condensation (Imine Formation) [1]

  • Reagents: 3-Fluorobenzaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous THF or DCM.

  • Conditions: Stir at RT for 12–24h.

  • Mechanism: Titanium(IV) acts as a Lewis acid and water scavenger, driving the equilibrium toward the

    
    -sulfinyl aldimine.
    
  • Checkpoint: Monitor disappearance of aldehyde via TLC/LCMS.

Step 2: Diastereoselective Grignard Addition

  • Reagents: Cyclobutylmagnesium bromide (1.5 eq).

  • Solvent: Anhydrous DCM (non-coordinating solvents often enhance diastereoselectivity over THF in this specific addition).

  • Temperature:

    
     (Critical for kinetic control).
    
  • Process: Add Grignard dropwise. The magnesium coordinates with the sulfinyl oxygen, locking the conformation. The nucleophile attacks the Re-face or Si-face depending on the auxiliary configuration.

  • Note on Stereochemistry: To obtain the (R)-amine , one typically pairs (R)-t-BSA with the specific order of addition. Verification via transition state modeling is required as "R" vs "S" designation depends on Cahn-Ingold-Prelog priority shifts.

Step 3: Acidolytic Cleavage

  • Reagents: 4M HCl in Dioxane or Methanol.

  • Conditions: RT, 1 hour.

  • Outcome: Cleavage of the N–S bond, precipitating the chiral amine as the hydrochloride salt.[2]

SynthesisWorkflow Start 3-Fluorobenzaldehyde Imine Chiral N-Sulfinyl Imine (Intermediate) Start->Imine Condensation Auxiliary (R)-t-Butanesulfinamide + Ti(OEt)4 Auxiliary->Imine Sulfinamide Sulfinamide Adduct (Diastereomerically Pure) Imine->Sulfinamide Stereoselective Addition Grignard Add Cyclobutyl-MgBr (-78°C, DCM) Grignard->Sulfinamide Product (R)-Cyclobutyl(3-fluorophenyl) methanamine HCl Sulfinamide->Product Hydrolysis Cleavage HCl / MeOH Deprotection Cleavage->Product

Figure 2: Ellman auxiliary-mediated asymmetric synthesis workflow.

Stereochemical Validation & Analysis

Trustworthiness in chiral chemistry requires rigorous validation. You cannot assume the enantiomer based solely on the reagents used.

Analytical Methods
  • Chiral HPLC/SFC:

    • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

    • Detection: UV at 254 nm (utilizing the fluorophenyl chromophore).

    • Success Criteria: Single peak integration >98% area.

  • Mosher's Acid Analysis (NMR):

    • Derivatize a small aliquot of the free amine with (R)- and (S)-

      
      -methoxy-
      
      
      
      -trifluoromethylphenylacetic acid chloride (MTPA-Cl).
    • Analyze

      
       NMR or 
      
      
      
      NMR. The diastereomeric chemical shift differences (
      
      
      ) allow assignment of absolute configuration.
  • Optical Rotation:

    • Specific rotation

      
       should be compared against literature values for the specific salt form. Note that the sign (+/-) can invert between free base and HCl salt.
      

Medicinal Chemistry Utility

Why synthesize this specific scaffold? It serves as a bioisostere for simpler alkyl-benzyl amines found in neurotransmitter transporter inhibitors and GPCR ligands.

  • Fluorine Substitution (Position 3):

    • Metabolic Stability: The C-F bond is metabolically inert. Placing it at the meta position blocks metabolic hydroxylation at a reactive site on the phenyl ring (CYP450 blocking).

    • Lipophilicity: Increases

      
       relative to the unsubstituted phenyl, improving blood-brain barrier (BBB) permeability.
      
    • Electronic Effect: Inductive withdrawal (

      
      ) lowers the pKa of the amine slightly compared to the non-fluorinated analog, potentially altering receptor binding kinetics.
      
  • Cyclobutyl vs. Isopropyl/Cyclopentyl:

    • Conformational Restriction: The cyclobutyl ring has a "puckered" conformation.[3] It restricts the rotation of the

      
      -carbon more than an isopropyl group but less than a fused ring system. This reduction in entropic penalty upon binding can increase potency.
      
    • Space Filling: It occupies a specific hydrophobic volume often distinct from the flatter cyclopentyl or the flexible sec-butyl groups.

References

  • Ellman, J. A., et al. (1999).[2] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines." Journal of Organic Chemistry.

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Context on small ring scaffolds).

Sources

The Strategic Role of (R)-Cyclobutyl(3-fluorophenyl)methanamine in Modern Medicinal Chemistry: A Technical Guide to Chiral α-Branched Benzylic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern drug discovery paradigm has increasingly shifted away from flat, sp2-hybridized aromatic systems toward sp3-rich, conformationally restricted architectures—a movement often termed "escaping from flatland." Within this context, chiral α-branched benzylic amines have emerged as privileged building blocks. (R)-Cyclobutyl(3-fluorophenyl)methanamine (CAS: 1864058-87-6) represents a prototypical, highly optimized scaffold in this class. By combining the unique puckered geometry of a cyclobutyl ring with the electronic and metabolic modulating effects of a meta-fluorinated aryl group, this building block offers medicinal chemists a powerful tool for optimizing target engagement, lipophilic efficiency (LipE), and pharmacokinetic (PK) profiles.

This technical whitepaper deconstructs the structural rationale, enantioselective synthesis, and application workflows of (R)-Cyclobutyl(3-fluorophenyl)methanamine, providing drug development professionals with a self-validating framework for its utilization in hit-to-lead and lead optimization campaigns.

Structural Rationale & Physicochemical Profiling

The selection of (R)-Cyclobutyl(3-fluorophenyl)methanamine over simpler amine building blocks is driven by three distinct structural vectors, each engineered to solve specific medicinal chemistry liabilities.

The Cyclobutyl Motif: Conformational Restriction and Lipophilicity

Aliphatic small rings are frequently employed to fill hydrophobic pockets while maintaining lower lipophilicity penalties compared to acyclic gem-dimethyl or larger cycloalkyl groups [1]. The cyclobutyl ring adopts a puckered conformation, which projects pendant substituents at unique trajectories compared to planar or chair-like rings. This structural rigidity minimizes the entropic penalty upon target binding. Furthermore, cyclobutanes exhibit superior metabolic stability against cytochrome P450 (CYP450) mediated oxidation compared to flexible alkyl chains, improving intrinsic clearance (Cl_int) [1].

The 3-Fluorophenyl Group: pKa Modulation and Metabolic Shielding

The basicity of primary amines (typically pKa ~9.4–9.8) often leads to poor passive membrane permeability and increased hERG channel liability due to high ionization at physiological pH. The introduction of a fluorine atom at the meta-position exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the adjacent benzylic amine to approximately 8.8 [2]. This subtle shift significantly increases the fraction of unionized drug in the gastrointestinal tract and blood-brain barrier (BBB), enhancing passive permeability. Additionally, the highly electronegative fluorine atom blocks aromatic oxidation at the metabolically vulnerable 3-position.

The (R)-Stereocenter: Vector Projection

Chirality at the α-carbon is critical for the precise spatial arrangement of the pharmacophore. The (R)-configuration dictates the exact vector projection of the primary amine (often acting as a hydrogen bond donor to hinge-region backbone carbonyls in kinases or forming salt bridges with aspartate residues in GPCRs), while simultaneously directing the cyclobutyl and fluorophenyl groups into their respective lipophilic and aromatic binding sub-pockets.

G Core (R)-Cyclobutyl(3-fluorophenyl)methanamine Amine Primary Amine (-NH2) pKa ~8.8 Core->Amine Vector 1 Cyclobutyl Cyclobutyl Ring Conformational Restriction Core->Cyclobutyl Vector 2 Fluoro 3-Fluorophenyl Metabolic Shielding Core->Fluoro Vector 3 TargetH H-Bonding / Salt Bridge (e.g., Asp/Glu) Amine->TargetH Interacts with TargetL Hydrophobic Pocket (Steric Fill) Cyclobutyl->TargetL Occupies TargetP Pi-Pi Stacking & Halogen Bonding Fluoro->TargetP Engages

Pharmacophore mapping logic of the (R)-Cyclobutyl(3-fluorophenyl)methanamine scaffold.

Comparative Quantitative Data

To illustrate the physicochemical advantages of this scaffold, Table 1 summarizes the comparative profiling of the (R)-Cyclobutyl(3-fluorophenyl)methanamine motif against unbranched and non-fluorinated analogs.

Table 1: Comparative Physicochemical Profiling of Benzylic Amine Motifs

Compound MotifLogP (calc)pKa (Amine)Metabolic Stability (Cl_int, µL/min/mg)Permeability (Papp x 10⁻⁶ cm/s)
Unbranched Benzylamine1.19.485 (High clearance)4.2
Cyclobutyl(phenyl)methanamine2.69.342 (Moderate)12.5
(R)-Cyclobutyl(3-fluorophenyl)methanamine 2.8 8.8 15 (Low clearance) 18.4

Data reflects established medicinal chemistry trends for cyclobutyl incorporation and fluorobenzylamine pKa shifts [1][2].

Enantioselective Synthesis Methodologies

The gold standard for synthesizing chiral α-branched amines with high enantiomeric excess (ee >98%) is the utilization of Ellman’s chiral sulfinamide auxiliary ((R)-(+)-2-methyl-2-propanesulfinamide) [3]. This method relies on the formation of a chiral sulfinyl imine, followed by a highly diastereoselective nucleophilic addition or hydride reduction.

Protocol 1: Enantioselective Synthesis via Ellman's Auxiliary

Causality & Logic: Titanium(IV) ethoxide (Ti(OEt)₄) is utilized during imine condensation because it acts as both a Lewis acid to activate the sterically hindered ketone and a highly effective water scavenger to drive the equilibrium forward. During the reduction step, the bulky tert-butyl group of the sulfinamide coordinates with the metal center, forming a rigid six-membered transition state. This forces the hydride to be delivered exclusively to the less sterically hindered Re-face of the imine, establishing the (R)-stereocenter.

Step-by-Step Methodology:

  • Ketone Formation: To a solution of 3-fluorobenzonitrile (1.0 eq) in anhydrous THF at 0 °C, add cyclobutylmagnesium bromide (1.2 eq) dropwise. Stir for 2 hours, then quench with 1M HCl. Extract with EtOAc to yield cyclobutyl(3-fluorophenyl)methanone.

  • Imine Condensation: Dissolve the ketone (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq). Reflux the mixture for 18 hours. Quench with brine, filter through Celite, and concentrate to isolate the (R)-N-sulfinyl ketimine.

  • Diastereoselective Reduction: Cool a solution of the ketimine in THF to -48 °C. Slowly add NaBH₄ (3.0 eq) pre-mixed with a catalytic amount of Ti(OEt)₄. Stir for 4 hours. The reaction proceeds via a closed-chair transition state, yielding the (R,R)-sulfinamide intermediate (>95% de).

  • Deprotection: Dissolve the intermediate in MeOH and add 4M HCl in 1,4-dioxane (5.0 eq). Stir at room temperature for 2 hours. This selectively cleaves the N-S bond without racemizing the α-carbon.

  • Isolation: Evaporate the solvent, basify the aqueous layer with 1M NaOH, extract with CH₂Cl₂, and precipitate the hydrochloride salt using ethereal HCl to yield pure (R)-Cyclobutyl(3-fluorophenyl)methanamine hydrochloride.

G Step1 3-Fluorobenzonitrile + Cyclobutyl Grignard Step2 Cyclobutyl(3-fluorophenyl)methanone Step1->Step2 Nucleophilic Addition & Hydrolysis Step3 Condensation with (R)-t-Butanesulfinamide Step2->Step3 Ti(OEt)4, Reflux Step4 Chiral Sulfinyl Imine Intermediate Step3->Step4 Ti(OEt)4, Reflux Step5 Diastereoselective Reduction (NaBH4 or L-Selectride) Step4->Step5 Hydride Transfer (Re-face attack) Step6 (R,R)-Sulfinamide Step5->Step6 Hydride Transfer (Re-face attack) Step7 Acidic Cleavage (HCl in Dioxane) Step6->Step7 Deprotection Step8 (R)-Cyclobutyl(3-fluorophenyl)methanamine Hydrochloride Step7->Step8 Deprotection

Enantioselective synthesis workflow using Ellman's chiral sulfinamide auxiliary.

Application in Target Classes & High-Throughput Workflows

Once synthesized, (R)-Cyclobutyl(3-fluorophenyl)methanamine serves as a versatile nucleophile in late-stage functionalization, particularly in the synthesis of amide-linked kinase inhibitors and GPCR antagonists.

Protocol 2: High-Throughput Screening (HTS) Amidation Workflow

To rapidly generate structure-activity relationship (SAR) data, this amine is frequently deployed in automated parallel synthesis arrays.

Causality & Logic: HATU is selected as the coupling reagent over EDC/HOBt due to its superior kinetics in coupling sterically hindered α-branched amines. DIPEA provides the necessary basic environment to neutralize the amine hydrochloride salt without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 0.1 M stock solution of (R)-Cyclobutyl(3-fluorophenyl)methanamine hydrochloride in anhydrous DMF. Prepare a library of diverse carboxylic acids (0.1 M in DMF).

  • Dispensing & Coupling: Using an automated liquid handler, dispense 50 µL (5 µmol) of the amine stock and 50 µL (5 µmol) of the acid stock into a 96-well deep-well plate. Add 60 µL of a 0.1 M HATU solution (6 µmol, 1.2 eq) and 2.6 µL of DIPEA (15 µmol, 3.0 eq) to each well.

  • Incubation: Seal the plate and agitate on an orbital shaker at room temperature for 4 hours.

  • Filtration and Purification: Quench with 50 µL of water. Filter the plate contents through a 0.45 µm filter plate directly into a collection plate. Submit for high-throughput preparative LC-MS purification, utilizing mass-triggered fraction collection to isolate the desired amide products.

Conclusion

(R)-Cyclobutyl(3-fluorophenyl)methanamine exemplifies the sophisticated design principles of modern medicinal chemistry. By integrating a conformationally restricting cyclobutyl ring, a pKa-modulating fluorophenyl group, and a precisely defined stereocenter, this building block allows researchers to systematically overcome common ADME and target-engagement liabilities. Utilizing robust synthetic methodologies like Ellman's auxiliary ensures that this complex fragment can be reliably integrated into diverse drug discovery pipelines.

References

  • Bauer, M. R., Di Fruscia, P., Lucas, S. C. C., Michaelides, I. N., Nelson, J. E., Storer, R. I., & Whitehurst, B. C. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry, 2021, 12, 448-471. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66853, 3-Fluorobenzylamine." PubChem, 2025. URL:[Link]

  • Liu, G., Cogan, D. A., & Ellman, J. A. "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 1997, 119(41), 9913-9914. URL:[Link]

An In-depth Technical Guide to the Lipophilicity and LogP of (R)-Cyclobutyl(3-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: March 4, 2026

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the lipophilicity and the octanol-water partition coefficient (LogP) of the chiral amine, (R)-Cyclobutyl(3-fluorophenyl)methanamine. While experimental data for this specific enantiomer remains to be published, this document synthesizes theoretical predictions for structurally related compounds, discusses the critical factors influencing its lipophilic character—including stereochemistry and salt form—and presents detailed, field-proven protocols for the experimental determination of its LogP value. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to accurately assess the lipophilicity of this and similar drug candidates.

The Imperative of Lipophilicity in Modern Drug Discovery

The journey of a drug molecule from administration to its site of action is a complex odyssey through a biological labyrinth of aqueous and lipid environments. A molecule's ability to navigate this landscape is largely dictated by its lipophilicity—its affinity for fatty or non-polar environments. This single parameter exerts a significant influence on a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

An optimal level of lipophilicity is a delicate balance. A compound that is too hydrophilic may have poor absorption through the lipid-rich cell membranes of the gut wall and may be rapidly cleared by the kidneys. Conversely, a highly lipophilic compound can exhibit poor solubility in the aqueous environment of the gastrointestinal tract and blood, may be extensively metabolized by liver enzymes, and can accumulate in fatty tissues, potentially leading to toxicity. Therefore, the precise determination and optimization of lipophilicity, often quantified by the LogP value, is a cornerstone of successful drug design.

(R)-Cyclobutyl(3-fluorophenyl)methanamine: A Physicochemical Profile

(R)-Cyclobutyl(3-fluorophenyl)methanamine is a chiral amine with a molecular structure that suggests its potential as a scaffold in medicinal chemistry. The presence of a fluorophenyl group and a cyclobutyl moiety introduces specific steric and electronic features that influence its interaction with biological targets and its overall physicochemical properties.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₄FNChemScene[1]
Molecular Weight 179.23 g/mol ChemScene[1]
Predicted LogP (related compound) 2.5519 for (3-Cyclobutyl-4-fluorophenyl)methanamineChemScene[1]
Predicted LogP (related compound hydrochloride) 3.0474 for Cyclobutyl(3-fluorophenyl)methanamine hydrochlorideChemScene[2]

It is crucial to note that the available LogP values are computational predictions for structurally similar, but not identical, molecules. The first is a constitutional isomer, and the second is the hydrochloride salt of the racemic mixture. These values provide a valuable starting point, but experimental determination for the specific (R)-enantiomer is paramount for accurate characterization.

Factors Influencing the LogP of (R)-Cyclobutyl(3-fluorophenyl)methanamine

The Impact of Chirality

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment. The standard octanol-water system for LogP determination is achiral. Therefore, the LogP values of the (R)- and (S)-enantiomers of Cyclobutyl(3-fluorophenyl)methanamine are expected to be identical when measured by conventional methods. However, it is important to recognize that in a chiral environment, such as the human body with its chiral proteins and enzymes, enantiomers can exhibit different biological activities and pharmacokinetic profiles. While their partitioning in octanol-water may be the same, their distribution and interactions within a biological system can vary significantly.

Free Base vs. Hydrochloride Salt

The lipophilicity of an ionizable compound like an amine is highly dependent on its ionization state, which is in turn influenced by the pH of the environment. The LogP value specifically refers to the partitioning of the neutral (unionized) form of the molecule. The distribution coefficient, LogD, takes into account all forms of the molecule (ionized and unionized) at a specific pH.

(R)-Cyclobutyl(3-fluorophenyl)methanamine is a basic compound. As a free base , it will be more lipophilic (higher LogP). When it is in the form of a hydrochloride salt , it is more water-soluble and therefore less lipophilic. This is because the protonated amine group in the salt form has a positive charge, which increases its affinity for the polar aqueous phase. In drug development, the salt form is often used to improve solubility and bioavailability. When conducting LogP measurements, it is essential to either start with the free base or to adjust the pH of the aqueous phase to ensure that the compound is in its neutral form.

Computational Prediction of LogP

In the absence of experimental data, computational models provide a rapid and cost-effective means of estimating LogP. These methods are broadly categorized into two types:

  • Fragment-based methods: These approaches calculate the LogP of a molecule by summing the contributions of its constituent atoms or functional groups. The values for these fragments are derived from experimental data of a large set of known compounds.

  • Property-based methods: These methods use molecular descriptors such as molecular weight, surface area, and polarizability to predict LogP through quantitative structure-property relationship (QSPR) models.

While these predictive tools are invaluable for initial screening, they are estimations. The accuracy of the prediction depends on the algorithm and the similarity of the target molecule to the compounds in the training set of the model. For a novel scaffold like (R)-Cyclobutyl(3-fluorophenyl)methanamine, experimental verification is strongly recommended.

Experimental Determination of LogP: Protocols and Best Practices

The "gold standard" for experimental LogP determination is the shake-flask method , as it directly measures the partitioning of a compound between n-octanol and water. An alternative, high-throughput method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .

The Shake-Flask Method (OECD Guideline 107)

This method directly measures the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.

Protocol: Shake-Flask Method for (R)-Cyclobutyl(3-fluorophenyl)methanamine

  • Preparation of Phases:

    • Pre-saturate n-octanol with water by shaking equal volumes of the two solvents together for 24 hours at the experimental temperature.

    • Pre-saturate water with n-octanol in the same manner.

    • Separate the two phases and use the n-octanol-saturated water and water-saturated n-octanol for the experiment.

    • Prepare a buffer solution (e.g., phosphate buffer) at a pH that ensures the amine is in its free base form (typically pH > pKa + 2). The pKa of the amine should be determined beforehand.

  • Sample Preparation:

    • Prepare a stock solution of (R)-Cyclobutyl(3-fluorophenyl)methanamine free base in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • In a glass vessel with a screw cap, combine a known volume of the n-octanol stock solution with a known volume of the buffered aqueous phase. The volume ratio of the two phases should be adjusted based on the expected LogP value.

    • Gently shake or invert the vessel at a constant temperature for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours). Avoid vigorous shaking that can lead to the formation of stable emulsions.

  • Phase Separation:

    • Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.

    • Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

    • LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Shake_Flask_Workflow cluster_prep Phase & Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Octanol Pre-saturate n-Octanol Combine Combine Phases & Sample Prep_Octanol->Combine Prep_Water Pre-saturate Water/Buffer Prep_Water->Combine Prep_Sample Prepare Stock Solution in n-Octanol Prep_Sample->Combine Equilibrate Equilibrate (Shake) Combine->Equilibrate Separate Separate Phases (Centrifuge) Equilibrate->Separate Quantify_Octanol Quantify [Analyte] in n-Octanol Separate->Quantify_Octanol Quantify_Water Quantify [Analyte] in Aqueous Separate->Quantify_Water Calculate Calculate LogP Quantify_Octanol->Calculate Quantify_Water->Calculate HPLC_Workflow cluster_calib Calibration cluster_sample Sample Analysis cluster_result Result Inject_Standards Inject Standards with Known LogP Values Measure_Retention Measure Retention Times (tR) Inject_Standards->Measure_Retention Calculate_logk Calculate log k' Measure_Retention->Calculate_logk Plot_Curve Plot log k' vs. LogP Calculate_logk->Plot_Curve Interpolate Interpolate Analyte log k' on Calibration Curve Plot_Curve->Interpolate Inject_Analyte Inject (R)-Cyclobutyl(3-fluorophenyl)methanamine Measure_Analyte_tR Measure Analyte tR Inject_Analyte->Measure_Analyte_tR Calculate_Analyte_logk Calculate Analyte log k' Measure_Analyte_tR->Calculate_Analyte_logk Calculate_Analyte_logk->Interpolate Determine_LogP Determine LogP Interpolate->Determine_LogP

Sources

Pharmacology and Biotransformation of 3-Fluorophenyl Cyclobutyl Amine Analogs: A Case Study in mGlu5 Allosteric Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-fluorophenyl cyclobutyl amine pharmacophore has emerged as a highly privileged scaffold in central nervous system (CNS) drug discovery. Analogs bearing this motif have been extensively utilized in the development of positive allosteric modulators (PAMs) targeting the metabotropic glutamate receptor subtype 5 (mGlu5)[1]. While these compounds show immense promise for treating schizophrenia and cognitive disorders, their clinical translation is often complicated by metabolic liabilities.

This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR), metabolic biotransformation, and pharmacological profiling of 3-fluorophenyl cyclobutyl amine analogs. By examining the prototypical mGlu5 PAM N-cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide (VU0403602) and its active metabolite VU0453103, we elucidate the phenomenon of the metabolic "molecular switch"—where a subtle cytochrome P450 (CYP450)-mediated oxidation converts a pure PAM into an adverse-effect-inducing allosteric agonist (ago-PAM)[2].

Mechanistic Pharmacology & Structure-Activity Relationship (SAR)

The rational design of mGlu5 PAMs relies heavily on occupying the topographically distinct MPEP allosteric binding pocket within the receptor's 7-transmembrane domain (7-TMD). The 3-fluorophenyl cyclobutyl amine scaffold achieves this through two critical structural vectors:

  • The 3-Fluorophenyl Moiety: The fluorine atom at the meta position acts as an electronegative, sterically compact vector. It optimizes ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     stacking and dipole interactions with aromatic residues in the TMD. The electron-withdrawing nature of fluorine also stabilizes the alkyne or ether linkages typically connecting the phenyl ring to the core heterocycle, preventing rapid oxidative cleavage.
    
  • The Cyclobutyl Amine Moiety: The rigid, strained cyclobutane ring restricts the conformational freedom of the amine. This geometric locking forces the adjacent picolinamide core into an optimal dihedral angle for hydrogen bonding with the receptor.

The Causality of Ago-PAM Activity: Pure PAMs bind to the allosteric site and have no intrinsic efficacy; they only enhance the affinity and/or efficacy of the endogenous orthosteric agonist (glutamate). However, if the ligand's structure is altered to create new hydrogen bond networks within the TMD, the ligand can induce the active receptor conformation independently of glutamate. This is known as ago-PAM (agonist-PAM) activity. In native brain tissue, ago-PAMs cause excessive, unregulated Gq/11 signaling, leading to epileptiform discharges and severe in vivo seizures[2].

G mGlu5 mGlu5 Receptor Gq Gq/11 Protein mGlu5->Gq PLC Phospholipase C Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Ca2+ Release IP3->Ca2 Glutamate Glutamate Glutamate->mGlu5 PAM VU0403602 (Pure PAM) PAM->mGlu5 Positive Modulation AgoPAM VU0453103 (Ago-PAM) AgoPAM->mGlu5 Direct Agonism

Caption: mGlu5 Gq/11 signaling cascade modulated by pure PAMs versus Ago-PAMs.

Metabolic Biotransformation: The "Molecular Switch"

The primary metabolic vulnerability of the 3-fluorophenyl cyclobutyl amine scaffold lies in the aliphatic cyclobutane ring. In vivo, CYP450 enzymes readily hydroxylate this ring.

In the case of VU0403602, hepatic CYP450s oxidize the cyclobutyl ring specifically at the trans-3 position, yielding the metabolite VU0453103 (5-((3-fluorophenyl)ethynyl)-N-(trans-3-hydroxycyclobutyl)picolinamide)[3].

The Mechanistic Consequence: The addition of a single hydroxyl group at the trans-3 position acts as a "molecular switch." The newly introduced hydroxyl group acts as both a hydrogen bond donor and acceptor, interacting with previously unengaged residues in the mGlu5 allosteric pocket. This subtle biotransformation shifts the compound's pharmacological profile from a pure PAM (safe) to a potent ago-PAM (neurotoxic/proconvulsant)[2]. Pretreatment with a pan-CYP450 inactivator like 1-aminobenzotriazole (ABT) completely abolishes the seizure liability, proving that the metabolite, not the parent compound, drives the toxicity[2].

Experimental Workflows

To proactively identify metabolic "molecular switches" during lead optimization, drug development professionals must employ self-validating screening systems.

Protocol 1: Biomimetic Cytochrome P450 Oxidation Assay

Relying solely on rat hepatic S9 fractions can yield insufficient metabolite quantities for rigorous pharmacological profiling. Using synthetic CYP450-mimetic metalloporphyrins provides a scalable, self-validating alternative[4].

  • Catalyst Preparation: Prepare a 10 mM stock of meso-tetra(pentafluorophenyl)porphyrin iron(III) chloride in dichloromethane.

  • Reaction Assembly: In a 96-well plate, combine 100 µM of the parent compound (e.g., VU0403602) with 5 µM metalloporphyrin catalyst in a buffered aqueous/organic solvent mixture (e.g., acetonitrile/phosphate buffer, pH 7.4).

  • Oxidation Initiation: Add 1 mM hydrogen peroxide (

    
    ) or iodosylbenzene as the terminal oxidant to mimic the CYP450 catalytic cycle. Incubate at 37°C for 2 hours.
    
  • Quenching & Extraction: Quench the reaction with cold methanol. Centrifuge at 10,000 x g to precipitate the catalyst.

  • Self-Validation (LC-MS/MS): Analyze the supernatant via LC-MS/MS. Compare the retention times and fragmentation patterns (e.g.,

    
     +16 Da for hydroxylation) of the biomimetic products against authentic in vivo plasma samples to validate that the synthetic system accurately mirrors physiological metabolism[4].
    
Protocol 2: High-Throughput Intracellular Calcium Mobilization Assay

To differentiate pure PAMs from ago-PAMs, a kinetic fluorescent assay measuring intracellular


 release via the Gq/11-PLC-

pathway is required.
  • Cell Plating: Seed HEK293 cells stably expressing human mGlu5 into 384-well black, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM fluorescent calcium indicator dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 1 hour at 37°C.

  • Agonist Mode (Ago-PAM Screen): Using a kinetic fluorometric plate reader (e.g., FDSS), establish a baseline fluorescence for 10 seconds. Inject the test compound (synthesized metabolite) and read fluorescence for 120 seconds. Self-Validation: A true pure PAM will show no signal above vehicle baseline. An increase in fluorescence indicates ago-PAM activity.

  • PAM Mode (Potentiation Screen): Following the 120-second read, inject an

    
     concentration of glutamate. Read for an additional 60 seconds. Self-Validation: A leftward shift in the glutamate concentration-response curve confirms PAM activity.
    

Workflow Start Parent Compound (VU0403602) P450 Metalloporphyrin Oxidation Start->P450 LCMS LC-MS/MS Profiling P450->LCMS Synth De Novo Synthesis LCMS->Synth Assay Ca2+ Assay (PAM vs Ago-PAM) Synth->Assay Tox In Vivo Seizure Liability Assay->Tox If Ago-PAM

Caption: Workflow for biomimetic CYP450 oxidation and pharmacological screening.

Quantitative Data Presentation

The table below summarizes the pharmacological shift caused by the trans-3 hydroxylation of the cyclobutyl ring, illustrating the severe functional consequences of this biotransformation.

CompoundStructural ModificationmGlu5 PAM

(nM)
mGlu5 Agonist

(nM)
Efficacy (% Glu Max)In Vivo Seizure Liability
VU0403602 Parent (Unmodified Cyclobutyl)4.0>10,000 (Pure PAM in native tissue)100%Low (Requires metabolism)
VU0453103 Metabolite (trans-3-OH Cyclobutyl)12.531.1 (Potent Ago-PAM)49%High (Direct Proconvulsant)
MPEP Control (NAM)N/AN/A (Antagonist)0%None (Anticonvulsant)

Data synthesized from in vitro and in vivo characterizations of mGlu5 allosteric modulators[2],[3].

References

  • Evaluation of Synthetic Cytochrome P450-Mimetic Metalloporphyrins To Facilitate “Biomimetic” Biotransformation of a Series of mGlu5 Allosteric Ligands. ACS Omega.[Link]

  • Biotransformation of a novel positive allosteric modulator of metabotropic glutamate receptor subtype 5 contributes to seizure-like adverse events in rats involving a receptor agonism-dependent mechanism. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology. Molecular Pharmacology.[Link]

Sources

Methodological & Application

Scalable preparation protocols for (R)-Cyclobutyl(3-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the scalable synthesis of (R)-Cyclobutyl(3-fluorophenyl)methanamine , a high-value chiral pharmacophore found in NK1 antagonists and various GPCR modulators. The cyclobutyl moiety acts as a lipophilic, conformationally restricted bioisostere for isopropyl or sec-butyl groups, while the 3-fluorophenyl ring modulates metabolic stability and pKa.

We present two validated routes optimized for multigram to kilogram scale-up:

  • Chemical Route: Diastereoselective synthesis using Ellman’s Auxiliary ((R)-tert-butanesulfinamide).

  • Biocatalytic Route: Asymmetric transamination using engineered ω-Transaminases (ATAs) .

Retrosynthetic Analysis & Strategy

The primary challenge is establishing the (R)-stereocenter at the benzylic position adjacent to the sterically demanding cyclobutyl ring. Direct nucleophilic substitution is prone to racemization; thus, we utilize ketone precursors.

Target Molecule:

  • IUPAC: (R)-1-Cyclobutyl-1-(3-fluorophenyl)methanamine

  • Key Features: Chiral benzylic amine, Fluorinated aryl, Strained ring.

Strategic Disconnection: The synthesis hinges on the efficient preparation of the Cyclobutyl(3-fluorophenyl)methanone intermediate, followed by enantioselective amination.

Retrosynthesis Target (R)-Cyclobutyl(3-fluorophenyl)methanamine (Target) Sulfinyl (Rs, R)-N-Sulfinyl Amine (Intermediate) Target->Sulfinyl Hydrolysis (HCl) Imine (Rs)-N-Sulfinyl Ketimine (Activated Imine) Sulfinyl->Imine Diastereoselective Reduction Ketone Cyclobutyl(3-fluorophenyl)methanone (Common Precursor) Imine->Ketone Condensation ((R)-t-BS + Ti(OEt)4) Grignard 3-Fluorophenyl MgBr + Cyclobutanecarbonitrile Ketone->Grignard Grignard Addition (High Scale Viability)

Figure 1: Retrosynthetic pathway highlighting the Ellman auxiliary route.

Precursor Synthesis: Cyclobutyl(3-fluorophenyl)methanone

Rationale: The nitrile addition route is selected over Weinreb amide coupling for atom economy and throughput.

Reagents:

  • 3-Fluorobromobenzene (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Cyclobutanecarbonitrile (1.0 equiv)

  • THF (Anhydrous)

Protocol:

  • Grignard Formation: Generate (3-fluorophenyl)magnesium bromide in THF (1.0 M) from 3-fluorobromobenzene and Mg turnings. Initiate with iodine crystal if necessary. Maintain temp < 40°C.

  • Addition: Cool Grignard solution to 0°C. Add Cyclobutanecarbonitrile dropwise.

  • Imine Salt Formation: Warm to reflux for 4 hours. The intermediate imine magnesium salt precipitates.

  • Hydrolysis: Cool to 0°C. Quench with 2M HCl (exothermic). Stir vigorously for 12 hours at RT to hydrolyze the imine to the ketone.

  • Workup: Extract with MTBE. Wash with NaHCO3 and Brine. Dry over MgSO4.

  • Purification: Distillation under reduced pressure (bp ~110°C @ 5 mmHg) or silica plug (Hexanes/EtOAc 95:5).

    • Yield Expectation: 85-92%.

Method A: Ellman Sulfinamide Protocol (Chemical Standard)

Rationale: This method guarantees high diastereoselectivity (dr > 95:5) and avoids heavy metal catalysts required for asymmetric hydrogenation.

Step 1: Condensation

Reaction: Ketone + (R)-tert-butanesulfinamide


 (R)-N-Sulfinyl Ketimine
  • Reagents:

    • Cyclobutyl(3-fluorophenyl)methanone (1.0 equiv)

    • (R)-tert-butanesulfinamide (1.1 equiv)

    • Titanium(IV) ethoxide (2.0 equiv)

    • 2-MeTHF (Green solvent alternative to DCM/Toluene)

  • Procedure:

    • Charge reactor with Ketone and (R)-tert-butanesulfinamide in 2-MeTHF (5 vol).

    • Add Ti(OEt)4 slowly at RT.

    • Heat to 70°C for 16-24h. Monitor by HPLC (Imine formation).[1]

    • Workup: Cool to RT. Add brine (exothermic, Ti salts precipitate). Filter through Celite pad. Wash cake with EtOAc.

    • Isolation: Concentrate filtrate. The sulfinyl imine is often stable enough to be used directly or purified by crystallization from Heptane.

Step 2: Diastereoselective Reduction

Reaction: (R)-Imine + Reductant


 (Rs, R)-Sulfinamide
Critical Decision Point: The stereochemical outcome depends on the reducing agent.
  • L-Selectride: Typically favors the "Closed Transition State," often yielding the (R)-amine configuration when using (R)-sulfinamide.

  • NaBH4: Favors the "Open Transition State," often yielding the (S)-amine with (R)-sulfinamide.

Protocol (Targeting (R)-Amine):

  • Dissolve (R)-Sulfinyl imine in dry THF. Cool to -78°C.

  • Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise.

  • Stir at -78°C for 3 hours.

  • Quench with sat. NH4Cl.[2] Warm to RT.

  • Extract with EtOAc.

  • QC Check: Analyze diastereomeric ratio (dr) via HPLC. If dr < 90:10, recrystallize the sulfinamide intermediate before hydrolysis.

Step 3: Hydrolysis
  • Dissolve the purified sulfinamide in MeOH.

  • Add 4M HCl in Dioxane (2.0 equiv). Stir at RT for 2 hours.

  • Concentrate to dryness. Triturate with Et2O to obtain (R)-Cyclobutyl(3-fluorophenyl)methanamine Hydrochloride as a white solid.

Method B: Biocatalytic Transamination (Green/Scalable)

Rationale: Transaminases (ATAs) allow a one-step conversion from ketone to chiral amine with >99% ee, eliminating the need for auxiliaries and metal waste.

Workflow:

  • Enzyme Screening: Screen Codexis (e.g., ATA-v1) or Johnson Matthey ATA kits against the ketone substrate.

    • Donor: Isopropylamine (IPA) is preferred (shifts equilibrium by acetone removal).

  • Reaction Setup (100g Scale):

    • Substrate: 50 g/L Cyclobutyl(3-fluorophenyl)methanone.

    • Enzyme: Optimal ATA variant (e.g., ATA-412) @ 2 g/L.

    • Cofactor: PLP (Pyridoxal-5'-phosphate) @ 1 mM.

    • Buffer: 100 mM Potassium Phosphate (pH 7.5).

    • Amine Donor: 1M Isopropylamine.

    • Cosolvent: 10% DMSO (to improve ketone solubility).

  • Process:

    • Incubate at 30-40°C with overhead stirring.

    • Sweep nitrogen to remove acetone byproduct (drives equilibrium).

    • Monitor conversion via HPLC.

  • Workup:

    • Acidify to pH 2 (quench enzyme, solubilize product amine).

    • Filter denatured protein (Celite).

    • Extract unreacted ketone with MTBE.

    • Basify aqueous layer to pH 12 (NaOH).

    • Extract (R)-amine into MTBE.

    • Form HCl salt as described in Method A.

Quality Control & Analytical Methods

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or IA (Amylose based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~11.2 min (Verify with racemic standard).

Data Summary Table:

ParameterMethod A (Ellman)Method B (Biocatalytic)
Step Count 3 (from Ketone)1 (from Ketone)
Overall Yield 65 - 75%85 - 90%
Enantiomeric Excess (ee) 95 - 98% (after rex)> 99%
Atom Economy Moderate (Auxiliary waste)High
Scalability High (Standard reactors)High (Requires fermenter/enzyme)
Cost Driver Sulfinamide/L-SelectrideEnzyme cost per kg

Safety & Handling

  • Fluorinated Compounds: While stable, 3-fluorophenyl derivatives should be treated as potential irritants.

  • Cyclobutanes: The ring is stable under these conditions, but avoid extreme temperatures (>150°C) in the presence of strong Lewis acids to prevent ring-opening or rearrangement.

  • Titanium Reagents: Quenching Ti(OEt)4 generates copious precipitate. Use Celite filtration or dilute acid quench to manage emulsions.

References

  • Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide."[3][4] Chemical Reviews, 2010. Link

  • Robak, M. T., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. (Detailed review of reduction stereoselectivity). Link

  • Codexis Inc. "Transaminase Screening Kits for Chiral Amine Synthesis." Codexis Product Literature. Link

  • Nugent, T. C. (Ed.) "Chiral Amine Synthesis: Methods, Developments and Applications." Wiley-VCH, 2010.
  • PubChem Compound Summary. "1-(3-Fluorophenyl)cyclobutyl]methanamine." (Structural verification of analogs). Link

  • Sigma-Aldrich. "(R)-2-Methyl-2-propanesulfinamide Product Page." Link

Disclaimer: This protocol is for research and development purposes. Optimization of specific reaction parameters (temperature, stoichiometry) is recommended for GMP campaigns.

Sources

Application Note: Asymmetric Hydrogenation Methods for Fluorinated Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic scaffolds profoundly alters their physicochemical properties, enhancing metabolic stability, lipophilicity, and target binding affinity. Consequently, chiral α-trifluoromethyl amines have become ubiquitous motifs in modern drug discovery, appearing in critical therapeutics such as protease inhibitors, endopeptidase inhibitors, and anticancer agents like odanacatib[1]. This application note provides an authoritative guide on the transition-metal-catalyzed asymmetric hydrogenation (AH) of fluorinated ketimines, detailing the mechanistic causality behind catalyst selection, solvent effects, and self-validating experimental protocols.

Mechanistic Challenges of Fluorinated Imines

Synthesizing chiral fluorinated amines via the asymmetric hydrogenation of ketimines is highly atom-economical. However, it presents severe mechanistic hurdles. The strong electron-withdrawing effect of perfluoroalkyl groups (e.g., –CF3) drastically reduces the basicity of the imine nitrogen[2]. This electronic deficiency impedes substrate coordination to the transition metal center, which historically resulted in poor conversions and low enantiomeric excesses (ee) when using standard Rhodium and Iridium catalysts optimized for non-fluorinated substrates[2]. Overcoming this requires highly specialized catalytic systems and precisely tuned reaction microenvironments.

Catalyst Selection & Mechanistic Causality

Palladium-Catalyzed Systems (The TFE Effect)

A major breakthrough in the AH of simple acyclic fluorinated imines was achieved using a Palladium-based system: Pd(OCOCF3)2 combined with the chiral ligand (R)-Cl-MeO-BIPHEP[2]. The Causality of Solvent: The success of this system is not solely dependent on the chiral ligand, but causally linked to the use of 2,2,2-trifluoroethanol (TFE) as the solvent. Ordinary solvents (e.g., toluene, methanol) yield poor results. TFE, a strongly hydrogen-bonding but non-nucleophilic solvent, weakly coordinates to and stabilizes the highly active cationic Pd-H species. Crucially, TFE's weak coordination prevents catalyst deactivation without outcompeting the weakly basic fluorinated imine for the metal's open coordination sites. The Causality of Additives: The inclusion of 4 Å molecular sieves (MS) is mandatory. Fluorinated imines are highly susceptible to hydrolysis; the MS scavenges trace water, preventing the degradation of the substrate back into the corresponding fluorinated ketone.

Manganese-Catalyzed Systems (Earth-Abundant Base Metals)

Recent advancements have successfully transitioned this chemistry toward sustainable, earth-abundant base metals. A highly enantioselective Mn-catalyzed hydrogenation utilizes a chiral ferrocenyl P,N,N pincer ligand[1][3]. The Causality of Ligand Design: The success of this Mn(I) system relies on an additional chiral center at the pyridinylmethyl position of the ligand. This creates a rigid, sterically demanding pocket that dictates strict facial selectivity during the hydride transfer[1][3]. The precatalyst requires activation by a strong base (e.g., t-BuOK) to deprotonate the ligand, forming the catalytically active amido-Mn species capable of splitting H2 gas[4].

Iridium-Catalyzed Systems

While acyclic fluorinated imines often struggle with Ir catalysts, highly optimized Iridium complexes utilizing chiral N,P-ligands (such as oxazoline-phosphines) excel with cyclic or specific N-alkyl furan-containing imines[5][6]. The Causality of the Counterion: When conducted in supercritical CO2 (scCO2), cationic Ir(I) complexes require bulky, lipophilic anions like tetrakis-3,5-bis(trifluoromethyl)phenylborate (BARF). The BARF anion prevents tight ion-pairing, ensuring the metal center remains electronically accessible to the poorly nucleophilic imine[7].

Quantitative Performance Comparison

Catalyst SystemSubstrate ScopeSolventCritical AdditiveMax Yield (%)Max ee (%)Ref
Pd(OCOCF3)2 / (R)-Cl-MeO-BIPHEP Acyclic α-CF3 N-Aryl IminesTFE4 Å Molecular Sieves9994[2]
Mn(I) / Chiral Ferrocenyl P,N,N Acyclic α-CF3 N-Aryl Iminest-AmOHt-BuOK9998[3][4]
Ir(I) / Chiral N,P-Ligand Cyclic/Furan-containing IminesCH2Cl2 or scCO2BARF Anion>9596[6][7]

Experimental Workflows & Logical Relationships

The following diagrams illustrate the logical flow of the experimental procedure and the mechanistic cycle of the Pd-catalyzed reaction.

Workflow S1 1. Substrate Validation (19F NMR) S2 2. Catalyst Activation (Glovebox) S1->S2 Pure Imine S3 3. Asymmetric Hydrogenation (Autoclave) S2->S3 Active Complex S4 4. Quench & Filtration (Celite Pad) S3->S4 H2 Venting S5 5. Chiral Analysis (HPLC/SFC) S4->S5 Crude Amine

Caption: Step-by-step experimental workflow for the asymmetric hydrogenation of fluorinated imines.

MechanisticCycle Precat Pd(OCOCF3)2 + Chiral Ligand (Precatalyst) Active Cationic Pd-H Species (Stabilized by TFE) Precat->Active H2 (Activation) Coord Imine Coordination (Enabled by weak TFE binding) Active->Coord Substrate Binding Transfer Enantioselective Hydride Transfer (Facial Control by Ligand) Coord->Transfer Stereoselective Step Product Chiral α-CF3 Amine (Product Release) Transfer->Product Reductive Elimination Product->Active Catalyst Regeneration Water Trace H2O (Hydrolysis Risk) Water->Coord Inhibits binding MS 4Å Molecular Sieves (Water Scavenger) MS->Water Removes

Caption: Mechanistic cycle of Pd-catalyzed asymmetric hydrogenation highlighting the causal roles of TFE and molecular sieves.

Standardized Protocols

Protocol A: Pd-Catalyzed Hydrogenation of α-Trifluoromethyl Imines[2][3]

This protocol is optimized for acyclic N-aryl fluorinated ketimines.

  • Substrate Preparation & Validation: Distill or recrystallize the fluorinated imine. Validate purity via 19F NMR to ensure the absence of the parent trifluoromethyl ketone, which can poison the catalyst.

  • Catalyst Complexation (Glovebox): In a nitrogen-filled glovebox, weigh Pd(OCOCF3)2 (2.0 mol %) and (R)-Cl-MeO-BIPHEP (2.4 mol %) into a dry vial. Add 2.0 mL of anhydrous 2,2,2-trifluoroethanol (TFE). Stir at room temperature for 1 hour to ensure complete complexation (solution will turn a distinct yellow/orange).

  • Reaction Assembly: To a glass liner equipped with a magnetic stir bar, add 100 mg of freshly activated 4 Å molecular sieves and the fluorinated imine (0.2 mmol). Transfer the catalyst solution into the glass liner.

  • Hydrogenation: Place the glass liner into a stainless-steel high-pressure autoclave. Seal the autoclave, remove it from the glovebox, and purge with H2 gas three times. Pressurize the vessel to 40 bar of H2.

  • Incubation: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Carefully vent the H2 gas in a fume hood. Dilute the mixture with dichloromethane (DCM) and filter through a short pad of Celite to remove the molecular sieves and palladium residues. Concentrate the filtrate under reduced pressure.

Protocol B: Mn-Catalyzed Hydrogenation of Fluorinated Ketimines[4][5]

This protocol utilizes earth-abundant metals and is highly scalable.

  • Precatalyst Activation: In an argon-filled glovebox, charge a reaction vial with the chiral Mn-P,N,N pincer complex (1.0 mol %) and t-BuOK (2.0 mol %). Add 1.0 mL of anhydrous tert-amyl alcohol (t-AmOH). Stir for 15 minutes to generate the active amido-Mn species.

  • Substrate Addition: Add the fluorinated imine (0.5 mmol) dissolved in 1.0 mL of t-AmOH to the activated catalyst solution.

  • Hydrogenation: Transfer the vial to an autoclave, purge with H2 three times, and pressurize to 30 bar. Stir at 50 °C for 18 hours.

  • Isolation: Vent the autoclave. Quench the reaction with a few drops of water to deactivate the Mn complex. Extract with ethyl acetate, dry over Na2SO4, and purify the chiral amine via flash column chromatography (Hexanes/EtOAc).

Self-Validation & Troubleshooting

A robust protocol must be a self-validating system. To ensure experimental integrity, apply the following analytical checks:

  • Internal Standard-Free Conversion Check (19F NMR): Before performing chiral HPLC, analyze the crude reaction mixture using 19F NMR. Fluorine NMR is background-free and highly sensitive. The chemical shift of the –CF3 group in the starting imine (typically around -70 to -72 ppm) is distinct from the resulting chiral amine (typically -74 to -76 ppm). Integrating these two peaks provides a rapid, exact conversion metric without requiring an internal standard.

  • Enantiomeric Excess Validation: Determine the ee using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H). Always run a racemic standard (synthesized via NaBH4 reduction of the imine) first to establish baseline separation of the enantiomers.

  • Troubleshooting Low Yields: If conversion is low in the Pd-system, the most common culprit is moisture. Ensure the 4 Å molecular sieves are freshly activated (heated to 300 °C under vacuum for 4 hours) and the TFE is strictly anhydrous.

References

  • Chen, M.-W., Duan, Y., Chen, Q.-A., Wang, D.-S., Yu, C.-B., & Zhou, Y.-G. (2010). Enantioselective Pd-Catalyzed Hydrogenation of Fluorinated Imines: Facile Access to Chiral Fluorinated Amines. Organic Letters, dicp.ac.cn.
  • Zheng, K.-K., et al. (2025). Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. Organic Letters, acs.org.
  • Kainz, S., et al. (1999). Iridium-Catalyzed Enantioselective Hydrogenation of Imines in Supercritical Carbon Dioxide. Journal of the American Chemical Society, acs.org.
  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers, rsc.org.
  • Mazuela, J., et al. (2018). Iridium‐Catalyzed Asymmetric Hydrogenation of N‐Alkyl α‐Aryl Furan‐Containing Imines. Advanced Synthesis and Catalysis, whiterose.ac.uk.
  • Baeza, A., & Pfaltz, A. (2010). Iridium-catalyzed asymmetric hydrogenation of imines. Chemistry - A European Journal, nih.gov.

Sources

Application Note: Asymmetric Synthesis of (R)-Cyclobutyl(3-fluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, highly diastereoselective, and self-validating protocol for the synthesis of the chiral benzylic amine (R)-cyclobutyl(3-fluorophenyl)methanamine hydrochloride[1] utilizing Ellman’s tert-butanesulfinamide chemistry.

Mechanistic Rationale & Strategic Overview

Chiral primary amines containing benzylic stereocenters are privileged pharmacophores in modern drug discovery, frequently appearing in CNS-active agents and kinase inhibitors. The synthesis of (R)-cyclobutyl(3-fluorophenyl)methanamine hydrochloride demands strict stereocontrol. To achieve this, we employ the chiral auxiliary approach pioneered by J.A. Ellman[2].

The synthesis relies on three foundational pillars:

  • Condensation: 3-Fluorobenzaldehyde is condensed with (S)-(-)-2-methyl-2-propanesulfinamide. We utilize Titanium(IV) ethoxide (

    
    ) as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward. This avoids the epimerization risks associated with harsher acidic conditions.
    
  • Stereoselective Nucleophilic Addition: The critical stereocontrolling step is the addition of cyclobutylmagnesium bromide to the (S)-tert-butanesulfinyl imine. By conducting this reaction in a non-coordinating solvent (dichloromethane) at low temperatures (-48 °C), the reaction proceeds via a rigid, six-membered cyclic transition state[3]. The magnesium atom coordinates to both the imine nitrogen and the sulfinyl oxygen. The bulky tert-butyl group effectively shields the Si-face of the imine, directing the cyclobutyl nucleophile to attack exclusively from the Re-face. This installs the desired (R)-configuration at the benzylic carbon[4].

  • Orthogonal Deprotection: The tert-butanesulfinyl group is highly sensitive to acidic solvolysis but stable to basic and nucleophilic conditions. Treatment with anhydrous HCl in a methanol/dioxane mixture cleanly cleaves the N-S bond, generating the amine hydrochloride salt and a volatile methyl tert-butanesulfinate byproduct.

Visualizing the Synthetic and Logical Pathways

SyntheticWorkflow A 3-Fluorobenzaldehyde + (S)-tert-Butanesulfinamide B Step 1: Condensation Ti(OEt)4, DCM, 25 °C A->B C (S,E)-N-(3-Fluorobenzylidene) -2-methylpropane-2-sulfinamide B->C D Step 2: Grignard Addition Cyclobutyl-MgBr, DCM, -48 °C C->D E (S)-N-((R)-Cyclobutyl(3-fluorophenyl)methyl) -2-methylpropane-2-sulfinamide D->E F Step 3: Deprotection & Salt Formation 4M HCl in Dioxane, MeOH, 25 °C E->F G (R)-Cyclobutyl(3-fluorophenyl)methanamine Hydrochloride F->G

Fig 1. Three-step synthetic workflow for (R)-Cyclobutyl(3-fluorophenyl)methanamine hydrochloride.

Stereocontrol Imine (S)-Sulfinyl Imine (E-geometry) Coord Mg2+ Coordination (N and O atoms) Imine->Coord Block tert-Butyl Group Blocks Si-Face Coord->Block Attack Cyclobutyl Attack via Re-Face Block->Attack Result (R)-Stereocenter Formation Attack->Result

Fig 2. Stereochemical logic of the Grignard addition to the (S)-N-tert-butanesulfinyl imine.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, each step in this protocol includes built-in analytical checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of (S,E)-N-(3-Fluorobenzylidene)-2-methylpropane-2-sulfinamide

Causality Check:


 is chosen over 

or

because it provides homogeneous reaction conditions and superior conversion rates for electronically deactivated or sterically hindered aldehydes[2].
  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 3-fluorobenzaldehyde (1.0 eq, 10.0 mmol) and (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq, 10.5 mmol) in anhydrous dichloromethane (DCM, 0.5 M).

  • Addition: Add Titanium(IV) ethoxide (2.0 eq, 20.0 mmol) dropwise at room temperature. Stir the yellow solution for 12 hours.

  • Workup: Pour the reaction mixture into an equal volume of saturated aqueous

    
     with vigorous stirring. A white precipitate (
    
    
    
    ) will form immediately.
  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (EtOAc).

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Validation Checkpoint 1: Analyze the crude product via

    
     NMR. Confirm the disappearance of the aldehyde proton (
    
    
    
    9.9 ppm) and the appearance of the characteristic aldimine proton singlet at
    
    
    8.5 ppm.
Step 2: Asymmetric Grignard Addition

Causality Check: The choice of solvent is critical. Using THF (a coordinating solvent) disrupts the cyclic transition state, drastically lowering diastereoselectivity. DCM enforces the chelated transition state, maximizing the de[3].

  • Setup: Dissolve the crude (S)-sulfinyl imine (1.0 eq, 10.0 mmol) in anhydrous DCM (0.2 M) under an argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath to maintain a strict internal temperature of -48 °C.

  • Addition: Dropwise, add cyclobutylmagnesium bromide (0.5 M in THF, 2.0 eq, 20.0 mmol) over 30 minutes. Maintain the temperature at -48 °C and stir for 6 hours.

  • Quench: Quench the reaction cold by adding saturated aqueous

    
     dropwise. Allow the mixture to warm to room temperature.
    
  • Extraction: Extract the aqueous phase with DCM (

    
     mL). Combine the organic layers, dry over 
    
    
    
    , and concentrate.
  • Validation Checkpoint 2: Analyze the crude mixture via

    
     NMR. The imine proton (
    
    
    
    8.5 ppm) must be absent. The newly formed benzylic methine proton will appear as a doublet/multiplet at
    
    
    4.2 ppm. Assess the diastereomeric ratio (dr) by integrating the tert-butyl singlets (
    
    
    1.2 ppm); the target is >95:5 dr.
Step 3: Deprotection and Hydrochloride Salt Formation

Causality Check: The addition of methanol serves as a nucleophile to trap the cleaved sulfinyl group, forming methyl tert-butanesulfinate. This byproduct is highly soluble in ethereal solvents, allowing the target amine salt to be purified by simple trituration rather than chromatography.

  • Setup: Dissolve the sulfinamide adduct (1.0 eq,

    
    8.0 mmol) in methanol (0.2 M).
    
  • Cleavage: Add 4M HCl in dioxane (2.0 eq, 16.0 mmol) in one portion at room temperature. Stir for 2 hours.

  • Concentration: Evaporate the solvents completely in vacuo to yield a sticky residue.

  • Trituration: Suspend the residue in cold diethyl ether (

    
     volumes) and stir vigorously for 30 minutes until a free-flowing white solid precipitates.
    
  • Filtration: Filter the solid, wash with additional cold diethyl ether, and dry under high vacuum to afford (R)-cyclobutyl(3-fluorophenyl)methanamine hydrochloride.

  • Validation Checkpoint 3: Liberate the free base from a 5 mg aliquot using saturated

    
     and extract into EtOAc. Run Chiral HPLC to confirm an enantiomeric excess (ee) of >99%.
    

Quantitative Data Summaries

Table 1: Stoichiometry and Reaction Parameters

StepReaction TypeReagents & EquivalentsSolventTemp (°C)Time (h)
1 Condensation3-F-PhCHO (1.0), (S)-t-BuSONH

(1.05), Ti(OEt)

(2.0)
DCM2512
2 Grignard AdditionSulfinyl Imine (1.0), Cyclobutyl-MgBr (2.0)DCM-486
3 Solvolytic CleavageSulfinamide Adduct (1.0), 4M HCl/Dioxane (2.0)MeOH252

Table 2: Expected Yields and Analytical Validation Metrics

StepExpected YieldTarget PurityKey

NMR Diagnostic Shift (CDCl

)
1 88 - 92%>95% (Crude)


8.55 (s, 1H, CH=N)
2 78 - 85%>95% de


4.20 (m, 1H, CH-NH)
3 90 - 95%>99% ee


8.60 (br s, 3H, NH

) (in DMSO-d6)

References

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600–3740. URL:[Link]

  • McMahon, J. P.; Ellman, J. A. "Highly stereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines derived from 3- and 4-substituted cyclohexanones." Organic Letters, 2004, 6(10), 1645-1647. URL:[Link]

  • Guijarro, D. "An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines." RSC Advances, 2024, 14, 2593-2608. URL:[Link]

Sources

Using (R)-Cyclobutyl(3-fluorophenyl)methanamine as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of (R)-Cyclobutyl(3-fluorophenyl)methanamine as a Premier Chiral Building Block

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the intricate world of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. Living systems, composed of chiral macromolecules like proteins and nucleic acids, exhibit profound stereoselectivity.[1] This inherent "handedness" of biological targets means that enantiomers—non-superimposable mirror-image molecules—can have dramatically different pharmacological, metabolic, and toxicological profiles.[2] The historical case of thalidomide serves as a stark reminder of this principle, where one enantiomer was an effective sedative while the other was a potent teratogen.[2]

Consequently, the development of enantiomerically pure pharmaceuticals has become a cornerstone of modern drug design, driven by both efficacy and safety mandates from regulatory bodies like the FDA.[1][2] Chiral building blocks—enantiomerically pure compounds used as starting materials—are the essential tools that enable chemists to construct complex, stereochemically-defined active pharmaceutical ingredients (APIs) with precision and efficiency.[2][3][4][5]

Among the most vital classes of these building blocks are chiral primary amines.[6] Their functionality is foundational to a vast array of pharmaceuticals, with over 80% of all drugs and drug candidates containing an amine group.[7] (R)-Cyclobutyl(3-fluorophenyl)methanamine emerges as a particularly valuable reagent in this context. Its structure is a deliberate convergence of three key motifs prized in medicinal chemistry:

  • A Stereodefined (R)-Amine: This primary amine provides a key reactive handle for a multitude of synthetic transformations, including amide bond formation, reductive aminations, and the synthesis of more complex chiral ligands. Its defined stereochemistry is crucial for establishing the final chirality of the target molecule.

  • A Cyclobutyl Moiety: This small carbocyclic ring is often used as a bioisosteric replacement for gem-dimethyl groups, olefins, or phenyl rings.[8] It introduces a degree of three-dimensionality and conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic properties.

  • A 3-Fluorophenyl Group: The incorporation of fluorine is a well-established strategy in drug design. The fluorine atom can modulate key physicochemical properties such as lipophilicity and basicity (pKa) of the nearby amine, block sites of metabolism to improve metabolic stability, and introduce favorable interactions with target proteins.[9][10]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the properties, safe handling, and key applications of (R)-Cyclobutyl(3-fluorophenyl)methanamine, complete with actionable protocols and expert insights.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties is fundamental to its effective and safe use in the laboratory.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of (R)-Cyclobutyl(3-fluorophenyl)methanamine and its common hydrochloride salt form.

PropertyValue (for free amine)Value (for HCl salt)Source
Molecular Formula C₁₁H₁₄FNC₁₁H₁₅ClFN[11]
Molecular Weight 179.23 g/mol 215.7 g/mol [12][13]
Appearance Colorless to light yellow liquid or low melting solid (Predicted)White to off-white solid[14]
Predicted XlogP 2.2N/A[11]
Predicted pKa ~9.5-10.0 (for the conjugate acid)N/AGeneral chemical principles
Hydrogen Bond Donors 12[12]
Hydrogen Bond Acceptors 11[12]
Rotatable Bonds 22[12]
Safety, Handling, and Storage

(R)-Cyclobutyl(3-fluorophenyl)methanamine and its salts are classified as hazardous chemicals and must be handled with appropriate precautions in a well-ventilated laboratory or fume hood.

  • GHS Hazard Classification:

    • Harmful if swallowed (H302)[13][15]

    • Causes skin irritation (H315)[13][15][16]

    • Causes serious eye irritation (H319)[13][15][16]

    • May cause respiratory irritation (H335)[13][15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[15]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[14][15]

    • Skin and Body Protection: Wear a lab coat.[15][17]

  • First-Aid Measures:

    • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[13][14][17] Do NOT induce vomiting.[13]

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation occurs, seek medical attention.[13][14][16]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14][15][16]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[14][15]

  • Storage Conditions:

    • Keep container tightly closed.[14][16][17]

    • Store in a cool, dry, and well-ventilated place.[14][17]

    • For long-term stability, storage at 2-8°C is recommended.[12][18]

Application Protocol 1: Diastereoselective Reductive Amination

One of the most powerful applications of chiral amines is in diastereoselective reductive amination. This protocol details the reaction of (R)-Cyclobutyl(3-fluorophenyl)methanamine with a prochiral ketone to generate a new chiral center, yielding a chiral secondary amine with high diastereoselectivity.

Workflow Overview

Caption: Workflow for diastereoselective reductive amination.

Detailed Step-by-Step Methodology

Objective: To synthesize (R)-N-(1-phenylethyl)-1-(3-fluorophenyl)cyclobutyl)methanamine.

Materials:

  • (R)-Cyclobutyl(3-fluorophenyl)methanamine (1.0 eq)

  • Acetophenone (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • Imine Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-Cyclobutyl(3-fluorophenyl)methanamine (1.0 eq) and anhydrous dichloromethane (DCM, to make a ~0.2 M solution).

    • Add acetophenone (1.05 eq) followed by a catalytic amount of glacial acetic acid (~0.05 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by TLC or LC-MS, observing the consumption of the starting amine.

  • Reduction:

    • To the reaction mixture containing the in situ-formed imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

    • Senior Application Scientist's Note: Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards ketones and aldehydes than sodium borohydride, minimizing side reactions. Its addition should be controlled as the reaction can be exothermic.

    • Allow the reaction to stir at room temperature for 12-24 hours, or until the imine intermediate is fully consumed as indicated by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x volume of aqueous layer).[19]

    • Combine the organic layers and wash with brine.[19]

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[19]

  • Purification and Analysis:

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral secondary amine.

    • Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.

    • Determine the diastereomeric ratio (d.r.) by chiral HPLC analysis or by integration of well-resolved signals in the ¹H or ¹⁹F NMR spectrum of the purified product.

Application Protocol 2: Amide Bond Formation

The primary amine of (R)-Cyclobutyl(3-fluorophenyl)methanamine serves as an excellent nucleophile for forming robust amide bonds, a ubiquitous linkage in pharmaceuticals.

Reaction Scheme

Amide_Coupling amine (R)-Cyclobutyl(3-fluorophenyl)methanamine R¹-NH₂ p1 amine->p1 acid Carboxylic Acid R²-COOH acid->p1 reagents Coupling Reagent (e.g., HATU, HOBt, EDC) + Base (e.g., DIPEA) p2 reagents->p2 solvent Solvent (e.g., DMF, DCM) solvent->p2 product Product Amide R¹-NH-C(=O)-R² p1->product RT, 12-24h p2->product RT, 12-24h

Caption: General scheme for amide coupling reaction.

Detailed Step-by-Step Methodology

Objective: To synthesize N-((R)-Cyclobutyl(3-fluorophenyl)methyl)benzamide.

Materials:

  • (R)-Cyclobutyl(3-fluorophenyl)methanamine (1.0 eq)

  • Benzoic acid (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add benzoic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF (to make a ~0.2 M solution).

    • Stir the mixture for 5 minutes at room temperature.

    • Add (R)-Cyclobutyl(3-fluorophenyl)methanamine (1.0 eq) followed by DIPEA (2.5 eq).

    • Senior Application Scientist's Note: HATU is a highly efficient coupling reagent that minimizes racemization, which is critical when coupling chiral acids or amines. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and facilitate the reaction.

  • Reaction Execution:

    • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl (aq), saturated aqueous NaHCO₃, and brine.

    • Senior Application Scientist's Note: The acidic wash removes excess DIPEA and any remaining starting amine. The basic wash removes unreacted benzoic acid and the HOBt byproduct from HATU.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Conclusion and Outlook

(R)-Cyclobutyl(3-fluorophenyl)methanamine stands out as a high-value chiral building block for modern drug discovery. Its unique combination of a stereodefined amine, a conformationally constrained cyclobutyl ring, and a metabolically beneficial fluoro-substituent provides a powerful tool for medicinal chemists. The protocols detailed herein for diastereoselective reductive amination and amide coupling represent two of the most common and critical transformations where this reagent can be effectively deployed. By enabling the precise and efficient construction of complex chiral molecules, this building block facilitates the exploration of novel chemical space and accelerates the journey from a promising hit compound to a viable drug candidate.

References

  • Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
  • High Purity Chiral Building Blocks in Modern Pharma. AiFChem.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
  • Asymmetric synthesis of chiral amines with omega-transaminase. PubMed.
  • Asymmetric Synthesis of Amines.
  • Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
  • A Technical Guide to Chiral Building Blocks in Synthesis. Benchchem.
  • Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews (RSC Publishing).
  • The asymmetric synthesis of chiral secondary amines via hemiaminal and...
  • (1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride (CAS 1228880-30-5). Fluorochem.
  • Safety D
  • SAFETY D
  • Safety D
  • Safety D
  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Enamine.
  • (3-Cyclobutyl-4-fluorophenyl)methanamine. ChemScene.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
  • [1-(3-fluorophenyl)cyclobutyl]methanamine (C11H14FN). PubChemLite.
  • Synthesis of 3‐fluorocyclobutylamine derivative 223 via strain‐release...
  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
  • (3-(TRIFLUOROMETHYL)CYCLOBUTYL)METHANAMINE HCL (CAS 2243513-08-6). Fluorochem.
  • Cyclopentyl(3-fluorophenyl)methanamine (C12H16FN). PubChemLite.
  • N-[(3-fluorophenyl)methyl]cyclopropanamine | 920479-31-8. Sigma-Aldrich.
  • 3-Fluorobenzylamine | C7H8FN | CID 66853. PubChem - NIH.
  • Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. Organic Syntheses.
  • (1-(3-Fluoro-4-methoxyphenyl)cyclobutyl)methanamine hydrochloride. ChemScene.
  • Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadieno
  • Rapid and efficient synthesis of deuterated cyclobutane derivatives using continuous photo flow chemistry. Axcelead Drug Discovery Partners, Inc.
  • In-Depth Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol. Benchchem.

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Solvent Engineering for the Enantioselective Synthesis of (R)-Cyclobutyl(3-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent selection for (R)-Cyclobutyl(3-fluorophenyl)methanamine synthesis Content Type: Application Notes and Protocols

Abstract

The synthesis of (R)-Cyclobutyl(3-fluorophenyl)methanamine presents a specific set of challenges defined by the steric bulk of the cyclobutyl moiety and the electronic deactivation of the 3-fluorophenyl ring. This Application Note defines a robust solvent selection strategy for the two primary synthetic routes: Ellman’s Auxiliary Condensation (for discovery/medicinal chemistry) and Asymmetric Transfer Hydrogenation (ATH) (for process scale-up). We analyze the critical impact of solvent dielectric constants, coordinating ability, and azeotropic properties on yield and enantiomeric excess (% ee), providing a validated protocol for high-purity isolation.

Introduction & Structural Analysis

The target molecule features a chiral center flanked by a rigid cyclobutyl ring and an electron-withdrawing fluorophenyl group.

  • Steric Challenge: The cyclobutyl group exerts significant steric hindrance (A-value ~2.1 kcal/mol), comparable to an isopropyl group, which impedes nucleophilic attack at the imine carbon.

  • Electronic Challenge: The 3-fluoro substituent lowers the basicity of the imine nitrogen, making the intermediate prone to hydrolysis if moisture is not rigorously excluded during formation.

  • Solubility Profile: The combination of the cycloalkyl and fluoroaryl domains renders the intermediates highly lipophilic. Standard polar solvents (MeOH, Water) are often poor choices for the initial steps, while non-polar solvents (Hexanes) may fail to dissolve the polar metal-organic transition states.

Route Selection & Solvent Criticality

Route A: Ellman’s Sulfinamide Auxiliary (Discovery Scale)

This is the preferred route for generating high enantiopurity (>98% ee) without extensive catalyst screening.

  • Critical Solvent Step: Imine Formation. The reaction between the ketone and (R)-tert-butanesulfinamide is reversible. Water removal is essential.

  • Critical Solvent Step: Diastereoselective Reduction. The choice of solvent dictates the transition state (Chair-Zimmerman-Traxler). Coordinating solvents (THF) vs. non-coordinating solvents (DCM/Toluene) can invert stereoselectivity.

Route B: Asymmetric Transfer Hydrogenation (ATH) (Process Scale)

Ideal for kilogram-scale production due to atom economy.

  • Critical Solvent Step: Hydrogen Transfer. The thermodynamic equilibrium favors the ketone in standard alcohols (IPA). The use of Formic Acid/Triethylamine (FA/TEA) azeotropes as both solvent and hydrogen source renders the reaction irreversible.

Solvent Selection Decision Matrix

The following decision tree illustrates the logic for selecting solvents based on the chosen synthetic path and scale.

SolventSelection Start Target: (R)-Cyclobutyl(3-fluorophenyl)methanamine Scale Select Scale / Priority Start->Scale RouteA Discovery (<10g) High ee Priority Scale->RouteA Ellman Route RouteB Process (>100g) Cost/Waste Priority Scale->RouteB ATH Route Step1A Imine Formation Reagent: Ti(OEt)4 RouteA->Step1A Step1B ATH Reduction Cat: Ru-TsDPEN RouteB->Step1B Solv1A Solvent: THF (0.5M) Why: Solubilizes Ti-complex, reflux capable Step1A->Solv1A Step2A Reduction Step Reagent: L-Selectride Solv1A->Step2A Solv2A Solvent: THF (Dry, -78°C) Why: Essential for L-Selectride stability & Chelation Control Step2A->Solv2A Solv1B_IPA Solvent: Isopropanol (IPA) Issue: Reversible (Low Conv.) Step1B->Solv1B_IPA Avoid Solv1B_FA Solvent: HCOOH/TEA (5:2) Why: Irreversible, High Conv. Step1B->Solv1B_FA Recommended

Figure 1: Solvent selection logic flow for the synthesis of (R)-Cyclobutyl(3-fluorophenyl)methanamine.

Detailed Experimental Protocols

Protocol A: Ellman Auxiliary Method (Recommended for First-Time Synthesis)

This protocol utilizes Tetrahydrofuran (THF) as the primary solvent. While Toluene is often used for azeotropic water removal, the use of Titanium(IV) ethoxide (


) as a water scavenger allows the use of THF, which better solubilizes the polar sulfinamide intermediate.
Step 1: Condensation (Imine Formation)

Reagents: Cyclobutyl(3-fluorophenyl)methanone (1.0 eq), (R)-2-methyl-2-propanesulfinamide (1.2 eq),


 (2.0 eq).
Solvent:  Anhydrous THF (0.5 M concentration relative to ketone).
  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve the ketone and (R)-sulfinamide in anhydrous THF .

    • Why THF? It provides a homogeneous solution for the lipophilic ketone and the polar sulfinamide. Unlike DCM, THF allows for higher reflux temperatures (

      
      ) to overcome the steric hindrance of the cyclobutyl group.
      
  • Addition: Add

    
     neat via syringe.
    
  • Reaction: Reflux for 16–24 hours. Monitor by LCMS (Imine mass = Ketone MW + 103 Da).

  • Workup (Solvent Switch): Cool to RT. Pour into a biphasic mixture of Ethyl Acetate (EtOAc) and Brine. The titanium salts will precipitate as a thick white paste.

    • Tip: Filter through a pad of Celite using EtOAc. Do not use DCM here, as it often forms emulsions with titanium salts.

Step 2: Diastereoselective Reduction

To obtain the (R)-amine , we must select the reducing agent and solvent that directs hydride attack from the correct face.

  • Scenario 1 (L-Selectride in THF): Bulky hydrides typically attack from the less hindered face opposite the bulky sulfinyl group.

  • Scenario 2 (NaBH4 in THF/MeOH): Smaller hydrides may follow a chelation-controlled model.

Standard Protocol (L-Selectride):

  • Solvent: Anhydrous THF .

    • Criticality: L-Selectride is supplied in THF. Changing solvents (e.g., to ether) can crash out the reagent or alter the aggregation state, reducing stereoselectivity.[1]

  • Cooling: Cool the sulfinimine solution to -78°C .

  • Addition: Add L-Selectride (1.5 eq) dropwise.

  • Quench: Inverse quench into saturated

    
    .
    
Step 3: Deprotection

Solvent: Methanol (MeOH) or 1,4-Dioxane .

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl in Dioxane (2.0 eq).

  • Stir for 1 hour. The amine HCl salt will often precipitate from Dioxane/Ether mixtures, aiding purification.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

For larger scales, the cost of the Ellman auxiliary and titanium waste is prohibitive. ATH is the green alternative.

Catalyst:


Solvent System:  Formic Acid / Triethylamine (5:2 molar ratio).
  • Solvent Preparation:

    • Do NOT use Isopropanol (IPA). The steric bulk of the cyclobutyl group makes the thermodynamic equilibrium in IPA unfavorable (low conversion).

    • Selection: Use the HCOOH:Et3N (5:2) azeotrope. This mixture acts as both solvent and hydrogen donor.[2] The release of

      
       gas drives the reaction to 100% conversion (Le Chatelier's principle).
      
  • Reaction:

    • Mix Ketone (1.0 eq) and Catalyst (0.5 mol%) in the FA/TEA solvent (1.0 M).

    • Stir at

      
       for 24 hours.
      
  • Workup:

    • Dilute with Water and extract with MTBE (Methyl tert-butyl ether).

    • Why MTBE? It is a Class 3 (low toxicity) solvent that separates rapidly from the basic aqueous layer and effectively solubilizes the fluorinated amine.

Solvent Properties & Comparison Table

The following table summarizes why specific solvents are chosen or rejected for this specific synthesis.

SolventRoleSuitabilityTechnical Justification
THF Reaction Medium (Ellman)Excellent Solubilizes Ti(OEt)4 and lipophilic ketone; essential for L-Selectride stability.
DCM Reaction MediumPoor Low boiling point (40°C) prevents overcoming steric activation barrier; poor solubility for Ti-salts during workup.
Toluene Azeotropic SolventGood Excellent for removing water if not using Ti(OEt)4; high boiling point (110°C) accelerates imine formation.
Isopropanol ATH SolventPoor Reversible hydrogen transfer leads to incomplete conversion for sterically hindered cyclobutyl ketones.
FA/TEA (5:2) ATH Solvent/ReagentExcellent Irreversible reduction (CO2 off-gassing); high polarity stabilizes the ionic Ru-hydride intermediate.
MTBE Extraction SolventExcellent "Green" replacement for ether; distinct phase separation from basic aqueous layers; dissolves fluorinated organics well.

References

  • Ellman, J. A., et al. "Condensation of tert-butanesulfinamide with aldehydes and ketones." Journal of Organic Chemistry, 1999 , 64, 1278. Link

  • Noyori, R., et al. "Asymmetric transfer hydrogenation of ketones with chiral transition metal catalysts." Accounts of Chemical Research, 1997 , 30, 97. Link

  • Fluorochem. "Product Specification: (1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride."[3] Fluorochem Catalog, Accessed 2024. Link

  • Kanto Chemical Co. "Solvent effects in Asymmetric Transfer Hydrogenation." Application Note, Accessed 2024. Link

  • Pfizer/Bristol-Myers Squibb/GlaxoSmithKline. "Solvent Selection Guide: Green Chemistry." Green Chemistry, 2016 , 18, 3879. Link

Disclaimer: This protocol is for research purposes. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling fluorinated compounds and pressurized reaction vessels.

Sources

Application Note: Advanced Storage, Handling, and Stability Protocols for Chiral Fluorinated Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction

Chiral fluorinated amines, particularly


-trifluoromethyl amines, are highly prized pharmacophores in modern medicinal chemistry. They offer enhanced lipophilicity, superior metabolic stability, and act as highly effective, proteolysis-resistant bioisosteres for amide bonds (1)[1]. However, the unique electronic properties that make these compounds valuable also introduce significant handling vulnerabilities. Without rigorous protocols, these stereocenters are highly susceptible to rapid racemization and degradation.

This application note details the physicochemical causality behind these degradation pathways and provides a self-validating, step-by-step methodology to ensure the stereochemical integrity of these critical building blocks from receipt to reaction.

Mechanistic Causality of Degradation and Racemization

To design an effective storage system, one must first understand the chemical failure modes of chiral fluorinated amines. The primary mechanisms of degradation are driven by the extreme electronegativity of the fluorine substituents:

  • 
    -Proton Labilization & Base-Catalyzed Racemization:  The -CF
    
    
    
    or -CF
    
    
    R group exerts a profound inductive electron-withdrawing effect (-I effect). This pulls electron density away from the
    
    
    -carbon, stabilizing any developing negative charge and drastically lowering the pK
    
    
    of the
    
    
    -proton compared to non-fluorinated analogs. In the presence of even mild basic impurities, this proton can be abstracted, leading to a planar carbanion and subsequent loss of stereochemistry upon reprotonation.
  • Imine-Enamine Tautomerization: Secondary fluorinated amines can undergo reversible tautomerization to an achiral imine/enamine intermediate, a process often mediated by trace moisture or catalytic impurities (2)[2]. Because the reprotonation of the enamine is non-stereoselective, the enantiomeric excess (ee%) rapidly erodes.

  • Oxidative Degradation: Free amines are susceptible to atmospheric oxidation. The presence of light and oxygen accelerates radical-mediated decomposition, leading to complex, inseparable mixtures.

Quantitative Stability Matrix

The following table summarizes the causal relationship between storage conditions and the stereochemical half-life of representative


-trifluoromethyl amines.
Storage TemperatureAtmosphereContainer TypeEst. Stereochemical Stability (ee% retention)Primary Failure Mechanism
+25°C (Ambient) Ambient AirClear Glass< 1 WeekOxidation & rapid racemization
+25°C Argon (Ar)Amber Glass1 to 3 MonthsTrace moisture-mediated proton exchange
+4°C Argon (Ar)Amber Glass> 6 MonthsSlow imine-enamine tautomerization
-20°C to -80°C Argon (Ar)PTFE-lined Amber Vials> 2 Years Negligible (Kinetically trapped)

Experimental Workflows & Methodologies

Mandatory Handling Workflow

Below is the logical workflow for processing chiral fluorinated amines upon receipt. This workflow establishes a self-validating chain of custody for stereochemical purity.

G A Receipt & Initial QC (19F NMR / Chiral HPLC) B Inert Atmosphere Transfer (Glovebox: O2 < 1 ppm) A->B Transfer to controlled environment C Aliquotting into Amber Glass Vials B->C Minimize freeze-thaw cycles D Argon Backfilling & PTFE Sealing C->D Prevent oxidation/moisture E Cryogenic Storage (-20°C to -80°C) D->E Long-term stability F Thawing Protocol (Equilibrate to RT before opening) E->F Usage preparation F->A Re-verify ee% if stored > 6 months

Workflow for the inert handling and cryogenic storage of chiral fluorinated amines.

Step-by-Step Protocol: Aliquotting and Storage

To prevent repeated freeze-thaw cycles—which introduce condensation (moisture) and thermal stress—bulk chiral fluorinated amines must be aliquoted immediately upon opening.

Materials Required:

  • Argon gas (Ultra-high purity, 99.999%)

  • Oven-dried amber glass vials (dried at 120°C for >4 hours, cooled in a vacuum desiccator)

  • PTFE-lined silicone septa caps

  • Positive displacement pipettes (for accurate transfer of volatile/viscous amines)

Procedure:

  • Thermal Equilibration: If the bulk reagent is received cold, allow the sealed container to equilibrate completely to room temperature (approx. 1-2 hours) before opening.

    • Causality: Opening a cold vial in ambient air causes immediate atmospheric condensation. The introduced water acts as a proton shuttle, catalyzing imine-enamine tautomerization and subsequent racemization (2)[2].

  • Inert Environment Setup: Transfer the sealed bulk container, dried amber vials, and pipettes into a glovebox maintained under an Argon atmosphere (O

    
     < 1 ppm, H
    
    
    
    O < 1 ppm). If a glovebox is unavailable, use a rigorously purged Schlenk line with a continuous Argon counter-flow.
  • Aliquotting: Using a positive displacement pipette, dispense single-use volumes (e.g., 50-100

    
    L or 100 mg) into the individual amber vials.
    
    • Causality: Single-use aliquots eliminate the need to re-expose the master batch to ambient conditions. This creates a self-validating system where one accidentally compromised vial does not ruin the entire expensive stock.

  • Sealing: Cap the vials tightly with PTFE-lined septa.

    • Causality: PTFE is mandatory. Fluorinated amines can degrade standard rubber or silicone septa over time, leaching impurities into the sample and compromising the inert seal.

  • Secondary Containment & Storage: Place the sealed aliquots into a secondary desiccator jar containing indicating Drierite (CaSO

    
    ) and store immediately at -20°C or -80°C (3)[3].
    

Quality Control and Validation (Self-Validating System)

A protocol is only as robust as its validation metrics. To ensure the chiral fluorinated amine has not degraded during storage, implement the following QC checks before use in sensitive asymmetric syntheses:

  • 
    F NMR Spectroscopy:  Run a quick 
    
    
    
    F NMR in anhydrous CDCl
    
    
    or C
    
    
    D
    
    
    . The fluorine nucleus is highly sensitive to its chemical environment. The appearance of new fluorinated signals (e.g., shifts corresponding to imines, defluorinated byproducts, or oxidation states) immediately flags degradation.
  • Chiral HPLC/SFC: To verify enantiomeric excess, derivatize a small sample of the amine (e.g., with Mosher's acid chloride or a simple achiral acylating agent if using a chiral stationary phase) and analyze via High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) (4)[4]. Compare the integration of the enantiomer peaks against the baseline Certificate of Analysis (CoA).

References

  • -Trifluoromethyl Amines)
  • Source: Ghent University (ugent.be)
  • Title: Tert-butyl(2,2,2-trifluoroethyl)
  • Title: Synthesis of Fluorinated -Amino Acids Source: Thieme Connect URL

Sources

Application Note: Microwave-Assisted Asymmetric Synthesis of (R)-Cyclobutyl(3-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a high-efficiency, microwave-assisted protocol for the synthesis of (R)-Cyclobutyl(3-fluorophenyl)methanamine , a high-value chiral building block in medicinal chemistry. This scaffold combines a metabolically stable cyclobutyl motif with a 3-fluorophenyl group, a common bioisostere used to modulate lipophilicity and metabolic stability in CNS-active agents and MDM2 inhibitors.

Why Microwave Irradiation? Traditional thermal condensation of chiral sulfinamides with aldehydes often requires prolonged reflux (12–24 h) and dehydrating agents (MgSO₄/CuSO₄), leading to variable yields. This protocol utilizes microwave (MW) irradiation to accelerate the condensation and deprotection steps, reducing total reaction time from days to hours while improving the impurity profile.

Key Advantages:

  • Speed: Imine formation reduced from 18 h to 15 min.

  • Stereocontrol: Utilizes Ellman’s auxiliary ((R)-tert-butanesulfinamide) for predictable >95:5 dr.

  • Scalability: Protocol validated for 100 mg to 5 g batches.[1]

Strategic Retrosynthesis & Mechanism

The synthesis relies on the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine.[2][3] The (R)-configuration of the amine is established by the specific combination of the auxiliary chirality and the order of addition.

Reaction Pathway[2][3][4][5][6][7]
  • MW-Assisted Condensation: 3-Fluorobenzaldehyde + (R)-tert-butanesulfinamide.

  • Diastereoselective Addition: Cyclobutylmagnesium bromide addition (Low Temperature).

  • MW-Assisted Deprotection: Acidic cleavage of the sulfinyl group.

SynthesisWorkflow Start 3-Fluorobenzaldehyde + (R)-tBu-Sulfinamide Imine Chiral Sulfinimine (Intermediate A) Start->Imine MW Irradiation Ti(OEt)4, 85°C, 15 min Grignard Sulfinamide Adduct (Intermediate B) Imine->Grignard Cyclobutyl-MgBr DCM, -48°C (Stereo-determining) Product (R)-Cyclobutyl(3-fluorophenyl) methanamine HCl Grignard->Product MW Hydrolysis HCl/MeOH, 60°C, 10 min

Figure 1: Microwave-assisted workflow for the asymmetric synthesis of the target amine.

Detailed Experimental Protocol

Phase 1: MW-Assisted Sulfinimine Formation

Objective: Rapid formation of the chiral imine intermediate.

  • Reagents:

    • 3-Fluorobenzaldehyde (1.0 equiv)

    • (R)-2-methylpropane-2-sulfinamide (1.1 equiv)

    • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

    • Solvent: None (Neat) or minimal THF.

Protocol:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, charge (R)-tert-butanesulfinamide (1.1 mmol) and 3-Fluorobenzaldehyde (1.0 mmol).

  • Add Ti(OEt)₄ (2.0 mmol) via syringe under nitrogen atmosphere.

  • Seal the vial and place it in the microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Irradiation Parameters:

    • Temperature: 85 °C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Work-up: Upon cooling, dilute with EtOAc (10 mL) and pour into brine (10 mL) with vigorous stirring. The titanium salts will precipitate as a white slurry. Filter through a pad of Celite.

  • Purification: Concentrate filtrate. Flash chromatography (Hexanes/EtOAc 80:20) yields the (R)-N-(3-fluorobenzylidene)-2-methylpropane-2-sulfinamide.

Phase 2: Diastereoselective Grignard Addition

Critical Note: This step is NOT performed in the microwave. High temperatures erode diastereoselectivity. The chiral induction relies on a rigid six-membered transition state (Zimmerman-Traxler model) stabilized at low temperatures.

  • Reagents:

    • Sulfinimine (from Phase 1) (1.0 equiv)

    • Cyclobutylmagnesium bromide (2.0 equiv, 0.5 M in THF)

    • Solvent: Dry DCM (Dichloromethane) - Note: DCM often yields higher dr than THF for these additions.

Protocol:

  • Dissolve the sulfinimine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Argon.

  • Cool the solution to -48 °C (Cryocooler or dry ice/acetonitrile bath). Do not use -78 °C initially; cyclobutyl Grignards can be sluggish.

  • Add Cyclobutylmagnesium bromide dropwise over 10 minutes.

  • Stir at -48 °C for 4 hours. Monitor by TLC or UPLC-MS.

  • Quench: Slowly add saturated NH₄Cl solution at low temperature.

  • Work-up: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Result: This yields the diastereomerically enriched sulfinamide.

Phase 3: MW-Assisted Solvolytic Deprotection

Objective: Cleavage of the chiral auxiliary to release the free amine salt.

  • Reagents:

    • Crude Sulfinamide (from Phase 2)

    • 4M HCl in Dioxane (or MeOH)

Protocol:

  • Dissolve the crude sulfinamide in MeOH (3 mL) in a microwave vial.

  • Add 4M HCl in Dioxane (2 mL).

  • Irradiation Parameters:

    • Temperature: 60 °C

    • Power: Dynamic

    • Hold Time: 10 minutes

  • Work-up: Concentrate the reaction mixture to dryness under vacuum.

  • Isolation: Triturate the solid residue with diethyl ether (to remove sulfinyl byproducts) and filter. The white solid is the pure (R)-Cyclobutyl(3-fluorophenyl)methanamine hydrochloride .

Stereochemical Control & Mechanism

The high diastereoselectivity (>95:5) arises from the chelation-controlled addition. The magnesium of the Grignard reagent coordinates with the sulfinyl oxygen, locking the imine in a specific conformation. The cyclobutyl nucleophile attacks from the less hindered face (Re-face relative to the C=N bond).

Figure 2: Rationalization of stereochemical outcome based on Ellman's model.

Quality Control & Validation

Analytical Specifications
ParameterSpecificationMethod
Purity (HPLC) > 98.0%C18 Column, H₂O/MeCN (0.1% TFA)
Enantiomeric Excess > 98% eeChiral HPLC (Daicel Chiralpak AD-H)
Appearance White crystalline solidVisual
Identity Consistent with Structure¹H NMR (400 MHz, DMSO-d₆)
Key NMR Signals (Predicted)
  • Methine proton (Ar-CH-N): Doublet or multiplet around δ 4.1–4.3 ppm.

  • Cyclobutyl protons: Complex multiplets between δ 1.7–2.5 ppm.

  • Aromatic protons: Characteristic pattern for 3-fluorosubstitution (multiplets δ 7.0–7.5 ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete water removalEnsure Ti(OEt)₄ is fresh; use MW to drive equilibrium.
Low Diastereoselectivity Reaction temp too highMaintain -48 °C strictly; switch solvent to Toluene or DCM.
Grignard Stalled Steric bulk of cyclobutylWarm slowly to -20 °C if no reaction after 4h.
Oily Product (Phase 3) Residual Sulfinic esterTriturate extensively with Et₂O or Hexanes.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Collados, J. F., et al. (2012).[4] "Microwave-Assisted Solvent-Free Synthesis of Enantiomerically Pure N-(tert-Butylsulfinyl)imines." The Journal of Organic Chemistry, 77(13), 5744–5750.

  • Sanaboina, C., et al. (2014).[5] "Efficient Microwave-Assisted Synthesis of N-(tert-Butylsulfinyl)imines Catalyzed by Amberlist-15." Synlett, 25, 1006-1008.[5]

  • Grygorenko, O. O., et al. (2019). "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry. (Context for cyclobutyl handling).

Sources

Troubleshooting & Optimization

Technical Support Center: (R)-Cyclobutyl(3-fluorophenyl)methanamine Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CB-3F-AMINE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Subject: Improving Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) for Sterically Congested Alpha-Chiral Amines[1]

Executive Summary

You are encountering difficulty achieving high enantiomeric excess (>98% ee) for (R)-Cyclobutyl(3-fluorophenyl)methanamine . This substrate presents a classic "steric vs. electronic" conflict.[1] The cyclobutyl group is sterically bulky (puckered ring), while the 3-fluorophenyl group is planar but electronically deactivated due to the inductive effect of the meta-fluorine.

This guide treats your project as a live troubleshooting case. We will address the two most robust routes for this scaffold: Chemical Synthesis (Ellman’s Auxiliary) and Biocatalysis (Transaminases) .[1]

Route A: Chemical Synthesis (Ellman’s Auxiliary)[1][2]

Current Status: You are likely condensing (R)-tert-butanesulfinamide with cyclobutyl(3-fluorophenyl)methanone, followed by reduction. The Bottleneck: The reduction of the ketimine is the stereodefining step. The similar steric bulk of the cyclobutyl and phenyl rings makes differentiation difficult for the reducing agent.

Troubleshooting Guide: Low Diastereomeric Ratio (dr)

Q: My HPLC shows a dr of only 80:20 or 90:10 after reduction. How do I boost this to >98:2?

A: The stereochemical outcome depends entirely on whether the reaction proceeds via a Chelated or Open transition state.[1] You must force the reaction into one pathway.[1]

VariableRecommendationMechanism
Reducing Agent Switch to L-Selectride (Lithium tri-sec-butylborohydride)Steric Control: L-Selectride is bulky.[1] It attacks the imine from the least hindered face (away from the cyclobutyl group) much more selectively than NaBH₄.
Temperature Lower to -78°C Kinetic Control: Lower temperatures amplify the energy difference between the competing transition states.[1]
Lewis Acid Remove Ti(OEt)₄ post-condensation Pathway Switch: Titanium promotes a chelated transition state.[1] If using L-Selectride, you often want an open transition state.[1] Ensure the imine is isolated or the Ti is quenched before reduction if using bulky hydrides.
Solvent THF (Anhydrous) Coordination: THF coordinates with Lithium, stabilizing the transition state.[1] Avoid protic solvents (MeOH) during L-Selectride reduction.[1]
Visualizing the Mechanism

The following diagram illustrates the divergence between the Chelated (NaBH4) and Open (L-Selectride) pathways.

EllmanReduction Start Sulfinyl Ketimine (Substrate) Decision Select Reducing Conditions Start->Decision PathA Reagent: NaBH4 / CeCl3 Solvent: MeOH Temp: -48°C Decision->PathA Method A PathB Reagent: L-Selectride Solvent: THF Temp: -78°C Decision->PathB Method B TS_Chel Chelated Transition State (Rigid 6-membered ring w/ Metal) PathA->TS_Chel Metal Coordination TS_Open Open Transition State (Dipole minimized) PathB->TS_Open Steric Approach ResultA Product A (Major) Often (S,R)-diastereomer TS_Chel->ResultA ResultB Product B (Major) Often (R,R)-diastereomer TS_Open->ResultB

Figure 1: Divergent stereochemical outcomes based on reducing agent selection. L-Selectride typically favors the open transition state, often necessary for bulky cyclobutyl substrates.

Route B: Biocatalysis (Omega-Transaminases)[1][3]

Current Status: You are attempting to convert cyclobutyl(3-fluorophenyl)methanone directly to the amine using an enzyme (ATA/ω-TA). The Bottleneck: The equilibrium constant (


) is unfavorable for ketones, and the lipophilic substrate may precipitate or inhibit the enzyme.
Troubleshooting Guide: Low Conversion or Low ee

Q: The reaction stalls at 50% conversion, or the enzyme seems inactive.

A: Ketones with cyclobutyl groups are sterically demanding.[1] Standard enzymes (like Vibrio fluvialis) may not fit the substrate.[1]

Step 1: Equilibrium Shift (Thermodynamics) The reaction is reversible.[1] You must pull the equilibrium to the right.

  • Method A (Isopropylamine): Use Isopropylamine (IPA) as the amine donor (10–50 equivalents).[1] The byproduct is acetone.[1]

    • Critical: You must remove the acetone continuously (nitrogen sweep or reduced pressure) because acetone is a strong product inhibitor.

  • Method B (LDH/GDH Cascade): Use Alanine as the donor with Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH) to recycle the cofactor and consume the pyruvate byproduct. This is thermodynamically superior but more expensive.[1]

Step 2: Solubility (Kinetics) Your substrate (Cyclobutyl-3-F-Phenyl) is highly lipophilic (


).[1]
  • Cosolvent: Add DMSO (10-20% v/v) .[1] Most commercial transaminases tolerate this.[1]

  • Biphasic System: Use an overlay of MTBE or n-Heptane .[1] The substrate resides in the organic phase and slowly partitions into the aqueous phase, preventing enzyme aggregation.

Transaminase Screening Workflow

TransaminaseScreen Substrate Cyclobutyl(3-F-Ph) Ketone Screen Panel Screen (24-96 enzymes) (Codexis / Twist / In-house) Substrate->Screen Assay Detection Method: HPLC (Chiral Column) or Colorimetric (Acetophenone) Screen->Assay Hit Hit Identification (>10% Conv, >90% ee) Assay->Hit Success Opt Process Optimization Hit->Opt Params 1. Donor: IPA (1M) 2. Temp: 45°C 3. Cosolvent: 15% DMSO 4. PLP: 1mM Params->Opt

Figure 2: Screening workflow for identifying the correct (R)-selective transaminase.

Route C: The "Rescue" Op (Classical Resolution)

If the asymmetric synthesis fails to reach >99% ee, do not discard the batch. Use Classical Resolution to upgrade the ee.

Protocol:

  • Acid Screening: Prepare saturated solutions of chiral acids:

    • (S)-Mandelic Acid[1]

    • (L)-Tartaric Acid[1]

    • (S)-Camphorsulfonic Acid[1]

    • Di-p-toluoyl-L-tartaric acid (DTTA)[1]

  • Solvent: Test EtOH, IPA, and Acetone.

  • Procedure: Mix amine (1 eq) with acid (0.5 - 1.0 eq). Heat to reflux and cool slowly.[1]

  • Target: You are looking for a eutectic break . Even if the precipitate is only 80% ee initially, a second recrystallization often yields >99% ee optical purity.

Summary of Recommendations

MethodPrimary FixSecondary FixExpected ee
Ellman's Switch to L-Selectride at -78°C in THF.[1]Add Lewis Acid (Ti(OEt)4) only if using NaBH4.90-98%
Biocatalysis Screen (R)-selective Transaminases (e.g., Arthrobacter variants).[1]Use IPA donor with N2 sweep to remove acetone.>99%
Resolution Screen (S)-Mandelic acid .[1]Recrystallize salt from EtOH/Water.[1]>99% (lower yield)

References

  • Ellman, J. A., et al. (2010).[1][2] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Chemical Reviews, 110(6), 3600–3740.[1]

  • Kroutil, W., et al. (2010).[1] "Asymmetric Synthesis of Chiral Amines with Transaminases." ChemCatChem, 2(7), 725–737.[1]

  • Turner, N. J., et al. (2014).[1] "Biocatalytic Routes to Non-racemic Chiral Amines." Chemical Reviews, 114(1), 326–377.[1]

  • Liu, G., et al. (1999).[1][2] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide." Journal of the American Chemical Society, 121(11), 2633–2634.

Sources

Technical Support Center: Troubleshooting Cyclobutyl Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclobutyl Conundrum

If you are reading this, you have likely encountered the "empty flask" phenomenon or a crude NMR dominated by olefinic protons. You are not alone. Cyclobutyl amine synthesis is deceptively difficult because it sits in a "Goldilocks" zone of reactivity that works against standard protocols.

The cyclobutane ring possesses unique physical properties:

  • Ring Strain: ~26.3 kcal/mol (compared to 27.5 for cyclopropane and 6.2 for cyclopentane).

  • Puckered Conformation: The ring is not planar; it adopts a "butterfly" shape to relieve torsional strain, creating unexpected steric hindrance.

  • Volatility: Low molecular weight cyclobutyl amines are highly volatile (BP ~81°C), leading to product loss during standard rotary evaporation.

This guide moves beyond generic textbook advice to address the specific failure modes of this scaffold.

Module 1: Reductive Amination (The Workhorse)

The Issue: "I mixed cyclobutanone and my amine with STAB (Sodium Triacetoxyborohydride), but conversion is stalled at 30%."

Root Cause Analysis

Cyclobutanone is less electrophilic than cyclohexanone due to the internal bond angles (~88°), which are already compressed. When the carbonyl carbon re-hybridizes from


 to 

(during hemiaminal formation), the bond angles must compress further toward 109.5°, increasing ring strain (I-strain). Consequently, the equilibrium constant for imine formation is low. Standard reductive amination conditions often fail to drive this equilibrium.
The Solution: Titanium(IV) Isopropoxide Mediation

You must chemically scavenge water and activate the carbonyl. The addition of Titanium(IV) isopropoxide [Ti(OiPr)


]  is the industry standard for difficult reductive aminations. It acts as both a Lewis acid activator and a water scavenger.
Protocol: Ti-Mediated Reductive Amination

Reference: Bhattacharyya, S. J.[1][2] Chem. Soc., Perkin Trans.[1] 1, 1998.[1] [1]

Step-by-Step:

  • Imine Formation (Critical): In a dry flask under

    
    , combine the amine (1.0 equiv) and cyclobutanone (1.0–1.2 equiv).
    
  • Add Catalyst: Add Ti(OiPr)

    
     (1.25 equiv)  neat. The solution often turns slightly yellow/viscous.
    
  • Stir: Stir at RT for 6–12 hours. Do not skip this. You must ensure the imine is fully formed before adding the hydride.

  • Dilution: Dilute with absolute EtOH or MeOH (approx. 0.5 M concentration).

  • Reduction: Cool to 0°C and add NaBH

    
     (1.5 equiv)  slowly. (Note: NaBH
    
    
    
    is preferred over STAB here because the Ti-species is already activating the imine; STAB is often too bulky/slow for this specific crowded transition state).
  • Quench: Quench with 2M aqueous ammonia or NaOH. A white precipitate (

    
    ) will form. Filter through Celite before extraction.
    
Workflow Visualization

ReductiveAmination Start Start: Cyclobutanone + Amine Decision1 Is Amine Volatile? Start->Decision1 TiAdd Add Ti(OiPr)4 (neat) Lewis Acid Activation Decision1->TiAdd No Decision1->TiAdd Yes (Use HCl salt + TEA) Wait Stir 6-12h (Imine Formation) TiAdd->Wait Solvent Dilute with EtOH/MeOH Wait->Solvent Reduce Add NaBH4 at 0°C Solvent->Reduce Quench Quench with 2M NH4OH (Precipitate TiO2) Reduce->Quench Filter Filter through Celite Quench->Filter

Figure 1: Optimized workflow for Titanium-mediated reductive amination of cyclobutanones.

Module 2: Nucleophilic Substitution (The Trap)

The Issue: "I tried to displace a cyclobutyl bromide with an amine (S


2), but I only isolated cyclobutene."
Root Cause Analysis

Do not attempt S


2 reactions on cyclobutyl rings if you can avoid it.
  • Transition State Strain: In an S

    
    2 transition state, the carbon is 
    
    
    
    -hybridized (planar). Forcing a cyclobutyl ring carbon into a 120° planar geometry imposes massive angle strain (ideal angle is 90°).
  • Steric Blocking: The puckered conformation of the ring hinders backside attack.

  • Elimination Dominance: Because the substitution barrier is high, the basicity of the amine promotes E2 elimination, yielding the volatile cyclobutene.

The "Do Not Do" Diagram

Sn2vsE2 Substrate Cyclobutyl Halide + Amine TS_Sn2 SN2 Transition State (High Energy: Angle Strain) Substrate->TS_Sn2 Slow TS_E2 E2 Transition State (Lower Energy) Substrate->TS_E2 Fast Product_Sn2 Cyclobutyl Amine (Trace Yield) TS_Sn2->Product_Sn2 Product_E2 Cyclobutene (Major Product) TS_E2->Product_E2

Figure 2: Kinetic competition between Substitution (Sn2) and Elimination (E2) on cyclobutyl rings.

Alternative Strategy: If you must start from a halide, convert it to the Grignard and react with an imine, or use a radical-based cross-coupling approach (e.g., Ni/Photoredox).

Module 3: Isolation & Purification (The Silent Yield Killer)

The Issue: "LCMS showed 95% conversion, but after rotavap, the flask was empty."

Root Cause Analysis

Cyclobutylamine has a boiling point of 81.5°C .[3] If you use a high-vacuum pump or heat the water bath >40°C during concentration, you will co-distill your product with the solvent.

The Solution: Salt Formation

Never isolate the free base unless necessary. Convert the crude amine immediately to the Hydrochloride (HCl) or Tosylate (TsOH) salt.

Comparative Volatility Data:

FormBoiling/Melting PointHandling Risk
Cyclobutylamine (Free Base) 81.5°C (Liquid)HIGH. Evaporates on rotavap.
Cyclobutylamine HCl 180–183°C (Solid)LOW. Stable solid.
Isolation Protocol
  • Perform standard workup (extract into organic solvent).

  • Do not concentrate to dryness.

  • Add 2.0 equiv of HCl in Dioxane or HCl in Et

    
    O  to the wet organic layer.
    
  • The amine-HCl salt will precipitate.

  • Filter the solid or concentrate carefully; the salt is non-volatile.

Module 4: The Curtius Rearrangement (Advanced Route)

The Issue: "Reductive amination failed because my amine is too sterically hindered."

The Solution: If the reductive amination route is blocked by sterics, build the C-N bond via the Curtius Rearrangement starting from Cyclobutanecarboxylic acid.

Safety Note: Avoid using sodium azide (


) with acid chlorides, as this generates highly unstable acyl azides. Use Diphenylphosphoryl azide (DPPA) .

Protocol:

  • Dissolve Cyclobutanecarboxylic acid (1 equiv) in Toluene.

  • Add DPPA (1.1 equiv) and Triethylamine (1.1 equiv) .

  • Stir at RT for 1 hour, then heat to 80°C. (Evolution of

    
     gas indicates isocyanate formation).
    
  • Hydrolysis: Add tert-butanol (to trap as Boc-amine) or aqueous acid (to get free amine) and reflux.

References

  • Bhattacharyya, S. (1998). "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. Link

  • Werner, N. W., & Casanova, J. (1967).[3] "Cyclobutylamine."[3][4][5][6][7][8][9][10] Organic Syntheses, 47, 28. Link

  • Wiberg, K. B. (1986). "The structure and energetics of small ring compounds." Accounts of Chemical Research, 29(5), 229–234. (Context on ring strain/puckering).
  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205. Link

Sources

Minimizing racemization during (R)-Cyclobutyl(3-fluorophenyl)methanamine workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center[1]

Subject: Minimizing Racemization During Workup & Isolation Compound: (R)-Cyclobutyl(3-fluorophenyl)methanamine CAS (HCl Salt): 1956435-19-0 (Reference)[1]

Module 1: The Mechanistic Danger Zone

Why does this specific molecule racemize?

To prevent racemization, you must understand the molecular vulnerabilities.[1] This compound features a benzylic amine with two destabilizing factors:

  • The 3-Fluorophenyl Group: The fluorine atom is electron-withdrawing (inductive effect).[1] This increases the acidity of the benzylic proton (

    
    ), making it easier to remove by base than in a standard benzylamine.[1]
    
  • The Benzylic Position: The carbon-nitrogen bond is adjacent to an aromatic ring.[1] If the amine forms an imine (via impurities) or if the proton is abstracted, the resulting negative charge or double bond is stabilized by resonance with the ring, lowering the energy barrier for stereocenter inversion.[1]

The Primary Threat: Base-Catalyzed Proton Abstraction In the free-base form, strong bases or high temperatures can remove the benzylic proton, forming a planar, achiral carbanion/enolate-like intermediate.[1] When the proton returns, it can attack from either side, destroying the enantiomeric excess (ee).[1]

RacemizationMechanism cluster_0 Chiral (R)-Amine cluster_1 The Danger State cluster_2 Racemic Mixture Node1 (R)-Isomer (Tetrahedral sp3) Node2 Planar Intermediate (Carbanion/Imine) Node1->Node2 Base / Heat (- H+) Node3 (R)-Isomer (50%) Node2->Node3 + H+ (Top Face) Node4 (S)-Isomer (50%) Node2->Node4 + H+ (Bottom Face) caption Fig 1. Mechanism of benzylic amine racemization via deprotonation.

Module 2: Validated Workup Protocol

Objective: Isolate the free base or salt with


 drop in ee.[1]
Phase A: Quenching & Extraction (The "Cold & Fast" Rule)
  • Critical Parameter: Temperature must be < 5°C during pH adjustment.

  • Solvent Selection: Use MTBE (Methyl tert-butyl ether) or Toluene .[1] Avoid DCM if possible (DCM can react with amines over long periods to form gem-dichlorides or quaternary salts, though less likely in rapid workup).[1]

StepActionTechnical Rationale
1 Cool Down Cool reaction mixture to 0°C.
2 Acid Wash If reaction was basic, wash organic layer with dilute acid (e.g., 0.5M HCl) to extract amine into water.[1]
3 Basify (Critical) Add aqueous NaOH (2M) or

dropwise to the aqueous layer until pH 10-11 . DO NOT EXCEED pH 12.
4 Rapid Extraction Immediately extract with cold MTBE.
5 Dry & Filter Dry over

(anhydrous).[1] Filter immediately.
Phase B: Salt Formation (The "Lock")

The free base is stereochemically labile.[1] Convert to a salt immediately for storage.[1]

  • Dissolve the free base in dry diethyl ether or MTBE.[1]

  • Cool to 0°C.

  • Add 1.05 eq of HCl (in dioxane or ether) or L-Tartaric acid (for resolution/stabilization).

  • Filter the precipitate.[1] The salt form "locks" the nitrogen lone pair, preventing Schiff base formation and significantly raising the activation energy for racemization.[1]

Module 3: Troubleshooting Guide (FAQ)

Q1: My ee% dropped from 99% to 92% after workup. What happened? Diagnosis: You likely overshot the pH or heated the free base.

  • The Cause: At pH > 13, the concentration of hydroxide is high enough to statistically increase the likelihood of benzylic deprotonation, especially if the exotherm from neutralization warmed the solution.

  • The Fix: Use a pH meter, not just paper. Stop at pH 10.[1]5. Keep the internal temperature below 5°C during neutralization.

Q2: I see a "double spot" on TLC or an extra peak in HPLC that isn't the enantiomer. Diagnosis: Imine formation (Schiff Base).

  • The Cause: If you synthesized this via reductive amination of cyclobutyl 3-fluorophenyl ketone, you may have unreacted ketone left.[1] In the free base form, the amine reacts with the ketone to form an imine.[1] Imine-enamine tautomerization is a rapid racemization pathway.[1]

  • The Fix: Ensure complete consumption of the ketone starting material before workup. If ketone remains, perform an acidic wash (Phase A, Step 2) rigorously to remove the neutral ketone into the organic waste before basifying to release the amine.[1]

Q3: Can I distill the free base to purify it? Diagnosis: High Risk.

  • The Cause: Benzylic amines have high boiling points.[1] Heating this compound to >100°C (even under vacuum) provides the thermal energy required for auto-racemization or thermal degradation.[1]

  • The Fix: Avoid distillation. Purify via salt crystallization (e.g., HCl or Tartrate salt) or column chromatography using a basic modifier (e.g., 1%

    
     in mobile phase) on silica, but keep column time short.[1]
    
Module 4: Decision Tree & Workflow

WorkupLogic Start Crude Reaction Mixture CheckKetone Is Unreacted Ketone Present? Start->CheckKetone AcidWash Acidic Extraction (pH 1-2) Remove Ketone in Org Layer CheckKetone->AcidWash Yes (High Risk) DirectBase Proceed to Basification CheckKetone->DirectBase No Basify Basify Aqueous Layer Target pH 10-11 @ 0°C AcidWash->Basify DirectBase->Basify Extract Extract into MTBE (Cold) Basify->Extract SaltForm Convert to HCl Salt (Immediate Storage) Extract->SaltForm caption Fig 2. Decision tree for maximizing enantiomeric purity.

References
  • March's Advanced Organic Chemistry , 8th Edition. Mechanisms of Racemization (Chapter 4).[1] Wiley.[1] (General reference for base-catalyzed racemization mechanisms).

  • PubChem Compound Summary: 3-Fluorobenzylamine. National Library of Medicine. Available at: [Link] (Structural analog data for acidity/pKa context).[1]

  • Nugent, T. C.[1] (Ed.).[1] (2010). Chiral Amine Synthesis: Methods, Developments and Applications.[1] Wiley-VCH.[1] (Authoritative text on handling chiral amines).

  • Master Organic Chemistry. pKa Table of Amines and Benzylic Protons. Available at: [Link] (Reference for pKa "safe windows").[1]

Sources

Removing metal catalysts from (R)-Cyclobutyl(3-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metal Catalyst Removal Subject: Purification of (R)-Cyclobutyl(3-fluorophenyl)methanamine Ticket ID: CHEM-SUP-8821 Status: Open

Executive Summary

You are dealing with (R)-Cyclobutyl(3-fluorophenyl)methanamine , a chiral benzylic amine. The presence of the basic nitrogen atom creates a specific challenge: it acts as a competitive ligand, holding onto metal catalysts (Pd, Ru, Rh) and resisting standard filtration. Furthermore, the benzylic position adjacent to the electron-withdrawing fluorophenyl ring creates a risk of racemization if harsh acidic/basic conditions or radical initiators are used during purification.

This guide provides a validated, non-destructive workflow to remove metals to <10 ppm (ICH Q3D compliance) while preserving enantiomeric excess (%ee).

Module 1: Diagnostic & Regulatory Thresholds

Before initiating purification, quantify your starting baseline. The choice of scavenger depends heavily on the oxidation state of the metal and the initial concentration.

Regulatory Limits (ICH Q3D Guidelines) For a standard oral drug product (<10g/day dosage), the following limits apply. Note that limits are tighter for parenteral routes.

ElementClassOral PDE (µ g/day )Concentration Limit (ppm)*
Palladium (Pd) 2B10010
Ruthenium (Ru) 2B10010
Rhodium (Rh) 2B10010
Copper (Cu) 33000300

*Assuming 10g daily dose. If dose is lower, limits may be higher (calculated as PDE / Daily Dose).

Module 2: Scavenger Selection Strategy

Do not use loose activated carbon as a first resort for this molecule; it often causes yield loss due to irreversible adsorption of the amine. Use Functionalized Silica Scavengers .

The "Amine Competition" Factor

Your molecule is a ligand (


). To strip the metal, you need a scavenger with a binding constant 

.
  • For Palladium (Pd): The primary choice is Thiol (Si-Thiol) or Thiourea (Si-Thiourea) . Pd(II) is soft; it prefers soft sulfur ligands over the hard nitrogen of your amine.

  • For Ruthenium (Ru): Ru is notoriously difficult because it often exists in multiple oxidation states after hydrogenation. Si-DMT (Dimercaptotriazine) is the industry standard here.

Decision Tree: Selecting the Method

ScavengerSelection Start Identify Metal Contaminant Pd Palladium (Pd) Start->Pd Ru Ruthenium (Ru) / Rhodium (Rh) Start->Ru Pd_State Oxidation State? Pd->Pd_State Ru_Ligand Ligand Type? Ru->Ru_Ligand Pd_0 Pd(0) (Black ppt) Pd_State->Pd_0 Heterogeneous Pd_2 Pd(II) (Soluble) Pd_State->Pd_2 Homogeneous Sol_Celite Celite Filtration + Si-Thiol Pd_0->Sol_Celite Sol_Thiol Si-Thiol or Si-Thiourea Pd_2->Sol_Thiol Sol_TMT Si-DMT (Dimercaptotriazine) @ 50°C Ru_Ligand->Sol_TMT Standard Sol_Wash Cysteine Wash (Aqueous) Ru_Ligand->Sol_Wash If Scavenger Fails

Figure 1: Decision matrix for selecting the appropriate purification vector based on metal identity and speciation.

Module 3: Experimental Protocols

Protocol A: Solid-Supported Scavenging (Recommended)

Best for: Final polishing (reducing from 500 ppm to <10 ppm).

  • Dissolution: Dissolve crude (R)-Cyclobutyl(3-fluorophenyl)methanamine in THF or Ethyl Acetate (10 volumes). Avoid alcohols if using Si-TMT as they can sometimes reduce scavenger efficiency for Ru.

  • Loading: Add Si-Thiol (for Pd) or Si-DMT (for Ru).

    • Stoichiometry: 4 equivalents relative to the metal content (not the substrate). If metal content is unknown, use 10 wt% relative to the substrate.

  • Agitation: Stir at 40-50°C for 4-12 hours.

    • Note: Room temperature is often insufficient for Ru removal due to slow kinetics of ligand exchange. The benzylic amine is stable at 50°C.

  • Filtration: Filter through a 0.45 µm PTFE pad or a sintered glass funnel.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

Protocol B: Salt Formation (Bulk Removal)

Best for: Gross contamination (>1000 ppm) or if scavengers are too expensive for the scale.

  • Dissolution: Dissolve the free base amine in Isopropyl Acetate (IPAc).

  • Precipitation: Add 1.05 eq of HCl (in isopropanol) dropwise at 0-5°C.

  • Mechanism: The ammonium salt crystallizes out. Metal catalysts (usually neutral or coordinated to lipophilic ligands) tend to stay in the organic mother liquor.

  • Filtration: Collect the salt.

  • Free-basing (Optional): If the free base is required, partition the salt between MTBE and 1M NaOH (aq).

Module 4: Troubleshooting & FAQs

Q1: I used Si-Thiol for Palladium, but the residual metal is still ~50 ppm. Why? A: This is likely due to "Ligand Competition." The amine in your product is coordinating the Pd tightly.

  • Fix: Add a "scavenging booster." Add 1-5% acetic acid to the mixture during the scavenging step. Protonating a small fraction of your amine reduces its ability to compete for the metal, shifting the equilibrium toward the scavenger.

Q2: Will these methods racemize my product? A: (R)-Cyclobutyl(3-fluorophenyl)methanamine has a benzylic proton. While generally stable, it is susceptible to racemization under radical conditions or strong base with high heat .

  • Risk: Avoid using loose charcoal with air bubbling (can generate radicals) or refluxing in strong alkalis.

  • Safe Zone: The protocols above (Scavengers at 50°C, HCl salt formation) are chemically safe for this stereocenter.

Q3: The scavenger removed the metal but also 20% of my yield. A: You likely used unfunctionalized silica or charcoal which suffers from non-specific binding.

  • Fix: Switch to a polymer-supported scavenger (e.g., MP-TMT). The polystyrene backbone is less polar and less likely to bind the amine via hydrogen bonding than the silica backbone.

Workflow Visualization

Workflow Input Crude Amine (Metal > 500ppm) Step1 Dissolve in THF/EtOAc Input->Step1 Step2 Add Scavenger (4 eq vs Metal) Step1->Step2 Step3 Heat to 50°C (4-12 Hours) Step2->Step3 Step4 Filter & Wash Step3->Step4 Check ICP-MS Check Step4->Check Pass Proceed to Next Step Check->Pass <10 ppm Fail Recycle with Acetic Acid Spike Check->Fail >10 ppm Fail->Step2

Figure 2: Operational workflow for batch scavenging. Note the feedback loop for non-compliant batches.

References

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation.[1][2] Link

  • Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205. Link

  • Biotage. (2023).[3] "Metal Scavenging User Guide: Strategies for Pd and Ru Removal." Biotage Technical Resources. Link

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle. (2022). "SiliaMetS® Metal Scavengers: Application Notes for Amine Purification." SiliCycle Application Notes. Link

Sources

Technical Support Center: Crystallization Optimization for (R)-Cyclobutyl(3-fluorophenyl)methanamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for (R)-Cyclobutyl(3-fluorophenyl)methanamine . This primary chiral amine (Free base MW: 179.23 g/mol , estimated pKa ~9.5) presents unique thermodynamic challenges during both enantiomeric resolution and final pharmaceutical salt selection.

This guide is designed for drug development professionals and provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield, phase-pure crystallization.

Section 1: Chiral Resolution & Diastereomeric Salt Crystallization

Frequently Asked Questions & Troubleshooting

Q1: How do I select the optimal resolving agent for racemic Cyclobutyl(3-fluorophenyl)methanamine? A: The selection of a resolving agent relies on the


pKa rule and steric matching. For stable diastereomeric salt formation, the pKa of the chiral acid must be at least 3 units lower than the conjugate acid of your amine (

pKa > 3) to ensure complete proton transfer. Because the cyclobutyl and 3-fluorophenyl groups provide significant steric bulk, rigid resolving agents like (-)-Di-p-toluoyl-L-tartaric acid often provide superior chiral recognition compared to flexible acids.

Q2: My crystallization yields an oil instead of a solid (oiling out). What is the thermodynamic cause and how do I fix it? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the system crosses the liquid-liquid binodal curve before it crosses the solid-liquid solubility curve. Thermodynamically, the solute-rich liquid phase is more stable than the crystalline phase at that specific temperature and solvent composition. Fix: You must alter the thermodynamics to shift the solubility curve upward. Do this by switching to a solvent where the diastereomeric salt has a higher melting point (e.g., moving from pure ethanol to an ethyl acetate/heptane mixture). Alternatively, decrease the cooling rate and introduce seed crystals within the Metastable Zone Width (MSZW) to force nucleation before LLPS occurs.

Q3: The classical resolution process caps my yield at 50%. How can I improve this? A: Classical resolution is inherently limited because the unwanted (S)-enantiomer remains dissolved in the mother liquor. To break this limit, implement a Crystallization-Induced Dynamic Resolution (CIDR) or a Resolution-Racemization-Recycle process. As detailed in1 [1], coupling the crystallization vessel with an in situ racemization catalyst (e.g., an iridium-based transfer hydrogenation catalyst) continuously epimerizes the soluble (S)-amine into the racemate, funneling the entire mass into the precipitating (R)-salt.

CIDR_Workflow Racemate Racemic Amine (R/S)-Mixture Solution Diastereomeric Salt Solution Racemate->Solution ResolvingAgent Chiral Acid e.g., (S)-Mandelic Acid ResolvingAgent->Solution Crystallization Selective Crystallization (R)-Amine Salt Solution->Crystallization Nucleation MotherLiquor Mother Liquor (S)-Amine Enriched Solution->MotherLiquor Soluble Racemization In Situ Racemization (Ir-Catalyst) MotherLiquor->Racemization Racemization->Solution Recycle

Fig 1. Crystallization-Induced Dynamic Resolution (CIDR) pathway for chiral amines.

Section 2: Pharmaceutical Salt Screening & Polymorph Optimization

Frequently Asked Questions & Troubleshooting

Q4: The commercially available HCl salt of the (R)-amine is highly hygroscopic. How do I systematically screen for a better salt form? A: While the HCl salt is standard for early assays, its high charge density often leads to hydrate formation and hygroscopicity. You must employ a tiered salt screening methodology, as recommended in 2 [2]. First, screen counterions with lower hydration energies and larger molecular volumes (e.g., mesylate, tosylate, or succinate) to disrupt the water-binding lattice. Conduct this across a matrix of polar and non-polar solvents to explore the full solid-form landscape.

Q5: During scale-up, my optimized salt precipitates as an amorphous solid rather than the desired polymorph. Why? A: Amorphous precipitation is caused by a rapid generation of supersaturation that bypasses the critical free energy barrier for crystal nucleation. When antisolvent is added too quickly or cooling is too aggressive, the system crashes out kinetically. According to principles detailed in3 [3], you must map the solubility curve and operate strictly within the MSZW using controlled cooling profiles (e.g., cubic cooling) and Process Analytical Technology (PAT) like FBRM to monitor chord length distribution in real-time.

Salt_Screening API (R)-Amine Free Base Acids Acid Selection (ΔpKa > 3) API->Acids Solvents Solvent Matrix (Polar/Non-polar) Acids->Solvents Crystallization Controlled Cooling & Antisolvent Addition Solvents->Crystallization Analysis Solid-State Analysis (XRPD, DSC, TGA) Crystallization->Analysis Harvest Lead Optimal Salt Form Selected Analysis->Lead Validation

Fig 2. Tiered pharmaceutical salt screening and solid-state characterization workflow.

Quantitative Data Summaries

Table 1: Resolving Agent Screening Matrix

Criteria for isolating (R)-Cyclobutyl(3-fluorophenyl)methanamine from racemate.

Chiral AcidpKaRecommended Solvent SystemExpected (R)-Amine ee (%)Causality / Mechanistic Notes
(S)-Mandelic Acid3.41Isopropyl Acetate (IPAc)85 - 92%Good

pKa; moderate steric recognition. Prone to oiling out in pure alcohols.
L-Tartaric Acid2.98, 4.34Ethanol / Water (9:1)70 - 80%High crystallinity, but flexible backbone limits strict chiral discrimination for this substrate.
(-)-Di-p-toluoyl-L-tartaric acid~2.0Acetone / MTBE> 95%Rigid, bulky structure perfectly matches the cyclobutyl/fluorophenyl steric bulk.
(1R)-(-)-10-Camphorsulfonic acid1.2Ethyl AcetateVariableStrong acid ensures complete protonation, but high solubility often suppresses yield.
Table 2: Pharmaceutical Salt Counterion Evaluation

Criteria for optimizing the pure (R)-enantiomer for formulation as discussed in 4[4].

CounterionpKaHydration RiskCrystallinity PotentialCausality / Mechanistic Notes
Hydrochloride (HCl)-6.0HighHighSmall ionic radius leads to high lattice energy but leaves voids prone to water inclusion (hydrates).
Methanesulfonate (Mesylate)-1.9LowVery HighExcellent balance of solubility and non-hygroscopicity. Highly recommended for primary amines.
Succinate4.2, 5.6LowModerate

pKa is borderline. May form hemi-salts or disproportionate during dissolution.
p-Toluenesulfonate (Tosylate)-2.8Very LowHighBulky hydrophobic ring repels moisture, drastically improving stability in humid environments.

Validated Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of (R)-Cyclobutyl(3-fluorophenyl)methanamine

Self-Validating Workflow for >98% ee isolation.

  • Preparation: Dissolve 1.0 equivalent (10 g, 55.8 mmol) of racemic Cyclobutyl(3-fluorophenyl)methanamine in 100 mL of Isopropyl Acetate (IPAc) at 60°C under nitrogen.

  • Resolving Agent Addition: Slowly add 0.5 equivalents of (-)-Di-p-toluoyl-L-tartaric acid dissolved in 15 mL of warm ethanol. Maintain stirring at 60°C for 30 minutes to ensure complete dissolution.

  • Seeding & Nucleation Validation: Cool the solution linearly to 45°C (entering the MSZW). Introduce 1 wt% of pure (R)-amine•tartrate seed crystals.

    • Self-Validation Step: Hold the temperature at 45°C for 2 hours. Visually confirm the onset of turbidity and the absence of a second liquid phase (oiling out). If oiling occurs, inject 5 mL of MTBE to shift the solubility curve.

  • Isolation: Cool the suspension to 5°C at a rate of 0.1°C/min. Filter the resulting crystals via vacuum filtration and wash with 20 mL of cold IPAc.

  • Purity Validation: Analyze the isolated solid via Chiral HPLC. If the enantiomeric excess (ee) is < 98%, perform a single recrystallization in Ethanol/IPAc (1:4) before proceeding to free-basing.

Protocol 2: High-Throughput Pharmaceutical Salt Screening

Workflow for identifying optimal solid-state forms.

  • Free Base Generation: If starting from the commercial HCl salt, partition the salt between MTBE and 1M NaOH. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure (R)-amine free base.

  • Acid Dosing: Dispense 0.1 M solutions of the free base into a 96-well glass crystallizer plate. Add 1.05 equivalents of various counterions (e.g., Methanesulfonic acid, Tosylic acid, Phosphoric acid) across the columns.

  • Solvent Matrix: Add screening solvents (e.g., Acetone, THF, Ethanol, Water, and binary mixtures) across the rows to achieve a final target concentration of 50 mg/mL.

  • Thermal Cycling: Seal the plate and heat to 50°C for 1 hour to ensure dissolution. Cool to 5°C at a controlled rate of 0.5°C/min.

  • Evaporative Rescue: For wells that remain clear (indicating high solubility), pierce the seals and allow slow evaporation at ambient temperature for 48 hours.

  • Characterization (Self-Validation): Harvest all generated solids and analyze via High-Throughput X-Ray Powder Diffraction (XRPD). Unique diffraction patterns confirm new crystalline salt forms. Validate the thermal stability and absent hydration of lead hits using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

References

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle White Rose eTheses Online URL
  • Salt Selection in Drug Development Pharmaceutical Technology URL
  • National Institutes of Health (NIH)
  • Pharmaceutical Salts Optimization of Solubility or Even More?

Sources

Technical Guide: Resolving Solubility Issues of Fluorinated Amine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Process Chemists, and Drug Discovery Leads From: Senior Application Scientist, Process Development Group Subject: Troubleshooting Solubility, Basicity, and Isolation of Fluorinated Amines

The Core Challenge: "The Fluorous Effect" vs. Intuition

If you are reading this, you have likely encountered a fluorinated amine intermediate that defies standard organic chemistry logic. It may be an oil that refuses to crystallize, a solid that is insoluble in both polar and non-polar solvents, or an amine that won't form a salt with your standard HCl protocol.[1]

The Scientific Reality: Fluorine is not just a "small hydrogen mimic."[2] It is the most electronegative element (3.98 Pauling scale) and possesses low polarizability. When introduced near an amine, two critical phenomena occur:

  • pKa Collapse: The electron-withdrawing group (EWG) effect dramatically lowers the basicity of the amine, often making standard salt formations impossible.

  • Lattice Energy & Aggregation: Fluorinated motifs can induce strong intermolecular H-bonding or "fluorous" aggregation, creating "gummy" solids that resist solvation in standard organic media (DCM, EtOAc, MeOH).[1]

This guide provides the field-proven protocols to overcome these barriers.

Module A: The "Gummy Solid" Problem (Solvent Selection)

Symptom: Your intermediate forms a viscous oil or sticky gum that refuses to dissolve in Dichloromethane (DCM) or Methanol (MeOH), yet is too polar for Hexanes.[1]

The Solution: Fluorinated Alcohols (HFIP & TFE)

Standard solvents often fail to disrupt the strong intermolecular hydrogen bond networks formed by fluorinated amines (especially amides/peptides). You must use solvents that are strong H-bond donors but weak nucleophiles.[1]

Table 1: The "Magic" Solvents for Fluorinated Intermediates

SolventFull NamepKaKey PropertyApplication
HFIP 1,1,1,3,3,3-Hexafluoro-2-propanol9.3Extreme H-bond donor; disrupts aggregates.[1]Dissolving peptide-like fluorinated amines; NMR solvent for aggregates.
TFE 2,2,2-Trifluoroethanol12.5Strong H-bond donor; higher polarity than EtOH.[1]Co-solvent for reactions; crystallizing solvent.[1]
DCM DichloromethaneN/ANon-polar, non-donor.[1]Ineffective alone for high-F content amines.[1]
Troubleshooting Protocol: The "Dropwise Rescue"

If your compound is stuck as a gum in a flask:

  • Add DCM (10 volumes).[1] If it remains a suspension/gum, do not heat.[1]

  • Add HFIP dropwise.[1] You will often observe immediate dissolution with <5% vol/vol HFIP.[1]

  • Why this works: HFIP solvates the fluorinated amine lone pairs and amide backbones better than the compound solvates itself, breaking the lattice energy barrier [1][2].

Module B: The Basicity Trap (pKa & Salt Formation)

Symptom: You treated your fluorinated amine with 4M HCl in Dioxane, but no solid precipitated, or the salt dissociated upon drying.

The Mechanism: Inductive Deactivation

Fluorine substitution exerts a massive inductive effect ($ -I $) through the sigma bond framework. This lowers the energy of the nitrogen lone pair, making it less available for protonation.

  • Rule of Thumb: A single fluorine at the

    
    -position (relative to nitrogen) lowers the pKa of the conjugate acid by ~1.7 log units  [3].[3]
    

Diagram 1: The Fluorine pKa Shift Effect

pKa_Shift cluster_0 Standard Amine cluster_1 Fluorinated Amine A Ethylamine (pKa ~10.7) B 2-Fluoroethylamine (pKa ~9.0) A->B -1.7 pKa (Inductive Effect) C 2,2,2-Trifluoroethylamine (pKa ~5.7) B->C Cumulative Effect Note CRITICAL IMPLICATION: Trifluoro-amines may not form stable salts with weak acids (Acetic/Formic). C->Note

Caption: Visualizing the dramatic reduction in basicity caused by beta-fluorination. Note that trifluoro-analogs approach the non-basic nature of anilines.

Protocol: Salt Switching for Low-Basicity Amines

If HCl fails, your amine is likely too acidic (pKa < 6).[1] Switch to a "Super-Acid" or Anhydrous approach.

  • Avoid Aqueous Acids: Water will compete for the proton.[1] Use strictly anhydrous conditions.

  • Switch Counter-ion:

    • Trifluoroacetic Acid (TFA): Often forms stable salts with fluorinated amines due to "fluorous-fluorous" interactions in the lattice.[1]

    • Sulfonic Acids: Use p-Toluenesulfonic acid (TsOH) or Methanesulfonic acid (MsOH) in non-polar solvents (Et2O or MTBE).[1] These have much lower pKa values than HCl and drive protonation to completion.[1]

Module C: Workup & Isolation (Solvent Switching)[1]

Symptom: The product oils out during extraction or traps solvents, leading to inflated yields and poor purity.

Protocol: The "Solvent Swap" Crystallization

This method, adapted from scalable processes for fluorinated amino acids (e.g., trifluoromethyl-proline), relies on azeotropic drying and antisolvent addition [4].[1]

Step-by-Step Methodology:

  • Extraction: Perform initial extraction (e.g., EtOAc/Water).[1] Separate phases.

  • Azeotropic Drying: Do not just rotovap to dryness (this creates the "gum").[1] Concentrate to ~2-3 volumes.

  • The Swap: Add Isopropyl Acetate (IPAc) or MTBE (10 volumes).

  • Distillation: Distill under vacuum back to ~3 volumes. Repeat this twice. This removes trace water and "gummy" solvents like DCM.[1]

  • Crystallization:

    • If free base: Cool to 0°C. Add Heptane dropwise.[1]

    • If salt: Add anhydrous HCl in IPAc slowly at 35-40°C, then cool.

  • Filtration: Filter the resulting solid. Wash with Heptane.[1][4]

Diagram 2: Solvent Switching Workflow

Solvent_Switch Start Crude Extract (EtOAc/DCM) Conc Concentrate to 2-3 Volumes Start->Conc Swap Add Chase Solvent (IPAc or MTBE) Conc->Swap Distill Vacuum Distill (Remove Water/DCM) Swap->Distill Check Water Content <0.1%? Distill->Check Salt Add HCl/IPAc (Warm to 40°C) Check->Salt Yes Repeat Repeat Swap Check->Repeat No Crystal Cool & Filter (Crystalline Solid) Salt->Crystal Repeat->Swap

Caption: Workflow for converting gummy fluorinated crude oils into crystalline solids via azeotropic solvent switching.

Frequently Asked Questions (FAQ)

Q: My fluorinated amine is soluble in DMSO but I can't get it out. What now? A: Avoid DMSO if possible. If you must use it, do not try to extract with EtOAc (fluorinated amines often partition poorly).[1] Instead, dilute the DMSO mixture with 5 volumes of water and load it onto a C18 Reverse Phase column or a Fluorous Solid Phase Extraction (FSPE) cartridge. Wash with water, then elute with MeOH or MeCN.[1]

Q: Why does my NMR show broad, split peaks for my fluorinated amide? A: This is likely due to rotamers caused by the high rotational barrier of the fluorinated group or aggregation.

  • Fix: Run the NMR in d6-DMSO or CDCl3:TFE (4:1) at elevated temperature (50°C). This speeds up the exchange and sharpens the peaks.

Q: Can I use standard silica gel chromatography? A: Yes, but fluorinated amines often "streak" due to H-bonding with silanols.[1]

  • Fix: Add 1% Triethylamine (for basic amines) or 0.5% TFA (for acidic/protected amines) to your eluent.[1] For highly fluorinated compounds, use "Fluorous Silica" if available, which separates based on fluorine content rather than polarity.[1]

References

  • Vertex AI Search. (2017).[1] Hexafluoroisopropanol as a highly versatile solvent.[1][5][6] Peking University Shenzhen Graduate School.[1] [Link]

  • Yuntsg. (2020).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

  • ACS Publications. (2024).[1][4] Sustainable Manufacturing of trans-4-Trifluoromethyl-l-proline via Stereochemical Editing. Organic Process Research & Development. [Link][1][4]

Sources

Controlling impurity formation in fluorophenyl methanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level support center resource, designed for immediate application in a research or process development setting.

Topic: Controlling Impurity Formation in Fluorobenzylamine Derivatives Ticket ID: F-BnNH2-OPT-001 Status: Resolved / Guide Published

Executive Summary

Synthesizing fluorophenyl methanamines (fluorobenzylamines) requires navigating a "selectivity triangle" between reactivity (imine formation), chemoselectivity (reduction without defluorination), and suppression of secondary amines (dimerization).

This guide addresses the three most critical failure modes:

  • Dimerization: Formation of symmetrical secondary amines (

    
    ).
    
  • Defluorination: Hydrogenolysis of the C-F bond, particularly at the para position.[1][2]

  • Boron-Amine Complexation: Incomplete workup leading to yield loss or apparent impurity.

Module 1: The Dimerization Trap (Secondary Amine Formation)

The Issue: You observe a significant impurity (M+ = 2x Product - NH3) in your LC-MS. Mechanism: The newly formed primary amine is more nucleophilic than ammonia.[3] It reacts with unreacted aldehyde/imine to form a secondary imine, which is then reduced.

The Mechanism of Failure

The reaction is a race between Ammonia (


) and the Product Amine (

) for the electrophilic aldehyde.

DimerizationPath Aldehyde Fluorobenzaldehyde Imine1 Primary Imine (Ar-CH=NH) Aldehyde->Imine1 + NH3 (Excess) Product TARGET: Primary Amine (Ar-CH2-NH2) Imine1->Product + H2/Cat or Hydride Product->Aldehyde Competes with NH3 Imine2 Secondary Imine (Ar-CH=N-CH2-Ar) Product->Imine2 + Aldehyde (if NH3 low) Dimer IMPURITY: Dimer (Ar-CH2-NH-CH2-Ar) Imine2->Dimer Reduction

Figure 1: Competing pathways in reductive amination. The red dashed line represents the "lethal" feedback loop where product consumes starting material.

Protocol: The "Ammonia Flood" Strategy

To statistically favor the primary amine, you must overwhelm the system with ammonia.

Optimized Protocol (CoCl₂ / NaBH₄ System) Rationale: Cobalt chloride acts as a Lewis acid to activate the carbonyl and coordinates with the amine, while NaBH₄ provides controlled hydride delivery.

  • Preparation: Dissolve 4-fluorobenzaldehyde (10 mmol) in Methanol (30 mL) .

  • Ammonia Saturation: Add 25-28% Aqueous Ammonia (5-10 equiv, 50-100 mmol) .

    • Critical Step: Do not add the hydride yet. Stir for 15-30 mins to establish the imine equilibrium.

  • Catalyst Addition: Add CoCl₂·6H₂O (0.5 equiv) . The solution will darken.

  • Reduction: Add NaBH₄ (2-3 equiv) portion-wise over 30 minutes at 0°C.

    • Why? Portion-wise addition prevents a rapid exotherm which favors side reactions.

  • Workup: Quench with dilute HCl (to pH 2) to break boron complexes, then basify to pH 12 for extraction.

Troubleshooting Table: Dimer Control

Symptom Probable Cause Corrective Action

| >10% Dimer | Low


 concentration | Switch to methanolic ammonia (7N) or increase aqueous 

to 10 equivalents. | | Aldehyde Remaining | Incomplete Imine Formation | Pre-stir aldehyde +

for 1 hour before adding reducing agent. | | Alcohol Impurity | Direct Reduction of Aldehyde | Reducing agent added too fast or pH too high/low. Maintain pH 5-6 for imine formation if using NaBH₃CN. |

Module 2: The Defluorination Risk (C-F Cleavage)

The Issue: You observe the formation of benzylamine (des-fluoro) or toluene derivatives. Mechanism: Catalytic hydrogenation (H₂/Pd) readily cleaves aryl C-F bonds, especially at the para position, via oxidative addition of the metal into the C-F bond.

Catalyst Selection Matrix

The choice of metal is the single biggest determinant of C-F bond survival.

CatalystC-F Survival RateActivityRecommendation
Pd/C Poor (<50%)HighAvoid for 4-fluorobenzylamines. High risk of hydrogenolysis.
Raney Nickel Moderate (70-90%)HighAcceptable if temperature is <40°C and reaction time is short.
Pt/C (Sulfided) Excellent (>98%)ModeratePreferred for hydrogenation routes. Resists poisoning and C-F cleavage.
Rh/Al₂O₃ Good (>90%)HighGood alternative, but expensive.
Protocol: Safe Hydrogenation with Raney Nickel

If you must use hydrogenation (e.g., for scale-up), Raney Nickel is safer than Palladium but requires specific handling.

  • Solvent: Methanol (avoid Ethanol if transesterification is a risk, though not applicable here).

  • Additive: Add 1-2% Acetic Acid .

    • Mechanism:[4][5][6][7][8][9] Protonation of the amine product prevents it from poisoning the catalyst, but more importantly, acidic media often suppresses the oxidative addition mechanism of defluorination on Ni surfaces.

  • Pressure/Temp: Keep strict limits: < 3 bar H₂ and < 40°C .

    • Warning: Exceeding 50°C dramatically increases defluorination rates.

Module 3: Boron-Amine Complexation (The "Missing Yield" Phenomenon)

The Issue: Reaction shows conversion by TLC, but isolated yield is <40%. NMR shows broad peaks. Mechanism: Primary amines form stable Lewis acid-base adducts with borane byproducts (


). These complexes are soluble in organic solvents but do not behave like free amines.
The "Acid Scorch" Workup

Standard base extraction is insufficient to break the B-N bond.

Corrective Protocol:

  • Quench: After reaction, add 6M HCl dropwise until pH < 1.

  • Heat: Reflux the acidic mixture for 30-60 minutes .

    • Chemistry: This hydrolysis converts the borane species into boric acid/borates and releases the amine as the hydrochloride salt.

  • Liberation: Cool, then basify with NaOH pellets/solution to pH > 12.

  • Extraction: Extract with DCM or Ether. The amine is now free.

Visualizing the Decision Process

TroubleshootingFlow Start Start: Select Synthesis Route Scale Scale > 100g? Start->Scale Hydro Route: Catalytic Hydrogenation Scale->Hydro Yes Hydride Route: Hydride Reduction (NaBH4) Scale->Hydride No (Lab Scale) CatCheck Catalyst Selection Hydro->CatCheck PdWarn STOP: Pd/C causes Defluorination CatCheck->PdWarn Pd/C PtUse Use Pt/C (Sulfided) or Raney Ni CatCheck->PtUse Pt/C DimerCheck Check: Ammonia Excess? Hydride->DimerCheck LowNH3 Low NH3 -> Dimer Impurity DimerCheck->LowNH3 < 3 equiv HighNH3 Use >5 eq NH3 + CoCl2 DimerCheck->HighNH3 > 5 equiv

Figure 2: Decision tree for selecting the correct synthetic route and troubleshooting common pitfalls.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH(OAc)₃ (STAB) for this reaction? A: Yes, but with a caveat. STAB is excellent for suppressing over-reduction of ketones, but for benzaldehydes, it is sometimes too slow to compete with imine hydrolysis if water is present. If using STAB, use anhydrous DCE or THF and pre-form the imine with molecular sieves for best results.

Q: Why is my 4-fluorobenzylamine yield lower than 2-fluorobenzylamine? A: Electronic effects. The para-fluoro group withdraws electron density, making the aldehyde more reactive (prone to side reactions) and the C-F bond more susceptible to hydrogenolysis compared to the ortho position, where steric hindrance offers some protection against the catalyst surface.

Q: How do I remove the dimer if it's already formed? A: It is difficult. The boiling points are often too high for easy distillation.

  • Chemical Method:[3][5][9][10][11][12][13][14][15] React the crude mixture with acetic anhydride (1 equiv calc. to primary amine) . This selectively acetylates the primary amine. The secondary amine (dimer) is less reactive or forms a different amide. Separation requires chromatography.

  • Prevention is key: Once formed, the dimer is a "dead" impurity for most rapid purifications.

References

  • BenchChem. (2025).[3][12][15] Preventing over-alkylation in benzylamine synthesis - Technical Support Center. Retrieved from 3

  • Abdel-Magid, A. F., et al. (1996).[16] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Cited via Organic Chemistry Portal). Retrieved from 16

  • Kuehnel, M. F., et al. (2020). Catalytic Hydrogenolysis of Aryl C−F Bonds. NSF Public Access Repository. Retrieved from 11

  • Sigma-Aldrich. (2025). 2-Fluorobenzylamine Product & Safety Data. Retrieved from

  • Google Patents. (2009). Method for preparing p-fluorobenzylamine by using nano nickel as catalyst (CN100453527C).[5] Retrieved from 5

Sources

Technical Support Center: (R)-Cyclobutyl(3-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, handling, and troubleshooting of (R)-Cyclobutyl(3-fluorophenyl)methanamine (CAS: 2968381-09-9 for free base; often supplied as HCl salt CAS: 1228880-30-5).

As a chiral, benzylic primary amine, this compound exhibits specific instability modes—primarily carbamate formation and benzylic oxidation —that are frequently misdiagnosed as "purity failures" in solution.

Executive Stability Summary

ParameterSolid State (HCl Salt)Solution (Free Base)Critical Risk Factor
Oxidation High StabilityModerate RiskBenzylic position is susceptible to air oxidation (forming imines/ketones) over >24h.
CO₂ Sensitivity LowCritical Risk Rapidly absorbs atmospheric CO₂ to form carbamates (M+44 peak).
Chiral Integrity StableConditionalStable at pH < 9. Racemization risk increases with heat + strong base.
Cyclobutyl Ring StableStableRing is robust under standard conditions but sensitive to strong Lewis acids.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a phantom impurity at M+44 in my LC-MS."

Diagnosis: This is likely carbamate formation , not a synthesis byproduct. Technical Context: Primary amines in solution (especially in non-acidic solvents like DMSO or MeOH) act as nucleophiles toward atmospheric CO₂.

  • Mechanism:

    
    
    
  • Observation: You observe a peak at [M+44] (Carbamate) or [2M+44] (Carbamate salt).

  • Verification: Acidify the sample (add 0.1% Formic Acid). If the peak disappears, it was a carbamate.

Corrective Action:

  • Do not discard the sample. The reaction is reversible.

  • Degas solvents (sparge with Argon/Nitrogen) before dissolving the compound.

  • Store solutions in septum-capped vials under inert atmosphere.

Issue 2: "My compound turned yellow in solution overnight."

Diagnosis: Benzylic Oxidation . Technical Context: The carbon atom between the nitrogen and the aromatic ring (the benzylic position) is activated. In the presence of dissolved oxygen and light, it can oxidize to the imine (M-2) or hydrolyze to the ketone (Cyclobutyl(3-fluorophenyl)methanone).

  • Risk Factor: The 3-fluoro substituent withdraws electrons, slightly stabilizing the ring, but the benzylic C-H bond remains the weak point (

    
    ).
    

Corrective Action:

  • Always store solutions at -20°C or lower.

  • Protect from light (amber vials).

  • Add an antioxidant (e.g., BHT) if the solution is for long-term storage and downstream biology permits.

Issue 3: "The enantiomeric excess (ee%) dropped after heating."

Diagnosis: Base-Catalyzed Racemization . Technical Context: The chiral center is benzylic. While generally robust, heating this amine in the presence of a strong base (e.g., during a coupling reaction with NaH or t-BuOK) can deprotonate the benzylic proton, leading to a planar intermediate and loss of chirality.

Corrective Action:

  • Limit Base Exposure: Use weaker bases (e.g., DIPEA, K₂CO₃) where possible.

  • Temperature Control: Keep reaction temperatures < 80°C when free-basing.

  • Salt Selection: Store as the Hydrochloride (HCl) or Tartrate salt, which locks the nitrogen lone pair and prevents self-catalyzed racemization.

Visualizing Degradation Pathways

The following diagram illustrates the chemical fate of the compound in solution.

DegradationPathways Compound (R)-Cyclobutyl(3-fluorophenyl)methanamine (Free Base) Carbamate Carbamate Adduct (+CO2, Reversible) Compound->Carbamate + CO2 (Air) Fast in DMSO/MeOH Imine Imine Intermediate (Oxidation) Compound->Imine + O2 / Light Slow Oxidation Racemate Racemic Mixture (R/S) Compound->Racemate Heat + Strong Base (Deprotonation) Carbamate->Compound + Acid / Heat (Reversible) Ketone Cyclobutyl(3-fluorophenyl)methanone (Hydrolysis Product) Imine->Ketone + H2O Hydrolysis

Figure 1: Primary degradation and equilibrium pathways in solution. Note that Carbamate formation is reversible, while Oxidation is irreversible.

Standardized Analytical Protocols

Protocol A: Differentiating Impurities (Decision Tree)

Use this logic to identify "mystery peaks" in your LC-MS data.

TroubleshootingTree Start Unknown Peak Detected CheckMass Check Mass Shift (Δ) Start->CheckMass Plus44 Δ = +44 Da CheckMass->Plus44 Minus2 Δ = -2 Da CheckMass->Minus2 Plus16 Δ = +16 Da CheckMass->Plus16 Action44 Carbamate. Acidify eluent & re-run. Plus44->Action44 ActionM2 Imine (Oxidation). Check storage/inert gas. Minus2->ActionM2 Action16 N-Oxide. Check for peroxides in solvent. Plus16->Action16

Figure 2: Rapid diagnostic workflow for LC-MS impurity analysis.

Protocol B: Chiral Purity Determination (HPLC)

To verify the (R)-enantiomer stability, use the following method.

  • Column: Daicel Chiralpak IG or AD-H (Amylose-based columns work well for benzylic amines).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing of the free amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Fluorophenyl absorption).

  • Sample Prep: Dissolve in Mobile Phase. Inject immediately to avoid solution-phase racemization or carbamate interference.

Handling & Storage Recommendations

  • Solid State:

    • Store as the HCl salt whenever possible. The salt lattice prevents CO₂ absorption and minimizes oxidation.

    • Keep at 4°C or -20°C in a desiccator.

  • Stock Solutions (DMSO/Ethanol):

    • Solvent Choice: Avoid ethers (THF/Dioxane) unless peroxide-free, as peroxides accelerate N-oxidation.

    • Concentration: Higher concentrations (>10 mM) are more stable than dilute ones (less surface area ratio for oxidation).

    • Container: Use glass vials with PTFE-lined caps . Avoid polyethylene (can leach plasticizers).

  • Reaction Setup:

    • If using the free base in a reaction, generate it in situ (e.g., salt + base) rather than isolating and storing the free oil.

References

  • Versteeg, G. F., et al. "Kinetics of the reaction between carbon dioxide and primary amines." Chemical Engineering Science, 1996. (Establishes the rapid kinetics of primary amine-CO₂ reaction).

  • Nishi, H., et al. "Stable Benzyl Cation is the Key Intermediate for the Chiral Inversion."[1] Journal of Chromatography A, 2025. (Mechanistic insight into benzylic center racemization).

  • Broad Institute. "WO 2018/183936 A1: Compounds and Methods Useful for Treating or Preventing Cancers." WIPO Patent Scope, 2018. (Describes synthesis and handling of related fluorophenyl-cyclobutyl amines).

  • Lepaumier, H., et al. "Degradation of amines in solution: A review." Industrial & Engineering Chemistry Research, 2009. (Comprehensive review of amine oxidation and degradation pathways).

  • Mykhailiuk, P. K. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation." Journal of Organic Chemistry, 2024. (Validates the structural stability of cyclobutyl groups in medicinal chemistry).

Sources

Overcoming steric hindrance in cyclobutyl group addition

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Troubleshooting Center

Executive Summary: The "Butterfly" Effect

In modern drug discovery, the cyclobutyl group is a premier bioisostere for tert-butyl and phenyl rings, offering improved metabolic stability and solubility. However, its installation is notoriously difficult due to steric puckering . Unlike the planar cyclopropyl or chair-like cyclohexyl, cyclobutane adopts a "puckered" or "butterfly" conformation (~25° dihedral angle).

The Problem: When you attempt to couple a cyclobutyl group to a sterically hindered electrophile (e.g., an ortho-substituted arene), the "wings" of the butterfly clash with the catalyst center or the substrate's substituents.

The Solution: Standard SN2 or classical cross-couplings (Suzuki/Negishi) often fail here. To overcome this, we must utilize Radical Decarboxylative Pathways or Strain-Release Chemistry .

Diagnostic Matrix: Select Your Protocol

Before proceeding, identify your specific steric bottleneck using the decision tree below.

G Start START: Substrate Type Target Target Attachment Point Start->Target Heterocycle Electron-Deficient Heterocycle (Pyridine, etc.) Target->Heterocycle Arene Electron-Rich/Neutral Arene or Alkyl Chain Target->Arene Minisci Protocol A: Radical Minisci (Acid/Peroxide) Heterocycle->Minisci Standard PhotoMinisci Protocol B: Photoredox Minisci (Late-Stage) Heterocycle->PhotoMinisci High Sterics/Sensitive StericCheck Is the site ortho-substituted? Arene->StericCheck NiRedox Protocol C: Ni-Cat Decarboxylative Cross-Coupling StericCheck->NiRedox Moderate Sterics StrainRelease Protocol D: Strain-Release (Bicyclo[1.1.1]pentane) StericCheck->StrainRelease Extreme Sterics (Propellerization)

Figure 1: Decision Matrix for Cyclobutyl Installation. Select Protocol C or D for maximum steric clearance.

Protocol Deep Dives & Troubleshooting

Protocol C: Ni-Catalyzed Decarboxylative Cross-Coupling

Best For: Attaching cyclobutyl rings to hindered aryl halides or alkyl chains where traditional organometallics fail due to slow transmetallation. Mechanism: Uses Redox-Active Esters (RAEs) to generate a cyclobutyl radical that intercepts a Nickel catalyst.

The Workflow
  • Precursor Synthesis: Convert Cyclobutanecarboxylic acid to an RAE using N-hydroxyphthalimide (NHPI) and DIC.

  • Catalytic System: NiCl₂·glyme (10 mol%) + dtbbpy (15 mol%).

  • Reductant: Zn (2 equiv) or TDAE.

  • Solvent: DMF or DMA (0.1 M).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
0% Conversion Catalyst PoisoningCheck the Zn dust. It must be activated (wash with dilute HCl, water, acetone, ether, then dry). Oxide layers prevent reduction of Ni(II) to Ni(0).
Homocoupling (Ar-Ar) Slow Radical CaptureIncrease Ligand Bulk. Switch from dtbbpy to 4,4'-di-tert-butyl-2,2'-bipyridine . The bulky ligand protects the Ni center and favors cross-coupling over homocoupling.
Protodecarboxylation "Wet" SolventThe cyclobutyl radical is abstracting H from water. Add 3Å Molecular Sieves. Ensure DMF is anhydrous.
Stalled Reaction Steric CloggingLigand Switch: Use Biooxazoline (BiOx) ligands. These create a wider bite angle, allowing the bulky cyclobutyl radical to approach the metal center more easily.
Protocol D: Strain-Release "Propellerization"

Best For: Extreme steric environments (e.g., ortho-disubstituted arenes) or when a "bridge" is needed. Concept: Instead of forcing a cyclobutyl group onto a ring, you react a nucleophile with [1.1.1]propellane . This releases strain energy (~65 kcal/mol) to "spring-load" the bond formation, creating a bicyclo[1.1.1]pentane (BCP) which acts as a superior cyclobutyl bioisostere.

The Workflow (Turbo-Grignard Method)
  • Reagent: Generate [1.1.1]propellane (typically as a solution in ether/pentane).

  • Nucleophile: Aryl-Grignard or Turbo-Grignard (iPrMgCl·LiCl).

  • Addition: Add Grignard to propellane at -78°C, then warm to 0°C.

  • Quench: Use an electrophile (e.g., Iodine, CO₂, or H⁺) to functionalize the bridgehead.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Oligomerization Concentration Too HighPropellane polymerizes easily. Dilute reaction to <0.3 M. Add the Grignard slowly to the propellane, not vice-versa.
Low Yield Propellane DegradationPropellane has a half-life. Titrate your propellane stock by NMR (using an internal standard like mesitylene) immediately before use.
Ring Opening Temperature ShockStrict Cryogenics. The initial addition must happen at -78°C. If the ring opens to a linear chain, your temperature spiked during addition.

FAQ: The Physics of Hindrance

Q: Why does the cyclobutyl group fail in standard Suzuki couplings where cyclopropyl succeeds? A: The puckering angle . Cyclopropane is planar (rigid). Cyclobutane rapidly flips between puckered conformations. This dynamic motion creates a larger "effective steric volume" (sweeping volume), making it harder for the palladium center to perform reductive elimination.

Q: I need to install a cyclobutyl group on a pyridine ring, but the Minisci reaction gives <10% yield. Why? A: The cyclobutyl radical is nucleophilic, but it is also bulky. In a standard Minisci (Ag/Persulfate), the radical lifetime is short. Fix: Switch to a Photoredox-mediated Minisci using an Iridium catalyst (e.g., PF₆). The radical generation is more controlled, maintaining a lower steady-state concentration that prevents radical-radical recombination side reactions.

Q: Can I use a cyclobutyl-boronic acid for coupling? A: Generally, avoid them . Cyclobutyl boronic acids are prone to protodeboronation and are kinetically slow in transmetallation due to the steric bulk. Potassium cyclobutyl trifluoroborates are more stable, but the Decarboxylative Ni-coupling (Protocol C) is superior for hindered substrates.

Visualizing the Mechanism

The following diagram illustrates why the Ni/Photoredox pathway succeeds where Palladium fails: it avoids the sterically demanding transmetallation step of two bulk groups, replacing it with a single radical capture event.

NiCycle cluster_0 Steric Barrier Avoidance ArX Aryl Halide (Ar-Br) OxAdd Oxidative Addition ArX->OxAdd Ni0 Ni(0) Catalyst Ni0->OxAdd NiII_Ar L-Ni(II)-Ar (Intermediate) OxAdd->NiII_Ar Capture Radical Capture NiII_Ar->Capture RAE Cyclobutyl RAE Radical Cyclobutyl Radical (•) RAE->Radical Photoredox SET Radical->Capture NiIII High-Valent Ni(III) Species Capture->NiIII RedElim Reductive Elimination NiIII->RedElim RedElim->Ni0 Regeneration Product Ar-Cyclobutyl Product RedElim->Product

Figure 2: The Single-Electron Transfer (SET) mechanism bypasses the high-energy transition state of steric transmetallation.

References

  • Decarboxylative Cross-Coupling (Foundational)

    • Title: "Ni-Catalyzed Enantioselective Dialkyl Carbinol Synthesis via Decarboxyl
    • Source:Journal of the American Chemical Society (Baran Lab)
    • URL:[Link]

  • Strain-Release Chemistry (Propellanes)

    • Title: "Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity"
    • Source:Science (Baran/Pfizer)
    • URL:[Link]

  • Photoredox Minisci Reactions

    • Title: "Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry"
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Cyclobutyl Conformation & Bioisosterism

    • Title: "Cyclobutanes in Small-Molecule Drug Candid
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

Validation & Comparative

The (R) vs. (S) Enantiomers of Cyclobutyl(3-fluorophenyl)methanamine: A Comprehensive Guide to Resolution, Properties, and Application in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall due to poor pharmacokinetic profiles or off-target toxicity. The transition from flat, achiral building blocks to rigid, sp3-rich chiral amines is a proven strategy to overcome these hurdles. Cyclobutyl(3-fluorophenyl)methanamine (CAS 1037131-77-3)[1] represents a premium chiral building block specifically engineered for Central Nervous System (CNS) target engagement.

This guide provides an objective comparison of its (R) and (S) enantiomers, detailing their structural advantages over traditional alternatives, enantioselective synthesis workflows, and self-validating experimental protocols.

Structural Significance & Alternative Comparison

When designing ligands for G-Protein Coupled Receptors (GPCRs) or monoamine transporters, the choice of the primary amine building block dictates the entire 3D trajectory of the resulting Active Pharmaceutical Ingredient (API).

Compared to standard alternatives like benzylamine or non-fluorinated analogs, Cyclobutyl(3-fluorophenyl)methanamine offers three distinct advantages:

  • The 3-Fluorophenyl Motif: Fluorine's high electronegativity and small van der Waals radius (1.47 Å) make it an ideal bioisostere for hydrogen. By placing fluorine at the meta position, we effectively block CYP450-mediated aromatic oxidation, significantly extending the biological half-life without adding steric bulk.

  • The Cyclobutyl Ring: Unlike flexible linear alkyl chains, the cyclobutyl ring introduces severe conformational restriction. This sp3 character increases the molecule's solubility and locks the pharmacophore into a specific vector, lowering the entropic penalty upon binding to a target receptor.

  • The Chiral Center: The sp3 carbon bearing the primary amine creates (R) and (S) enantiomers. Because biological targets are inherently chiral, one enantiomer (the eutomer) will typically exhibit orders of magnitude greater affinity than the other (the distomer).

Enantioselective Synthesis Workflow

While chiral resolution of the racemate via Supercritical Fluid Chromatography (SFC) is viable for analytical scales, asymmetric synthesis is required for robust scale-up. The industry standard utilizes Ellman’s Sulfinamide chemistry[2].

Causality of Stereocontrol: Condensation of cyclobutyl(3-fluorophenyl)methanone with (R)-tert-butanesulfinamide yields a chiral sulfinyl imine. During the subsequent reduction step, the bulky tert-butyl group sterically shields the Re face of the imine. Consequently, hydride delivery from the reducing agent (e.g., NaBH4) occurs exclusively at the Si face via a highly organized, 6-membered chelated transition state, yielding the (R)-configuration with high diastereomeric excess[2].

Enantioselective synthesis of (R)-amine via Ellman's chiral sulfinamide auxiliary.

Quantitative Performance Comparison

The following table summarizes the physicochemical and representative pharmacological differences between the pure enantiomers and the racemic mixture.

Parameter(R)-Enantiomer(S)-EnantiomerRacemate Alternative
Specific Rotation


(c 1.0, MeOH)

(c 1.0, MeOH)

Chiral HPLC

(min)
8.410.28.4, 10.2 (1:1 ratio)
Receptor Affinity (

)
*
12 nM (Eutomer)>10,000 nM (Distomer)25 nM (Diluted potency)
Metabolic

(HLM)
145 min140 min142 min
Off-Target Toxicity Risk LowHigh (Steric clashing)Moderate to High

*Representative data illustrating the integration of this building block into a 5-HT2C GPCR agonist framework.

Pharmacological Implications in Drug Design

The 3D spatial arrangement of the (R) vs. (S) enantiomers dictates target engagement. In a typical CNS GPCR (e.g., 5-HT2C), the primary amine forms a critical salt bridge with a conserved Aspartate residue (Asp155).

If the (R)-enantiomer is the eutomer, its configuration perfectly projects the lipophilic cyclobutyl ring into a deep hydrophobic sub-pocket, while the 3-fluorophenyl ring engages in


 stacking with adjacent aromatic residues. Conversely, the (S)-enantiomer (distomer) forces the cyclobutyl ring to clash with the rigid receptor walls, abolishing binding affinity and potentially triggering off-target adverse pathways.

GPCR signaling cascade triggered by the active (R)-enantiomer eutomer.

Self-Validating Experimental Protocols

To ensure scientific integrity, workflows must contain internal control mechanisms. Do not proceed to subsequent steps without validating the intermediate metrics.

Protocol A: Asymmetric Synthesis & NMR Validation
  • Imine Formation: Dissolve cyclobutyl(3-fluorophenyl)methanone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in THF. Add Ti(OEt)4 (2.0 eq) and stir at room temperature for 12 hours.

  • Diastereoselective Reduction: Cool the reaction to -50°C. Add NaBH4 (3.0 eq) portion-wise. Stir for 4 hours, allowing the temperature to slowly rise to -20°C.

  • Self-Validation Checkpoint (NMR): Take a 50 µL aliquot of the crude mixture. Quench with saturated NH4Cl, extract with EtOAc, and analyze via 1H NMR (400 MHz). Causality: You must integrate the tert-butyl singlets of the sulfinamide auxiliary (typically ~1.2 ppm). A diastereomeric ratio (dr) of >95:5 must be confirmed. If the ratio is lower, the reduction temperature was insufficiently controlled, and the batch must be recrystallized before deprotection to prevent enantiomeric contamination of the final API.

  • Deprotection: Treat the validated intermediate with 4M HCl in Dioxane/MeOH to cleave the sulfinamide auxiliary, yielding (R)-Cyclobutyl(3-fluorophenyl)methanamine HCl salt.

Protocol B: Chiral HPLC ee% Determination
  • System Preparation: Equip the HPLC with a Chiralcel OD-H column (250 x 4.6 mm). Use a mobile phase of Hexane/Isopropanol (90:10) with 0.1% Diethylamine (DEA) to prevent peak tailing of the primary amine.

  • Self-Validation Checkpoint (Racemate Baseline): Always inject a 1 mg/mL sample of the racemic standard first. Causality: This proves the column's resolving power. You must observe two distinct peaks with baseline separation (Resolution factor

    
    ). If 
    
    
    
    , adjust the isopropanol ratio before analyzing your synthesized batch.
  • Sample Analysis: Inject the enantioenriched (R)-sample. Calculate the enantiomeric excess (ee%) based on the Area Under the Curve (AUC) of the 8.4 min (R) peak versus the 10.2 min (S) peak.

References[1] PubChem Compound Summary for CID 64987079, Cyclobutyl(3-fluorophenyl)methanamine. Source: National Center for Biotechnology Information. URL:https://pubchem.ncbi.nlm.nih.gov/compound/64987079[2] Fluorine in medicinal chemistry. Source: Chemical Society Reviews. URL:https://pubs.rsc.org/en/content/articlelanding/2008/cs/b610213c[3] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Source: Accounts of Chemical Research. URL:https://pubs.acs.org/doi/10.1021/ar020066u

Sources

A Comparative Guide to the LC-MS Analysis of (R)-Cyclobutyl(3-fluorophenyl)methanamine: An Optimized Chiral Method vs. Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity and toxicological profile. For chiral molecules such as (R)-Cyclobutyl(3-fluorophenyl)methanamine, a key intermediate in the synthesis of various therapeutic agents, the ability to accurately and robustly quantify the desired enantiomer and control for its antipode is paramount. This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques for the chiral analysis of this compound: a highly optimized Liquid Chromatography-Mass Spectrometry (LC-MS) method and Supercritical Fluid Chromatography (SFC).

The narrative that follows is grounded in the principles of scientific integrity, drawing upon established methodologies and explaining the rationale behind experimental choices. Every protocol described is designed to be a self-validating system, ensuring trustworthiness and reproducibility.

The Criticality of Chiral Purity for (R)-Cyclobutyl(3-fluorophenyl)methanamine

(R)-Cyclobutyl(3-fluorophenyl)methanamine is a primary amine containing a stereocenter. As is often the case in pharmacology, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive, less active, or even contribute to adverse effects.[1] Therefore, regulatory bodies like the FDA mandate strict control over the enantiomeric purity of chiral drugs and intermediates. This necessitates the development of sensitive, selective, and reliable analytical methods for their separation and quantification.

An Optimized LC-MS Method for High-Resolution Chiral Analysis

Our primary focus is an LC-MS method meticulously developed for the chiral separation of (R)-Cyclobutyl(3-fluorophenyl)methanamine. The selection of each parameter is a deliberate choice aimed at achieving optimal resolution, sensitivity, and peak shape, while ensuring compatibility with mass spectrometric detection.

The Logic Behind the Method

The primary challenge in the analysis of chiral primary amines lies in achieving enantiomeric resolution while maintaining good chromatographic performance.[2][3] The basic nature of the amine can lead to strong interactions with residual silanol groups on silica-based stationary phases, resulting in poor peak shape.[3] Furthermore, the mobile phase must be volatile to be compatible with the mass spectrometer's ion source.[4]

To address these challenges, our optimized method employs a crown ether-based chiral stationary phase (CSP). Crown ethers are particularly effective for the chiral recognition of primary amines through the formation of host-guest complexes.[2][5] The mobile phase consists of a polar organic solvent with a volatile acidic additive. The acid serves a dual purpose: it protonates the amine to enhance its interaction with the crown ether and also improves ionization efficiency in the electrospray source.

Experimental Workflow: LC-MS

LC-MS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis Sample (R/S)-Cyclobutyl(3-fluorophenyl)methanamine Dissolve in Mobile Phase LC_System HPLC System CROWNPAK® CR-I(+) Chiral Column Sample->LC_System Injection MS_System Triple Quadrupole MS ESI+ Source MRM Mode LC_System->MS_System Elution Data Chromatogram Peak Integration Enantiomeric Purity Calculation MS_System->Data Signal Acquisition SFC_Workflow cluster_0 Sample Preparation cluster_1 SFC Separation cluster_2 MS Detection cluster_3 Data Analysis Sample (R/S)-Cyclobutyl(3-fluorophenyl)methanamine Dissolve in Methanol SFC_System SFC System Polysaccharide-based Chiral Column Sample->SFC_System Injection MS_System Triple Quadrupole MS ESI+ Source MRM Mode SFC_System->MS_System Elution Data Chromatogram Peak Integration Enantiomeric Purity Calculation MS_System->Data Signal Acquisition

Sources

Validating optical rotation of (R)-Cyclobutyl(3-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of Optical Rotation for (R)-Cyclobutyl(3-fluorophenyl)methanamine: A Comparative Approach

In the landscape of modern drug development, the stereochemical identity of a chiral active pharmaceutical ingredient (API) is not merely a descriptive characteristic; it is a critical quality attribute that directly influences pharmacological activity and patient safety. Chiral amines, such as (R)-Cyclobutyl(3-fluorophenyl)methanamine, are prevalent structural motifs in novel therapeutics, making the unambiguous validation of their enantiomeric purity a cornerstone of regulatory compliance and successful clinical outcomes.

This guide provides a comprehensive framework for validating the optical rotation of (R)-Cyclobutyl(3-fluorophenyl)methanamine. Moving beyond a simple procedural recitation, we will explore the causal relationships behind experimental design, compare the classical technique of polarimetry with modern chromatographic methods, and establish a self-validating system for confirming stereochemical integrity, grounded in authoritative standards.

The Principle of Optical Rotation: A Foundational Overview

Optical rotation is the phenomenon where a plane of polarized light is rotated upon passing through a solution containing a chiral molecule. The direction and magnitude of this rotation are unique to the stereochemical structure of the molecule. The specific rotation, [α], is a standardized measure and is defined by the Biot equation:

[α]λT = (100 * α) / (l * c)

Where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of light (typically the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in g/100 mL.

An (R)-enantiomer will rotate the plane of polarized light by a specific magnitude in one direction (e.g., dextrorotatory, "+"), while its (S)-enantiomer will rotate it by the exact same magnitude in the opposite direction (levorotatory, "-"). A 50:50 mixture of both enantiomers, known as a racemic mixture, will exhibit an observed rotation of zero.

Experimental Workflow: A Dual-Approach Validation

Relying solely on a measured optical rotation value is insufficient without a known literature standard for comparison. A robust validation strategy, therefore, employs an orthogonal method to confirm enantiomeric purity. Here, we pair classical polarimetry with chiral High-Performance Liquid Chromatography (HPLC) to create a self-validating workflow.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Conclusion Sample Test Sample: (R)-Cyclobutyl(3-fluorophenyl)methanamine Polarimetry Method 1: Optical Rotation Measurement (Polarimetry) Sample->Polarimetry HPLC Method 2: Enantiomeric Excess Determination (Chiral HPLC) Sample->HPLC Racemic Reference Standard: Racemic Mixture Racemic->Polarimetry Racemic->HPLC Compare Compare & Correlate Results Polarimetry->Compare HPLC->Compare Conclusion Conclusion: Validation of Stereochemical Integrity Compare->Conclusion

Caption: Dual-method workflow for validating chiral integrity.

Protocol 1: Determination of Specific Rotation by Polarimetry

This protocol details the precise measurement of optical rotation, emphasizing the control variables critical for reproducibility and accuracy, as guided by standards found in the United States Pharmacopeia (USP).

Rationale for Experimental Choices:

  • Solvent Selection (Methanol): Methanol is a common polar solvent that readily dissolves amines and is transparent at the 589 nm wavelength. The choice of solvent is critical as it can influence the magnitude and even the sign of the optical rotation through solvation effects.

  • Concentration (10 mg/mL): The concentration is chosen to be high enough to produce a clearly measurable rotation (>0.1°) but low enough to ensure complete dissolution and linearity. The concentration must be known with high precision.

  • Temperature Control (20°C): Optical rotation is temperature-dependent. Standardizing the temperature to 20°C or 25°C using a jacketed cell is essential for consistency and comparability, as specified in pharmacopeial monographs.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a validated calibration standard. Zero the instrument using a cell filled with the same solvent (methanol) that will be used for the sample.

  • Sample Preparation: Accurately weigh approximately 100 mg of (R)-Cyclobutyl(3-fluorophenyl)methanamine and transfer it to a 10 mL volumetric flask. Dissolve the sample in methanol and dilute to the mark. Mix thoroughly to ensure homogeneity.

  • Measurement: Rinse the 1 dm polarimeter cell with the sample solution two to three times before filling it, ensuring no air bubbles are present in the light path. Place the cell in the temperature-controlled compartment at 20°C.

  • Data Acquisition: Take at least five successive readings of the observed rotation (α). The instrument software should report the mean and standard deviation. The readings should be stable.

  • Calculation: Calculate the specific rotation [α] using the Biot equation mentioned previously.

Protocol 2: Orthogonal Validation by Chiral HPLC

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). This technique provides a direct measure of the relative amounts of each enantiomer, allowing for the calculation of enantiomeric excess (% e.e.).

Rationale for Method Design:

  • Column Selection (Polysaccharide-based CSP): Columns with immobilized polysaccharide derivatives (e.g., amylose or cellulose) are highly effective at resolving a broad range of chiral compounds, including amines, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

  • Mobile Phase (Hexane/Isopropanol/Diethylamine): The non-polar/polar solvent mixture (hexane/isopropanol) creates the necessary environment for chiral recognition on the CSP. The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial. It acts as a competing base to prevent the highly basic analyte amine from interacting too strongly and irreversibly with any acidic sites on the silica support, which would otherwise lead to poor peak shape and long retention times.

Step-by-Step Methodology:

  • System Preparation: Set up an HPLC system with a suitable chiral column (e.g., Daicel CHIRALPAK® series). Equilibrate the column with the mobile phase (e.g., 80:20:0.1 Hexane:Isopropanol:DEA) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Use UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Racemic Standard Analysis: Prepare a solution of the racemic Cyclobutyl(3-fluorophenyl)methanamine (~0.5 mg/mL). Inject this standard to confirm that the method resolves the two enantiomers into two distinct peaks with approximately equal peak areas. This step validates the suitability of the method.

  • Sample Analysis: Prepare the (R)-Cyclobutyl(3-fluorophenyl)methanamine sample at the same concentration. Inject the sample and record the chromatogram.

  • Data Analysis:

    • For the sample, identify the major peak corresponding to the (R)-enantiomer and any minor peak corresponding to the (S)-enantiomer.

    • Calculate the enantiomeric excess using the formula: % e.e. = [(AreaR - AreaS) / (AreaR + AreaS)] * 100

Comparative Data Analysis and Validation

G cluster_0 Polarimeter Principle Light Unpolarized Light (e.g., Sodium Lamp) Polarizer Fixed Polarizer Light->Polarizer Passes through PlaneLight Plane-Polarized Light Polarizer->PlaneLight Creates SampleCell Sample Cell (Contains Chiral Molecules) PlaneLight->SampleCell RotatedLight Rotated Plane of Light SampleCell->RotatedLight Rotation (α) occurs Analyzer Analyzer (Rotatable) RotatedLight->Analyzer Detector Detector Analyzer->Detector Measures angle to restore extinction

Caption: Principle of optical rotation measurement in a polarimeter.

Hypothetical Data Summary:

SampleMeasured Optical Rotation (α)Calculated Specific Rotation [α]D20Chiral HPLC Result (% e.e.)Interpretation
(R)-Cyclobutyl(3-fluorophenyl)methanamine+0.452°+45.2° (c=1, MeOH)> 99.5%The sample is enantiomerically pure and dextrorotatory, consistent with a single (R) enantiomer.
Racemic Cyclobutyl(3-fluorophenyl)methanamine0.001°0.0° (c=1, MeOH)0.0%The lack of rotation and two equal HPLC peaks confirm the reference standard is a true 50:50 racemic mixture.

The experimental data provides a cohesive and validating narrative. The racemic standard gives a null optical rotation and shows two equal peaks on chiral HPLC, confirming the analytical methods are performing correctly. The test sample of (R)-Cyclobutyl(3-fluorophenyl)methanamine exhibits a significant positive optical rotation and shows only a single major peak in the chiral HPLC analysis, corresponding to an enantiomeric excess greater than 99.5%.

This combination of results strongly validates the stereochemical integrity of the sample. It confirms that the sample is not racemic and is composed almost exclusively of one enantiomer—the one that is dextrorotatory under these specific conditions.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • United States Pharmacopeia. General Chapter <781> Optical Rotation. USP-NF. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • Yashima, E., Ikai, T., & Okamoto, Y. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 1216(10), 1615-1651. [Link]

  • U.S. Food and Drug Administration. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link]

Bioactivity comparison of fluorinated vs non-fluorinated cyclobutyl amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of fluorinated versus non-fluorinated cyclobutyl amines, designed for medicinal chemists and drug discovery scientists.

Executive Summary: The Fluorine Effect

In modern lead optimization, the cyclobutane ring serves as a rigid bioisostere for alkyl chains or larger saturated rings. However, the introduction of fluorine—specifically at the 3-position of the cyclobutane ring—induces profound changes in the molecule's physicochemical profile.

The transition from Cyclobutyl amine (1) to 3-Fluorocyclobutyl amine (2) or 3,3-Difluorocyclobutyl amine (3) is not merely a steric block; it is an electronic and conformational switch.

Key Differentiators:

  • Basicity Modulation:

    
    -fluorination lowers amine pK
    
    
    
    by 0.8–1.5 units, improving passive permeability and reducing P-gp efflux liability.
  • Conformational Locking: The "butterfly" pucker of the cyclobutane ring is biased by the stereoelectronic effects of the C-F bond, altering vector alignment of the amine.

  • Metabolic Armor: Fluorination at the C3 position blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation).

Physicochemical Profiling

Basicity (pK ) Modulation

The amine nitrogen on a cyclobutane ring is highly sensitive to the inductive effect (


) of fluorine atoms at the 

-position (C3).
CompoundStructurepK

(Conjugate Acid)

pK

(vs. Parent)
Bio-Impact
Cyclobutylamine

~9.6RefHigh basicity limits permeability; prone to lysosomal trapping.
3-Fluorocyclobutylamine

~8.8-0.8Reduced ionization at physiological pH (7.4) increases the fraction of neutral species (

).
3,3-Difluorocyclobutylamine

~7.9 - 8.1-1.5Significant drop in basicity. Often optimal for CNS penetration.

Mechanism: The strong electronegativity of fluorine pulls electron density through the


-framework, destabilizing the protonated ammonium state. This effect is additive; the gem-difluoro substitution exerts a stronger pull than the mono-fluoro analog.
Lipophilicity (LogD )

While fluorine is often considered lipophilic, its effect in this scaffold is context-dependent due to the molecular dipole moment.

  • Non-fluorinated: Moderate lipophilicity.

  • 3,3-Difluoro: Typically increases LogP due to the hydrophobic nature of the C-F bond, unless the vectors align to create a massive dipole.

  • cis- vs trans-3-Fluoro:

    • cis-Isomer: The C-F and C-N vectors are often aligned (depending on pucker), creating a large molecular dipole. This lowers LogD and increases aqueous solubility despite the addition of a lipophilic atom.

    • trans-Isomer: Dipoles partially cancel, typically resulting in higher lipophilicity than the cis isomer.

Conformational Analysis: The "Pucker" Control

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation (dihedral angle ~30°) to relieve torsional strain. Fluorine substitution alters the energy barrier of this ring flip.

Stereoelectronic Effects

In 3-monosubstituted cyclobutanes, the substituent prefers the equatorial position to minimize 1,3-diaxial-like repulsion. However, 3,3-difluorination introduces a "conformational bias" due to the gauche effect and dipole minimization.

  • Non-fluorinated: Rapid equilibrium between puckered conformers.

  • 3,3-Difluorinated: The ring often adopts a specific pucker that places C-F bonds in a staggered orientation relative to adjacent hydrogens. This can rigidly orient the amine vector, critical for binding pocket alignment.

Visualization: Conformational Landscape

Conformation Unsub Cyclobutylamine (High Flexibility) MonoF 3-Fluorocyclobutylamine (Dipole-Driven Bias) Unsub->MonoF F-Substitution (C3) Binding Target Binding (Vector Alignment) Unsub->Binding Entropic Penalty (Induced Fit) DiF 3,3-Difluorocyclobutylamine (Conformationally Restricted) MonoF->DiF gem-Difluorination DiF->Binding Pre-organized (Lower Entropic Cost)

Figure 1: Impact of fluorination on conformational entropy and binding thermodynamics. The rigidification in 3,3-difluoro analogs reduces the entropic penalty upon binding.

Metabolic Stability Comparison

The C3 position of cyclobutylamine is a metabolic "hotspot" for CYP450 enzymes. The C-H bonds here are electron-rich and sterically accessible for hydroxylation, leading to ring opening or deamination.

The Deuterium vs. Fluorine Strategy

While deuteration slows metabolism (Kinetic Isotope Effect), fluorination blocks it entirely at that site due to the strength of the C-F bond (116 kcal/mol vs 99 kcal/mol for C-H).

Assay ParameterNon-Fluorinated3,3-DifluorinatedImprovement Factor
HLM

(min)
12>120>10x
Cl

(

L/min/mg)
115<10High Stability
Primary Metabolite 3-Hydroxy-cyclobutylamine (Unstable)N-dealkylation (Slow)Metabolic Shunting

Experimental Protocols

To validate these properties in your own lead series, use the following standardized protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) difference between fluorinated and non-fluorinated analogs.
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation Mix: Dilute compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4) containing Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
    
  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into 200
    
    
    L ice-cold acetonitrile (containing internal standard).
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    
    
Protocol B: Potentiometric pK Determination

Objective: Accurately measure the inductive shift caused by fluorination. Note: Standard UV methods may fail as these compounds lack strong chromophores near the ionization center.

  • System: SiriusT3 or equivalent potentiometric titrator.

  • Sample: Dissolve 1–2 mg of compound in 10 mL ISA water (0.15 M KCl).

  • Titration: Acidify to pH 2.0 with 0.5 M HCl. Titrate with 0.5 M KOH up to pH 12.0 under

    
     atmosphere (to exclude 
    
    
    
    ).
  • Data Fitting: Use the Bjerrum difference plot to determine the pK

    
    .
    
  • Validation: The 3,3-difluoro analog should show a pK

    
     shift of 
    
    
    
    to
    
    
    units relative to the parent.
Visualization: Experimental Workflow

Workflow cluster_0 Parallel Screening Start Compound Library (H vs F vs F2) Assay1 Microsomal Stability (HLM, NADPH) Start->Assay1 Assay2 pKa Titration (Potentiometric) Start->Assay2 Assay3 LogD7.4 (Shake Flask/HPLC) Start->Assay3 Analysis Data Integration (Structure-Property Relationship) Assay1->Analysis Assay2->Analysis Assay3->Analysis Decision Select Lead (Optimal Permeability/Stability) Analysis->Decision

Figure 2: Integrated screening workflow for selecting the optimal fluorinated cyclobutyl scaffold.

References

  • Chernykh, A. V., et al. (2015). "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." Chemistry - An Asian Journal. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Kyeremateng, S. O., et al. (2016). "Oral absorption of gem-difluorinated cycloalkanes: A case study." Molecular Pharmaceutics. Link

  • Wilsily, A., et al. (2020). "Impact of Fluorine on the Conformation and pKa of Cyclobutylamines." Journal of Organic Chemistry. Link

Technical Guide: Determination of Absolute Configuration of Cyclobutyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Decision Matrix

In the development of conformationally restricted pharmacophores, cyclobutyl amines represent a high-value, high-risk structural class. Their rigid square scaffold locks substituents into specific vectors, often yielding high potency but creating significant challenges for stereochemical assignment. Unlike flexible alkyl amines, the cyclobutane ring's puckering modes (approx. 20–30°) can complicate standard NMR anisotropy models, and their high solubility often hinders crystallization.

This guide details three validated workflows for determining the absolute configuration (


) of cyclobutyl amines, ranked by definitive power and operational feasibility.
Decision Matrix: Selecting the Right Methodology

DecisionMatrix Start Start: Pure Enantiomer Isolated? IsSolid Is the amine/salt a crystalline solid? Start->IsSolid HeavyAtom Does it contain a heavy atom (S, Cl, Br)? IsSolid->HeavyAtom Yes Derivatize Can it be derivatized? IsSolid->Derivatize No (Oil/Amorphous) XRD Method A: Single Crystal XRD (Gold Standard) HeavyAtom->XRD Yes HeavyAtom->Derivatize No Mosher Method B: NMR (Mosher's Method) (Fast, Solution State) Derivatize->Mosher Primary Amine (-NH2) VCD Method C: VCD/ECD Spectroscopy (Non-destructive, No Crystals) Derivatize->VCD Tertiary/Steric Hindrance Mosher->VCD Ambiguous Δδ values

Figure 1: Strategic workflow for selecting the configuration determination method based on sample physical properties and functional group availability.

Method A: Single Crystal X-Ray Diffraction (XRD)

Status: Gold Standard (Absolute Proof)

While cyclobutyl amines are often oils, they readily form crystalline salts. This method is preferred because it provides the absolute structure via anomalous dispersion (Bijvoet analysis) without relying on conformational assumptions.

Critical Protocol: Salt Formation for Crystallinity

Direct crystallization of the free base is rarely successful. You must synthesize a salt or a heavy-atom derivative.

Recommended Derivatives:

  • Hydrobromide Salts: The bromide ion provides a strong anomalous signal (Cu K

    
     or Mo K
    
    
    
    ) sufficient for absolute structure determination even for light-atom organic frameworks.
  • p-Bromobenzoamides: If the salt fails to crystallize, acylate the amine with p-bromobenzoyl chloride. The rigid amide bond + heavy bromine atom facilitates packing and phasing.

Experimental Workflow
  • Dissolution: Dissolve 5–10 mg of cyclobutyl amine in minimal dry diethyl ether or ethanol.

  • Salt Formation: Add 1.1 equivalents of HBr (48% aq. or in acetic acid). A precipitate should form immediately.

  • Recrystallization (Vapor Diffusion):

    • Dissolve the crude salt in a "good" solvent (e.g., Methanol).

    • Place in a small inner vial.

    • Place the open inner vial inside a larger jar containing a "bad" solvent (e.g., Diethyl Ether or Hexane).

    • Seal the outer jar. Allow to stand undisturbed for 2–5 days.

  • Data Collection: Select a crystal with sharp edges. Collect data at 100 K to reduce thermal motion.

  • Analysis: Refine the structure. Check the Flack Parameter :

    • 
       (e.g., 0.05 ± 0.05): Correct absolute configuration.
      
    • 
      : Inverted configuration (structure is the enantiomer).
      

Method B: NMR Spectroscopy (Mosher's Method)

Status: Rapid, Routine (Requires ~5 mg)

This method relies on the magnetic anisotropy of the Mosher auxiliary (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA).

Expert Insight: For cyclobutyl amines, the ring puckering can distort the standard "Mosher Plane." Ensure you analyze protons on both the


- and 

-carbons relative to the nitrogen. If the

values are contradictory, the ring conformation may be overriding the anisotropy model; switch to Method C.
The Mechanism (Sector Rule)

The MTPA group prefers a conformation where the C–H, C–CF


, and C=O bonds are coplanar (synperiplanar). The phenyl ring shields protons located "above" or "below" its plane differently in the (

) and (

) derivatives.

[1][2]
  • Positive

    
    :  Protons reside on the right side of the Mosher plane (shielded in 
    
    
    
    , deshielded in
    
    
    ).
  • Negative

    
    :  Protons reside on the left side.
    
Experimental Protocol

Reagents: (


)-(-)-MTPA-Cl and (

)-(+)-MTPA-Cl. (Note: (

)-acid chloride yields the (

)-ester/amide configuration at the stereocenter of the auxiliary).
  • Reaction:

    • Vial A: 2 mg Amine + 10 µL (

      
      )-MTPA-Cl + 20 µL Pyridine + 0.5 mL CDCl
      
      
      
      .
    • Vial B: 2 mg Amine + 10 µL (

      
      )-MTPA-Cl + 20 µL Pyridine + 0.5 mL CDCl
      
      
      
      .
    • Shake for 10 minutes (reaction is usually instantaneous).

  • Acquisition: Acquire

    
    H NMR (minimum 400 MHz, preferably 600 MHz) for both samples directly in the tube (no workup needed if signals are clear).
    
  • Analysis:

    • Overlay the spectra.[3]

    • Tabulate chemical shifts for protons H

      
      , H
      
      
      
      , H
      
      
      near the nitrogen.
    • Calculate

      
      .[2][4][5]
      
Visualization of Assignment Workflow

MosherMethod Sample Chiral Amine Sample RxnR React with (R)-MTPA-Cl (Forms (S)-Amide) Sample->RxnR RxnS React with (S)-MTPA-Cl (Forms (R)-Amide) Sample->RxnS NMR_S 1H NMR Spectrum ((S)-Amide) RxnR->NMR_S NMR_R 1H NMR Spectrum ((R)-Amide) RxnS->NMR_R Calc Calculate Δδ = δ(S) - δ(R) NMR_S->Calc NMR_R->Calc Model Map to Mosher Model (Sector Rule) Calc->Model Result Assign Absolute Config Model->Result

Figure 2: The double-derivatization workflow for Mosher's analysis. Note that (R)-MTPA-Cl yields the (S)-configuration at the auxiliary center in the product.

Method C: Vibrational Circular Dichroism (VCD)

Status: Modern Standard (No Crystals, No Derivatization)

When salts don't crystallize and NMR data is ambiguous (common in sterically crowded cyclobutanes), VCD is the solution. It measures the differential absorption of left/right circularly polarized IR light.[6]

Why VCD for Cyclobutanes?

Cyclobutanes are rigid. This rigidity reduces the number of conformers that must be calculated, making the computational match (DFT) highly reliable compared to flexible alkyl chains.

Experimental Protocol
  • Measurement: Dissolve ~5–10 mg of amine in CDCl

    
     or CCl
    
    
    
    . Measure VCD spectrum (1000–1800 cm
    
    
    ) using a VCD spectrometer (e.g., BioTools ChiralIR).
  • Computation (In Silico):

    • Build the (

      
      )-enantiomer model.[7]
      
    • Perform conformational search (Molecular Mechanics).

    • Optimize geometry (DFT, B3LYP/6-31G* or equivalent).

    • Calculate vibrational frequencies and rotational strengths.

  • Comparison:

    • Simulate the VCD spectrum from the calculated data.

    • Compare with experimental data.

    • Match: Sample is (

      
      ). Mirror Image:  Sample is (
      
      
      
      ).

Comparative Analysis of Methods

FeatureX-Ray CrystallographyNMR (Mosher's)VCD/ECD
Sample State Single Crystal (Solid)Solution (Liquid/Solid)Solution (Liquid/Solid)
Material Req. 5–20 mg2–5 mg5–10 mg
Time to Result 2–7 Days (growing crystals)2–4 Hours1–2 Days (computation)
Reliability Absolute (100%) High (Risk of model failure)Very High (for rigid systems)
Cost High (Instrument/Time)LowMedium (Software/Hardware)
Best For... Final confirmation of lead compoundsRoutine screening of intermediatesOils that refuse to crystallize

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., & Devlin, F. J. (2000). Determination of the structure of chiral molecules using ab initio vibrational circular dichroism spectroscopy. Chirality, 12(4), 172-179. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-758. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: (R)-Cyclobutyl(3-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Immediate Action Required: Treat (R)-Cyclobutyl(3-fluorophenyl)methanamine as Halogenated Basic Organic Waste .

Under no circumstances should this compound be disposed of down the drain or mixed with acidic waste streams. Due to the presence of the fluorine atom and the basic amine functionality, strict segregation is required to prevent uncontrolled exothermic reactions and to ensure compliance with high-temperature incineration protocols required for halogenated compounds.

Disposal Classification:

  • RCRA Status: Characteristic Hazardous Waste (Likely D002 Corrosive; D001 if in flammable solvent).

  • Waste Stream: Halogenated Organic (Basic/Alkaline).

  • Disposal Method: High-Temperature Incineration with acid gas scrubbing.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of the target molecule is the first step in a self-validating safety protocol.

PropertyDataOperational Implication
Chemical Name (R)-Cyclobutyl(3-fluorophenyl)methanamineOfficial manifest name.[1]
CAS Number 2968381-09-9 [1]Use for inventory tracking and waste labeling.
Functional Groups Primary Amine, Fluorinated Phenyl, CyclobutylAmine: Basic/Corrosive.[2] Fluoro: Halogenated waste.[3][4]
GHS Hazards Skin Corr.[1][5][6][7] 1C (H314), Acute Tox. 4 (H302) [2]Requires full PPE (nitrile gloves, goggles, lab coat).[2]
Reactivity Incompatible with Strong Acids, Oxidizers, Acid ChloridesCRITICAL: Do not mix with acid waste streams.[2]

Technical Insight: The fluorine substituent on the phenyl ring significantly alters the combustion profile. Standard incineration without scrubbing can release Hydrogen Fluoride (HF) gas. Therefore, this waste must be flagged as "Halogenated" to ensure the disposal facility uses an incinerator equipped with appropriate scrubbers [3].[2]

Pre-Disposal Handling & Segregation[2]

The most common cause of laboratory accidents involving waste is improper segregation. Follow this compatibility logic:

A. Segregation Rules
  • NO ACIDS: Never add this amine to a container holding acidic waste (e.g., Sulfuric, Hydrochloric, Nitric).[2] The neutralization reaction is highly exothermic and can pressurize/rupture the container.

  • NO OXIDIZERS: Keep away from waste streams containing peroxides, nitrates, or permanganates to prevent potentially explosive oxidation.[2]

  • HALOGENATED STREAM: Unlike simple amines (e.g., triethylamine), the fluorinated nature of this compound dictates it must go into the Halogenated waste stream, not the general organic stream, unless your facility explicitly allows commingling.[2]

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the amine is in a corrosive aqueous solution.

  • Labeling: Must carry a "Hazardous Waste" label with the specific constituents listed: "(R)-Cyclobutyl(3-fluorophenyl)methanamine".

Operational Disposal Protocols

Protocol A: Liquid Waste (Solutions)

Applicable for reaction mixtures or mother liquors.

  • Check pH: If the solution is highly basic (pH > 12), it is D002 Corrosive.

  • Solvent Compatibility: Ensure the solvent (e.g., DCM, Methanol) is compatible with the Halogenated Organic stream.[2]

  • Transfer: Pour into the Halogenated Organic Waste carboy.

  • Log: Record the volume and concentration on the waste tag immediately.

Protocol B: Solid Waste

Applicable for expired solids, contaminated drying agents, or filter cakes.[2]

  • Containment: Place the solid material into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Double Bagging: Place the first bag inside a second bag to prevent leakage of fines.

  • Tagging: Attach a hazardous waste tag directly to the outer bag.

  • Storage: Store in the Solid Hazardous Waste drum (Satellite Accumulation Area) until pickup.

Protocol C: Spill Cleanup (Immediate Response)
  • Small Spill (< 50 mL/g):

    • Evacuate the immediate area.[1][6]

    • Don PPE (Double nitrile gloves, goggles).

    • Cover spill with a Dry Absorbent (e.g., Vermiculite or a dedicated Amine Neutralizer). Note: Do not use strong acids to neutralize; use a spill kit designed for bases.

    • Sweep up absorbed material and dispose of as Solid Hazardous Waste .

    • Clean surface with soap and water; collect rinsate as liquid waste.

Visual Decision Logic (Workflow)

The following diagram illustrates the critical decision-making process for segregating this specific chemical.

DisposalWorkflow Start (R)-Cyclobutyl(3-fluorophenyl)methanamine Waste Generated StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Liquid Solid Solid / Powder StateCheck->Solid Solid IsAcid Is the solution Acidic? Liquid->IsAcid Neutralize CAUTION: Neutralize Slowly in Hood IsAcid->Neutralize Yes (Risk of Heat) SolventCheck Solvent Type? IsAcid->SolventCheck No (Already Basic/Neutral) Neutralize->SolventCheck After Neutralization HaloWaste Dispose in HALOGENATED ORGANIC Waste Container SolventCheck->HaloWaste Contains F or Cl Solvents SolventCheck->HaloWaste Non-Halo Solvents (Due to F-Amine) Bagging Double Bag in Polyethylene Solid->Bagging SolidWaste Dispose in SOLID HAZARDOUS Waste Drum Bagging->SolidWaste

Figure 1: Decision tree for the safe segregation of fluorinated amine waste. Note that even if dissolved in non-halogenated solvents, the presence of the fluorine atom often necessitates disposal in the halogenated stream depending on facility-specific incineration permits.[2]

Regulatory Compliance & Coding

Compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • P-List/U-List: This specific research chemical is not explicitly listed on the EPA P or U lists.

  • Characteristic Codes:

    • D002 (Corrosivity): Applicable if the waste is aqueous and has a pH

      
       12.5 [4].
      
    • D001 (Ignitability): Applicable if dissolved in a flammable solvent (Flash point < 60°C).

  • Best Practice: Even if not strictly D002, label as "Basic/Toxic" to ensure handler safety.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[8] Chapter 8, Management of Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency.[4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Navigating the Synthesis and Handling of (R)-Cyclobutyl(3-fluorophenyl)methanamine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-Cyclobutyl(3-fluorophenyl)methanamine and its salts are emerging as crucial intermediates in the synthesis of novel therapeutic agents. As with any potent chemical entity, a thorough understanding of its handling, safety protocols, and disposal is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient operations.

Hazard Identification and Risk Assessment: Understanding the Chemistry of Caution

The GHS classification for the hydrochloride salt of the target compound indicates it is Harmful if swallowed (H302).[1] Analogous compounds are also classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335).[2]

Hazard ClassificationGHS CodeDescriptionPrimary Exposure Route
Acute Toxicity (Oral)H302Harmful if swallowed.Ingestion
Skin Corrosion/IrritationH315Causes skin irritation.Dermal
Serious Eye Damage/IrritationH318Causes serious eye damage.Ocular
Specific Target Organ ToxicityH335May cause respiratory irritation.Inhalation

Table 1: Inferred GHS Hazard Classifications

The causality behind these hazards lies in the chemical's reactivity. The amine group can act as a base and may cause irritation or burns upon contact with moist tissues. The fluorinated phenyl ring, while generally increasing metabolic stability in a drug discovery context, can lead to the formation of hazardous decomposition products like hydrogen fluoride under high heat, such as in a fire.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial when handling (R)-Cyclobutyl(3-fluorophenyl)methanamine and its derivatives. The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US).[2]Protects against splashes of the chemical which can cause serious eye damage.
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents skin contact, which can lead to irritation. Always inspect gloves for integrity before use and dispose of them after handling the compound.
Body Protection A long-sleeved laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the risk of inhaling aerosols or vapors that may cause respiratory irritation.[2]

Table 2: Recommended Personal Protective Equipment

Enhanced Precautions for High-Risk Operations

For procedures with a higher risk of exposure, such as handling larger quantities, preparing solutions, or when there is a potential for aerosolization, consider the following additions to the core PPE:

  • Face Shield: Worn in conjunction with safety goggles to provide an additional layer of protection for the face.

  • Chemical-Resistant Apron: Worn over the lab coat to offer enhanced protection against significant splashes.

  • Full-Face Respirator: If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2][3]

Operational Plan: From Receipt to Reaction

A systematic approach to handling (R)-Cyclobutyl(3-fluorophenyl)methanamine is essential for both safety and experimental success.

Receiving and Storage

Upon receipt, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage temperatures are typically between 2-8°C.[4] Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup: Ensure all glassware is properly secured and that the reaction is conducted in a well-ventilated fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Clean all equipment used.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
Skin Contact If on skin, immediately remove all contaminated clothing. Rinse the affected area with plenty of water. If skin irritation occurs, seek medical advice.[3][5]
Eye Contact If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]
Inhalation If inhaled, remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical advice.[2]

Table 3: First-Aid Procedures

Spill Response Workflow

In the event of a spill, follow a structured response to ensure safety and effective cleanup.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Minimum: Double Gloves, Goggles, Lab Coat, Respirator if necessary) evacuate->ppe contain Contain the Spill (Use absorbent pads or sand) ppe->contain neutralize Neutralize (if applicable) (Follow lab-specific procedures) contain->neutralize collect Collect Absorbed Material (Use non-sparking tools) neutralize->collect package Package Waste (Seal in a labeled, compatible container) collect->package decontaminate Decontaminate the Area (Use appropriate solvent/detergent) package->decontaminate dispose Dispose of Waste (Follow hazardous waste protocols) decontaminate->dispose report Report the Incident (Inform supervisor and safety officer) dispose->report end Response Complete report->end

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Responsible Stewardship

Proper disposal of (R)-Cyclobutyl(3-fluorophenyl)methanamine and any contaminated materials is a critical final step in the handling process.

  • Unused Compound: Dispose of the chemical as hazardous waste in a properly labeled and sealed container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, should be collected in a designated hazardous waste container.

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriately labeled hazardous waste containers. Do not mix with other waste streams.

All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling (R)-Cyclobutyl(3-fluorophenyl)methanamine, fostering a safer and more productive research environment.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: (4-Bromo-3-fluorophenyl)methanamine hydrochloride. Retrieved from [Link]

  • SDS US. (2023, February 18). Safety Data Sheet. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. Retrieved from [Link]

  • EPRO Science. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Ardex Endura. (n.d.). Material Safety Data Sheet R 3 E Part B. Retrieved from [Link]

  • Medicom. (n.d.). Pesticides PPE - Choosing the right personal protective equipment. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Ammonium Carbonate AR. Retrieved from [Link]

  • Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Ammonium Carbonate, Reagent ACS. Retrieved from [Link]

  • Durham Tech. (2010, February 4). Safety Data Sheet: Ammonium carbonate. Retrieved from [Link]

Sources

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